Product packaging for Riboflavin phosphate sodium(Cat. No.:CAS No. 6184-17-4)

Riboflavin phosphate sodium

Numéro de catalogue: B147128
Numéro CAS: 6184-17-4
Poids moléculaire: 514.4 g/mol
Clé InChI: LQVGUKOCMOKKJU-QPVGXXQTSA-M
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Description

Riboflavin 5'-phosphate sodium anhydrous, also known as Flavin Mononucleotide sodium salt (FMN-Na), is the sodium salt of the phosphorylated and biologically active form of Vitamin B2 (riboflavin) . As a vital coenzyme, it serves as a prosthetic group for a wide array of oxidoreductases, including NADH dehydrogenase, and functions as a cofactor in biological blue-light photoreceptors . Its core mechanism of action involves reversible redox reactions, cycling between oxidized (FMN), semiquinone (FMNH•), and reduced (FMNH2) states of its isoalloxazine ring . This makes it a critical electron carrier in metabolic pathways, capable of participating in both one- and two-electron transfers, and a stronger oxidizing agent than NAD . In research, this compound is extensively used as a key substrate for studying the specificity and kinetics of enzymes like FMN phosphohydrolases and for investigating molecular sensing and gene regulation via FMN riboswitches . It is also employed as a photoinitiator in polymerization for PAGE gels . Beyond fundamental biochemistry, its research applications are expanding. It is a crucial component in corneal cross-linking procedures for treating keratoconus, where it acts as a photoenhancer . It is also used in dietary supplement research, fortified foods, and animal nutrition studies due to its superior water solubility and bioavailability compared to non-phosphorylated riboflavin . The anhydrous form offers high purity for precise experimental requirements. This product is intended For Research Use Only and is not meant for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N4NaO11P B147128 Riboflavin phosphate sodium CAS No. 6184-17-4

Propriétés

IUPAC Name

sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N4O9P.Na.2H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;2*1H2/q;+1;;/p-1/t11-,12+,14-;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVGUKOCMOKKJU-QPVGXXQTSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)[O-])O)O)O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COP(=O)(O)[O-])O)O)O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4NaO11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

146-17-8 (Parent)
Record name Riboflavin 5'-phosphate sodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006184174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

514.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6184-17-4
Record name Riboflavin 5'-phosphate sodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006184174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RIBOFLAVIN 5'-PHOSPHATE SODIUM DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20RD1DZH99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the fundamental properties of Riboflavin phosphate sodium for laboratory use?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental properties of Riboflavin 5'-Monophosphate Sodium Salt (also known as Flavin Mononucleotide Sodium Salt or FMN-Na) for laboratory use. This document details its chemical and physical characteristics, biological significance, and practical applications in research and development, with a focus on presenting clear, actionable information for the scientific community.

Core Properties of Riboflavin Phosphate (B84403) Sodium

Riboflavin 5'-Monophosphate Sodium Salt is the more soluble and biologically active form of Riboflavin (Vitamin B2).[1][2] It is an essential micronutrient that serves as a precursor to the vital coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), which are critical for a wide range of redox reactions in cellular metabolism.[3][4]

Physicochemical Properties

The fundamental physicochemical properties of Riboflavin Phosphate Sodium are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReferences
Synonyms Riboflavin 5'-phosphate sodium salt, Flavin mononucleotide sodium salt, FMN-Na[1][5]
CAS Number 130-40-5 (Anhydrous), 6184-17-4 (Dihydrate)[6][7]
Molecular Formula C₁₇H₂₀N₄NaO₉P (Anhydrous)[8][9]
Molecular Weight 478.33 g/mol (Anhydrous), 514.36 g/mol (Dihydrate)[2][8][10]
Appearance Yellow to orange-yellow crystalline, hygroscopic powder.[2][3][2][3][11]
Solubility Soluble in water (e.g., 50 g/L at 20°C, 100 g/L at 20°C); practically insoluble in ethanol, chloroform, and ether.[2][3][2][3][10]
Melting Point >300 °C[12][13][14]
Optical Rotation [α]20/D +37° to +42° (c = 1.5 in 5 M HCl)[3][11][15]
pH 5.0 - 6.5 (in a 1 in 100 solution)[15]
Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound in a laboratory setting.

ConditionRecommendationReferences
Storage Temperature 2-8°C or -20°C for long-term storage.[16]
Light Sensitivity Decomposes on exposure to light, especially in solution.[1][3] Store in light-resistant containers.[11][15][1][3][11][15]
Hygroscopicity The compound is hygroscopic.[3][11] Store in a tightly sealed container in a dry place.[3][11]
Chemical Stability Stable under normal ambient and anticipated storage and handling conditions.[6][7] Incompatible with strong oxidizing agents, reducing agents, bases, calcium, and metallic salts.[3][12][3][6][7][12]

Biological Role and Significance

This compound, as a source of FMN, is a central molecule in cellular bioenergetics. FMN and FAD are coenzymes for a large class of enzymes called flavoproteins, which catalyze a wide array of oxidation-reduction reactions essential for life.[3]

Role in Metabolic Pathways

Flavoproteins are involved in numerous critical metabolic pathways, including:

  • Cellular Respiration: FMN is a key component of Complex I (NADH dehydrogenase) in the electron transport chain.[10]

  • Metabolism of Macronutrients: FAD and FMN are essential for the metabolism of fats, carbohydrates, and proteins.[3][17]

  • Red Blood Cell Formation and Respiration: These coenzymes are required for red blood cell formation and overall respiration.[3]

  • Antibody Production: They play a role in the production of antibodies.[3]

  • Conversion of other Vitamins: FMN is required for the conversion of vitamin B6 to its coenzyme form, and FAD is involved in the conversion of tryptophan to niacin (vitamin B3).[17]

The central role of FMN in the electron transport chain is depicted in the following diagram:

ElectronTransportChain cluster_0 Mitochondrial Inner Membrane ComplexI Complex I (NADH Dehydrogenase) FMN CoQ Coenzyme Q ComplexI:f1->CoQ NAD NAD+ ComplexI:f0->NAD ComplexII Complex II (Succinate Dehydrogenase) FAD ComplexII->CoQ Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV O2 O₂ ComplexIV->O2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP NADH NADH NADH->ComplexI:f0 Succinate Succinate Succinate->ComplexII H2O H₂O ADP ADP + Pi ADP->ATP_Synthase SolutionPreparationWorkflow start Start: Obtain this compound weigh Weigh the required amount in a light-protected environment start->weigh dissolve Dissolve in appropriate solvent (e.g., water, buffer) weigh->dissolve mix Mix thoroughly until fully dissolved dissolve->mix ph_adjust Adjust pH if necessary for the experiment mix->ph_adjust filter Sterile filter the solution (e.g., using a 0.22 µm filter) ph_adjust->filter store Store in a light-protected, airtight container at the recommended temperature filter->store end End: Solution ready for use store->end

References

The Discovery and Scientific History of Riboflavin 5'-Phosphate Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (B1680620) 5'-phosphate sodium, also known as flavin mononucleotide (FMN) sodium salt, is a vital biomolecule derived from riboflavin (vitamin B2). It functions as a critical coenzyme in a vast array of metabolic reactions essential for cellular function and energy production. This technical guide provides an in-depth exploration of the discovery, scientific history, and key experimental methodologies related to this important compound.

Discovery and Scientific History: A Timeline

The journey to understanding Riboflavin 5'-phosphate sodium is intertwined with the broader history of vitamin B2 discovery. Initially, a yellow-green fluorescent pigment in milk, first observed by Alexander Wynter Blyth in 1872, was simply termed "lactochrome".[1][2] It wasn't until the early 20th century that the nutritional importance of the "vitamin B complex" was recognized, and scientists began to fractionate its components.[1][3]

A pivotal moment came in 1932 when German scientists Otto Warburg and Walter Christian discovered a "yellow enzyme" in yeast required for cellular respiration.[4] Their colleague, Hugo Theorell, later separated this enzyme into its protein (apoenzyme) and a yellow pigment component. In 1937, Theorell confirmed that this pigment was the phosphate (B84403) ester of riboflavin, which we now know as flavin mononucleotide (FMN).[4] This was a landmark discovery, providing the first direct evidence for the existence and function of enzyme cofactors.[4] The essential role of riboflavin for human health was subsequently confirmed in 1939.[1][5]

Physicochemical Properties

Riboflavin 5'-phosphate sodium exhibits distinct physicochemical properties that are fundamental to its biological function and analytical characterization. The sodium salt form significantly increases the water solubility compared to riboflavin.[6]

PropertyValueReferences
Chemical Formula C17H20N4NaO9P[7]
Molar Mass 478.33 g/mol (anhydrous)[7]
Appearance Orange-yellow crystalline powder[8][9]
Solubility in water Soluble[7][8]
pH (in solution) 5.0 - 6.5[7]
Specific Rotation +37.0° to +42.0°[7]
UV Absorption Maxima (pH 7.0) ~267 nm, ~372 nm, ~444 nm[8]

Key Experimental Protocols

Chemical Synthesis of Riboflavin 5'-Phosphate Sodium

The chemical synthesis of Riboflavin 5'-phosphate sodium typically involves the phosphorylation of riboflavin. Several methods have been developed, often utilizing phosphorus oxychloride as the phosphorylating agent.

Protocol Outline (based on patent literature): [10][11]

  • Reaction Setup: Riboflavin is suspended in a suitable organic solvent (e.g., acetonitrile (B52724), γ-butyrolactone).[10][11]

  • Phosphorylation: A phosphorylating agent, such as phosphorus oxychloride, is added to the reaction mixture, often in the presence of a catalyst like pyridine.[10][11] The reaction is typically carried out at a controlled temperature.

  • Hydrolysis: The reaction mixture is then subjected to hydrolysis to convert the intermediate phosphate derivatives to the desired 5'-monophosphate. This is often achieved by adding water or steam.[10]

  • Neutralization and Isolation: The pH of the solution is adjusted with a sodium hydroxide (B78521) solution to form the sodium salt.[10][11] The product, Riboflavin 5'-phosphate sodium, is then isolated, often through crystallization, filtration, and drying.[10][11]

Note: The specific reaction conditions, such as molar ratios, temperatures, and reaction times, can vary significantly between different patented procedures and require careful optimization for efficient and selective synthesis.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the purification and analysis of FMN. Reversed-phase chromatography is commonly employed.

General HPLC Protocol: [12]

  • Column: A C18 or C8 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer (e.g., triethylammonium (B8662869) bicarbonate or ammonium (B1175870) acetate) is commonly used for elution.

  • Detection: FMN can be detected by its UV absorbance at its characteristic wavelengths (around 266 nm and 444 nm) or by fluorescence (excitation ~450 nm, emission ~520 nm).[8][13]

  • Sample Preparation: Samples containing FMN are dissolved in an appropriate solvent, filtered, and injected into the HPLC system. For purification from biological samples, a protein precipitation step may be necessary.

Riboflavin Kinase Assay

The enzymatic activity of riboflavin kinase, the enzyme that synthesizes FMN from riboflavin and ATP, can be measured spectrophotometrically or by HPLC.

Spectrophotometric Assay Protocol Outline: [14]

  • Reaction Mixture: A reaction buffer is prepared containing riboflavin, ATP, and magnesium ions (a required cofactor for the kinase).

  • Enzyme Addition: The reaction is initiated by the addition of the riboflavin kinase enzyme.

  • Monitoring: The formation of FMN can be monitored by the change in absorbance or fluorescence over time. The consumption of riboflavin can also be followed.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance/fluorescence change versus time plot. This rate can be used to calculate the enzyme's specific activity.

Biological Roles and Signaling Pathways

Riboflavin 5'-phosphate is a central player in cellular metabolism, primarily acting as a coenzyme for a class of enzymes called flavoproteins. These enzymes are involved in a wide range of redox reactions.

Electron Transport Chain

FMN is the prosthetic group of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. It accepts two electrons from NADH and transfers them one at a time to a series of iron-sulfur clusters within the complex. This electron transfer is a critical step in the process of oxidative phosphorylation, which generates the majority of ATP in the cell.

Electron_Transport_Chain_FMN cluster_ComplexI Complex I NADH NADH FMN_ox FMN (oxidized) NADH->FMN_ox 2e- NAD NAD+ FMN_red FMNH2 (reduced) FMN_ox->FMN_red FeS Fe-S Clusters FMN_red->FeS 1e- (x2) CoQ Coenzyme Q FeS->CoQ 2e- CoQH2 Coenzyme QH2 CoQ->CoQH2 H_matrix 4H+ (Matrix) H_ims 4H+ (Intermembrane Space) H_matrix->H_ims Proton Pumping

FMN's role as an electron carrier in Complex I.
Blue-Light Photoreceptors

In plants and some bacteria, FMN serves as the chromophore in blue-light photoreceptors, such as phototropins.[15] Upon absorption of blue light, the FMN molecule undergoes a photochemical reaction, leading to a conformational change in the protein.[16] This change activates a kinase domain, initiating a signaling cascade that controls various physiological responses, including phototropism (bending towards light) and chloroplast movement.[15]

Phototropin_Signaling cluster_Phototropin Phototropin BlueLight Blue Light (hv) LOV_dark LOV Domain (Dark State) + FMN BlueLight->LOV_dark LOV_light LOV Domain (Light State) + FMN Adduct LOV_dark->LOV_light Photochemical Reaction Kinase_active Kinase Domain (Active) LOV_light->Kinase_active Conformational Change Kinase_inactive Kinase Domain (Inactive) Signaling Downstream Signaling Kinase_active->Signaling Phosphorylation Response Physiological Response (e.g., Phototropism) Signaling->Response

FMN's role in phototropin blue-light signaling.

Conclusion

From its initial observation as a fluorescent milk pigment to its well-established role as a fundamental coenzyme, the scientific journey of Riboflavin 5'-phosphate sodium has been one of significant discovery. Its unique chemical properties and biological functions continue to be an active area of research, with implications for understanding cellular metabolism, developing novel therapeutics, and advancing biotechnological applications. This guide provides a foundational understanding for professionals in the field, highlighting the key historical milestones, physicochemical characteristics, and experimental approaches that have shaped our knowledge of this essential biomolecule.

References

The Lynchpin of Cellular Energetics: A Technical Guide to Riboflavin Phosphate Sodium as a Precursor to FMN and FAD Coenzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin (B1680620) (Vitamin B2) is a fundamental component of cellular metabolism, primarily through its conversion into the essential coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD). Riboflavin phosphate (B84403) sodium, a more soluble form of riboflavin, serves as a direct precursor in this critical biosynthetic pathway. This technical guide provides an in-depth exploration of the biochemical conversion of riboflavin phosphate sodium into FMN and FAD, the pivotal roles of these coenzymes in cellular redox reactions, and detailed experimental protocols for their quantification. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of flavin-dependent metabolic pathways.

Introduction: The Significance of this compound

This compound, also known as riboflavin-5'-phosphate sodium or FMN sodium salt, is a water-soluble derivative of riboflavin.[1][2] Its enhanced solubility makes it a preferred form for various applications, including pharmaceutical preparations and as a substrate in biochemical assays.[1] From a metabolic standpoint, riboflavin is the cornerstone for the synthesis of FMN and FAD, which are indispensable coenzymes for a vast array of oxidoreductase enzymes known as flavoproteins.[3][4] These flavoproteins are integral to numerous critical metabolic pathways, including cellular respiration, fatty acid oxidation, and the metabolism of other vitamins.[4][5] Consequently, the efficient conversion of riboflavin to its active coenzyme forms is paramount for maintaining cellular homeostasis and energy production.[6]

Chemical and Physical Properties of this compound:

PropertyValueReference
Molecular Formula C17H20N4NaO9P[2]
Molar Mass 478.33 g/mol [7]
Appearance Yellow to orange-yellow crystalline powder[8][9]
Solubility Soluble in water; practically insoluble in ethanol, chloroform, or ether[7][8]
Stability Stable under normal conditions but sensitive to light.[1] Hygroscopic.[8][9]

The Biochemical Pathway: From Riboflavin to FAD

The intracellular synthesis of FMN and FAD from riboflavin is a two-step enzymatic process.[10][11] this compound, being the sodium salt of FMN, directly enters this pathway at the level of FMN.

Step 1: Riboflavin to Flavin Mononucleotide (FMN)

The initial and often rate-limiting step is the phosphorylation of riboflavin at the terminal hydroxyl group of its ribityl side chain.[10] This reaction is catalyzed by the enzyme riboflavin kinase (RFK) (EC 2.7.1.26), which utilizes ATP as a phosphate donor.[12]

Riboflavin + ATP --(Riboflavin Kinase)--> FMN + ADP

Step 2: Flavin Mononucleotide (FMN) to Flavin Adenine Dinucleotide (FAD)

Subsequently, FMN is adenylylated to form FAD. This reaction is catalyzed by FAD synthetase (FADS) (EC 2.7.7.2), which transfers an adenylyl group from another molecule of ATP to FMN.[10] This process is driven forward by the hydrolysis of the released pyrophosphate (PPi).[6]

FMN + ATP --(FAD Synthetase)--> FAD + PPi

In many prokaryotes, these two enzymatic activities are carried out by a single bifunctional enzyme. In eukaryotes, including mammals, riboflavin kinase and FAD synthetase are typically distinct monofunctional enzymes.[13][14]

cluster_pathway Biosynthetic Pathway of FMN and FAD Riboflavin Riboflavin FMN Flavin Mononucleotide (FMN) (this compound) Riboflavin->FMN Riboflavin Kinase (RFK) EC 2.7.1.26 FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthetase (FADS) EC 2.7.7.2 ADP ADP FMN->ADP PPi PPi FAD->PPi ATP1 ATP ATP1->FMN ATP2 ATP ATP2->FAD

Biochemical conversion of Riboflavin to FMN and FAD.

Functional Roles of FMN and FAD Coenzymes

FMN and FAD are indispensable cofactors for a wide range of flavoproteins that catalyze critical oxidation-reduction reactions in all domains of life.[3][5] The chemical versatility of the isoalloxazine ring system allows flavins to participate in both one- and two-electron transfer processes.[3]

Key Metabolic Roles:

  • Electron Transport Chain: FMN is a key component of Complex I (NADH dehydrogenase), and FAD is a prosthetic group of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain, both of which are central to ATP production.[10]

  • Fatty Acid β-Oxidation: Acyl-CoA dehydrogenase, a key enzyme in fatty acid breakdown, requires FAD.[5]

  • Citric Acid Cycle: Succinate (B1194679) dehydrogenase (Complex II) utilizes FAD to oxidize succinate to fumarate.[5]

  • Metabolism of Other Vitamins: The synthesis of niacin (Vitamin B3) from tryptophan and the conversion of vitamin B6 to its active form both require FAD and FMN-dependent enzymes, respectively.[4]

  • DNA Repair and Nucleotide Biosynthesis: Flavoproteins are involved in DNA repair mechanisms and the synthesis of nucleotides.[14]

  • Antioxidant Defense: Glutathione reductase, an FAD-dependent enzyme, is crucial for maintaining the cellular pool of the antioxidant glutathione.[4]

cluster_roles Functional Roles of FMN and FAD FMN_FAD FMN & FAD ETC Electron Transport Chain (Complex I & II) FMN_FAD->ETC FAO Fatty Acid β-Oxidation FMN_FAD->FAO TCA Citric Acid Cycle FMN_FAD->TCA Vitamin_Metabolism Vitamin Metabolism (B3, B6) FMN_FAD->Vitamin_Metabolism DNA_Repair DNA Repair & Nucleotide Synthesis FMN_FAD->DNA_Repair Antioxidant Antioxidant Defense (Glutathione Reductase) FMN_FAD->Antioxidant

Key metabolic pathways dependent on FMN and FAD.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the enzymes involved in FAD synthesis can vary between organisms. Below is a summary of representative kinetic data.

Table 1: Kinetic Parameters of FAD Synthetase (FADS) Activities

Organism/EnzymeActivitySubstrateKm (µM)kcat (s-1)Reference
Corynebacterium ammoniagenes FADSRiboflavin KinaseRiboflavin--
Corynebacterium ammoniagenes FADSRiboflavin KinaseATP--
Brucella ovis FADSFMN AdenylyltransferaseFMN--
Brucella ovis FADSFMN AdenylyltransferaseATP--
Nicotiana tabacum (mitochondria)Riboflavin KinaseRiboflavin0.32 ± 0.12 (S0.5)1.4 nmol/min/mg
Human FAD Synthetase 2FAD PyrophosphorylaseFAD--

Note: Specific Km and kcat values were not consistently available across all literature for a direct comparison in this table format. The references provide detailed kinetic analyses.

Cellular Concentrations of Flavins

The intracellular concentrations of riboflavin, FMN, and FAD can differ significantly between cell types.

Table 2: Cellular Concentrations of Flavins in Mammalian Cell Lines

Cell LineRiboflavin (amol/cell)FMN (amol/cell)FAD (amol/cell)Reference
Various Cultured Mammalian Cells3.1 - 140.46 - 3.42.2 - 17.0[14][15]
HeLa Cells (pmol/10^6 cells)-155.0 ± 1.7217.0 ± 6.9[16]

Experimental Protocols

The quantification of riboflavin, FMN, and FAD is crucial for studying their metabolism and the function of flavoproteins. High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a widely used and sensitive method.

Protocol: Quantification of Riboflavin, FMN, and FAD in Biological Samples by HPLC

Objective: To separate and quantify riboflavin, FMN, and FAD from cell or tissue extracts.

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Extraction Buffer (e.g., 10% trichloroacetic acid or ice-cold methanol)

  • HPLC system with a C18 reverse-phase column

  • Fluorescence detector

  • Mobile Phase A: 0.05 M Sodium Phosphate Monobasic (NaH2PO4), pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Riboflavin, FMN, and FAD analytical standards

  • 0.22 µm syringe filters

Procedure:

  • Sample Extraction:

    • Resuspend the cell pellet or tissue homogenate in ice-cold extraction buffer.

    • Vortex vigorously and incubate on ice for 15-30 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant.

  • Sample Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of known concentrations of riboflavin, FMN, and FAD in the mobile phase or a similar buffer.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject the prepared sample and standards onto the C18 column.

    • Run a gradient elution to separate the flavins. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

    • Set the fluorescence detector to an excitation wavelength of approximately 450 nm and an emission wavelength of approximately 525-530 nm. A 500 nm cut-off filter can be used to improve selectivity.

  • Data Analysis:

    • Identify the peaks for riboflavin, FMN, and FAD in the sample chromatogram by comparing their retention times to those of the standards.

    • Quantify the amount of each flavin in the sample by comparing the peak areas to the standard curve.

    • Normalize the results to the initial amount of cells or tissue used.

cluster_workflow Experimental Workflow: HPLC Analysis of Flavins start Start: Biological Sample extraction 1. Sample Extraction (e.g., TCA precipitation) start->extraction centrifugation 2. Centrifugation extraction->centrifugation filtration 3. Supernatant Filtration (0.22 µm filter) centrifugation->filtration hplc 4. HPLC Injection (C18 Column) filtration->hplc detection 5. Fluorescence Detection (Ex: ~450 nm, Em: ~530 nm) hplc->detection analysis 6. Data Analysis (Quantification vs. Standards) detection->analysis end End: Flavin Concentrations analysis->end

Workflow for the quantification of flavins by HPLC.

Conclusion

This compound is a key molecule in cellular metabolism, serving as the immediate precursor to the essential coenzymes FMN and FAD. A thorough understanding of the biosynthetic pathway from riboflavin to these active cofactors, along with the ability to accurately quantify their cellular levels, is critical for research in metabolism, enzymology, and drug development. The intricate involvement of FMN and FAD in a multitude of cellular processes underscores the importance of this pathway in maintaining health and its potential as a target in various disease states. The methodologies and data presented in this guide offer a comprehensive resource for professionals working in these fields.

References

The chemical structure and molecular weight of Riboflavin phosphate sodium.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and key experimental data related to Riboflavin (B1680620) Phosphate (B84403) Sodium. It is intended to serve as a valuable resource for professionals in research, science, and drug development.

Chemical Structure and Identity

Riboflavin Phosphate Sodium, also known as Riboflavin-5'-monophosphate sodium or Flavin Mononucleotide (FMN) sodium salt, is the sodium salt of the 5'-monophosphate ester of riboflavin (Vitamin B2). It is a water-soluble form of riboflavin and plays a crucial role as a coenzyme in various enzymatic reactions within the body.

The chemical structure of this compound is characterized by a tricyclic isoalloxazine ring system attached to a ribityl phosphate chain.

IUPAC Name: sodium;[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate

Molecular Formula and Weight

The molecular properties of this compound can vary depending on its hydration state. The anhydrous and dihydrate forms are the most common.

PropertyAnhydrous FormDihydrate Form
Molecular Formula C17H20N4NaO9PC17H24N4NaO11P
Molecular Weight 478.33 g/mol [1]514.36 g/mol [1]
Monoisotopic Mass 478.086556 g/mol 514.107689 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Appearance Yellow to orange-yellow crystalline powder[2]
Melting Point >300 °C[3]
Solubility Soluble in water, practically insoluble in ethanol, chloroform, and ether.[2]
Specific Rotation [α]D20 +38° to +42° (c=1.5 in 5 M HCl)
pH (1% solution in water) 5.0 - 6.5[4]

Experimental Protocols

Synthesis of this compound

A general method for the chemical synthesis of this compound involves the phosphorylation of riboflavin. The following is a representative protocol based on literature descriptions.[5][6]

Materials:

Procedure:

  • Esterification: In a suitable reactor, suspend riboflavin in acetonitrile. Add pyridine as a catalyst. Cool the mixture and slowly add phosphorus oxychloride while maintaining a low temperature. Allow the reaction to proceed for several hours.

  • Hydrolysis: After the esterification is complete, the reaction mixture is carefully hydrolyzed by the addition of water or an acidic solution (e.g., hydrochloric acid). This step converts the intermediate phosphate esters to riboflavin-5'-monophosphate.

  • Neutralization: The acidic solution is then neutralized with a sodium hydroxide solution to a pH of approximately 5.5-6.5. This results in the formation of the sodium salt of riboflavin-5'-monophosphate.

  • Purification: The crude this compound is then purified, typically by crystallization from a suitable solvent system (e.g., an ethanol-water mixture), to yield a high-purity product.

  • Drying: The purified product is filtered and dried under vacuum to obtain the final solid powder.

Synthesis_Workflow cluster_esterification Esterification cluster_hydrolysis Hydrolysis & Neutralization cluster_purification Purification & Isolation Riboflavin Riboflavin Reaction1 Phosphorylation Reaction Riboflavin->Reaction1 POCl3 Phosphorus Oxychloride POCl3->Reaction1 Solvent Acetonitrile & Pyridine Solvent->Reaction1 Intermediate Phosphate Intermediate Reaction1->Intermediate Forms Reaction2 Hydrolysis Intermediate->Reaction2 HCl Hydrochloric Acid HCl->Reaction2 NaOH Sodium Hydroxide Reaction3 Neutralization NaOH->Reaction3 Reaction2->Reaction3 Crude_Product Crude Riboflavin Phosphate Sodium Reaction3->Crude_Product Yields Crystallization Crystallization Crude_Product->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying Final_Product Pure Riboflavin Phosphate Sodium Drying->Final_Product

Figure 1: A generalized workflow for the chemical synthesis of this compound.
Analytical Methods

HPLC is a common method for the identification and quantification of this compound.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Detection: UV-Vis detection at approximately 266 nm or fluorescence detection.[7]

  • Procedure: A standard solution of this compound is prepared in a suitable solvent (e.g., water or mobile phase). The sample solution is also prepared and both are injected into the HPLC system. The retention time and peak area of the analyte are compared to the standard for identification and quantification.

UV-Vis spectroscopy can be used for the qualitative and quantitative analysis of this compound.

  • Solvent: Phosphate buffer (pH 7.0).

  • Procedure: A solution of this compound is prepared in the phosphate buffer. The absorbance spectrum is recorded.

  • Expected Peaks: Maximum absorbance is typically observed at wavelengths of approximately 267 nm, 372 nm, and 444 nm.[8]

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

  • Solvent: Deuterated water (D2O).

  • Spectra: 1H NMR and 31P NMR are particularly informative.

  • Interpretation: The 1H NMR spectrum will show characteristic signals for the aromatic protons of the isoalloxazine ring and the protons of the ribityl chain. The 31P NMR spectrum will show a single resonance corresponding to the phosphate group.

Biological Role and Significance

This compound, in the form of Flavin Mononucleotide (FMN), is a vital coenzyme in cellular metabolism. It is a precursor to another essential coenzyme, Flavin Adenine Dinucleotide (FAD). Both FMN and FAD are critical for the function of a class of enzymes called flavoproteins, which are involved in a wide range of redox reactions.

Key metabolic pathways involving FMN and FAD include:

  • Electron Transport Chain: FMN is a key component of Complex I (NADH dehydrogenase) in the mitochondrial electron transport chain, playing a crucial role in ATP production.[9]

  • Citric Acid Cycle: FAD is a coenzyme for succinate (B1194679) dehydrogenase (Complex II), which catalyzes the oxidation of succinate to fumarate.

  • Fatty Acid Oxidation: FAD is required for the first step of β-oxidation of fatty acids.

  • Metabolism of other vitamins: FMN and FAD are involved in the metabolism of vitamins B6 and folate.

The conversion of Riboflavin to FMN and subsequently to FAD is a fundamental biochemical pathway.

Metabolic_Pathway cluster_enzymes Enzymatic Conversions cluster_cofactors Co-substrates Riboflavin Riboflavin (Vitamin B2) Riboflavin_Kinase Riboflavin Kinase Riboflavin->Riboflavin_Kinase FMN Flavin Mononucleotide (FMN) (Riboflavin Phosphate) FAD_Synthetase FAD Synthetase FMN->FAD_Synthetase Flavoproteins_FMN Flavoproteins (e.g., Complex I) FMN->Flavoproteins_FMN Acts as a coenzyme for FAD Flavin Adenine Dinucleotide (FAD) Flavoproteins_FAD Flavoproteins (e.g., Complex II) FAD->Flavoproteins_FAD Acts as a coenzyme for Riboflavin_Kinase->FMN ADP1 ADP Riboflavin_Kinase->ADP1 FAD_Synthetase->FAD PPi PPi FAD_Synthetase->PPi ATP1 ATP ATP1->Riboflavin_Kinase ATP2 ATP ATP2->FAD_Synthetase

Figure 2: The metabolic pathway showing the conversion of Riboflavin to FMN and FAD.

References

The Lynchpin of Cellular Respiration: A Technical Guide to Riboflavin Phosphate Sodium's Role in Biological Redox Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin-5'-phosphate, commonly known as flavin mononucleotide (FMN) when in its sodium salt form, is a critical biomolecule derived from riboflavin (B1680620) (Vitamin B2). It functions as a prosthetic group for a wide array of oxidoreductases, placing it at the heart of cellular metabolism and bioenergetics. This technical guide provides an in-depth exploration of the fundamental role of FMN in biological redox reactions. We will delve into its electrochemical properties, its catalytic function in key metabolic pathways, particularly the electron transport chain, and its emerging role in cellular signaling. This guide also presents detailed experimental protocols for the characterization of FMN-dependent enzymes and quantitative data to serve as a valuable resource for researchers in biochemistry, cell biology, and drug development.

Introduction: The Versatile Electron Carrier

Flavin mononucleotide is an essential cofactor that enables a diverse range of biochemical transformations.[1] Its chemical structure, featuring an isoalloxazine ring, allows it to participate in both one- and two-electron transfer reactions, a versatility not shared by all redox cofactors.[1] This unique capability allows FMN to act as a crucial intermediary in electron transport, accepting a pair of electrons from donors like NADH and donating them one at a time to acceptors such as iron-sulfur clusters.[1] FMN exists in three distinct redox states: the fully oxidized quinone (FMN), a one-electron reduced semiquinone radical (FMNH•), and the fully reduced hydroquinone (B1673460) (FMNH2).[1] The transitions between these states are fundamental to its function in biological systems.

Physicochemical Properties of Flavin Mononucleotide

The redox behavior of FMN is intrinsically linked to its electrochemical properties. The protein environment within a flavoenzyme can significantly modulate the redox potential of the bound FMN, tuning its reactivity for specific biological functions.

Redox Potentials of FMN

The standard redox potential of free FMN is approximately -219 mV. However, within the active site of an enzyme, this value can be significantly altered. The following table summarizes the midpoint redox potentials of FMN in various flavoenzymes, illustrating the influence of the protein microenvironment.

Flavoenzyme (Organism)E'₀ (ox/sq) (mV)E'₀ (sq/hq) (mV)E'₀ (ox/hq) (mV)
Free FMN (in solution)-313-101-207
NADH Dehydrogenase (Complex I) (Bovine heart)-260-380-320
NADPH-Cytochrome P450 Reductase (Human)-110-270-190
Flavodoxin (various bacteria)-50 to -250-350 to -500-200 to -375

Table 1: Midpoint Redox Potentials of FMN in Selected Flavoenzymes. The values for oxidized/semiquinone (ox/sq), semiquinone/hydroquinone (sq/hq), and the overall two-electron reduction (ox/hq) are presented. These values can vary depending on the specific experimental conditions.

FMN in Core Metabolic Pathways

FMN is a central player in cellular respiration, most notably as the initial electron acceptor in Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.

The Electron Transport Chain: A Gateway for Electrons

NADH, generated from glycolysis and the citric acid cycle, donates two electrons to the FMN cofactor within Complex I. This initiates a series of redox reactions that drive the pumping of protons across the inner mitochondrial membrane, establishing the proton-motive force essential for ATP synthesis.

Electron_Transport_Chain_Complex_I cluster_ComplexI Complex I NADH NADH + H+ NAD NAD+ NADH->NAD 2e⁻ FMN FMN FMNH2 FMNH₂ FeS Fe-S Clusters FMNH2->FeS 2e⁻ Q Ubiquinone (Q) FeS->Q 2e⁻ QH2 Ubihydroquinone (QH₂) H_matrix 4H⁺ (matrix) H_ims 4H⁺ (IMS) H_matrix->H_ims Proton Pumping

Figure 1: Electron Flow through Complex I. This diagram illustrates the transfer of electrons from NADH to Ubiquinone (Q) via FMN and iron-sulfur (Fe-S) clusters, coupled with proton translocation across the mitochondrial inner membrane.

Kinetic Parameters of FMN-Dependent Enzymes

The efficiency with which FMN-dependent enzymes catalyze their reactions can be described by their kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km reflects the substrate concentration at which the reaction rate is half of the maximum, providing an indication of the enzyme's affinity for its substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Organism
NADH:FMN Oxidoreductase (EmoB)FMN1.7 ± 0.6--Mesorhizobium sp. BNC1
NADH:FMN Oxidoreductase (EmoB)NADH23.9 ± 2.8--Mesorhizobium sp. BNC1
FAD Synthetase (CaFADS)FMN1.20.282.3 x 10⁵Corynebacterium ammoniagenes
ThdF (Flavin Reductase)FAD0.340.216.2 x 10⁵-
WrbA (NAD(P)H:Quinone Oxidoreductase)NADH~10-20~100-200~1 x 10⁷Escherichia coli

Table 2: Kinetic Parameters of Selected FMN-Dependent Enzymes. This table provides a comparison of the kinetic efficiencies of various enzymes that utilize FMN or its precursor/derivative as a substrate. Note that for EmoB, the Vmax was reported as 1111 ± 117 µmol/min/mg, and kcat was not explicitly calculated.[2][3][4]

FMN in Cellular Signaling

Beyond its well-established role in metabolism, FMN is increasingly recognized for its involvement in cellular signaling pathways, particularly in the context of reactive oxygen species (ROS) generation and apoptosis.

FMN and Reactive Oxygen Species (ROS)

Under certain physiological and pathological conditions, the electron transport chain can become a significant source of ROS. The semiquinone form of FMN (FMNH•) in Complex I can react with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻•), which can then be converted to other ROS. This process is implicated in oxidative stress and cellular damage.

A Potential Role in Apoptosis Signaling

Emerging evidence suggests a link between FMN-dependent enzymes and the regulation of apoptosis, or programmed cell death. Apoptosis Inducing Factor (AIF) is a mitochondrial flavoprotein that, upon certain cellular stresses, can translocate to the nucleus and induce caspase-independent apoptosis. AIF has NADH dehydrogenase activity, suggesting a redox-sensitive control of its pro-apoptotic function.[5]

Apoptosis_Signaling cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus ETC Electron Transport Chain (Complex I - FMN) ROS ROS (O₂⁻•) ETC->ROS e⁻ leakage AIF_m AIF (active) AIF_c AIF AIF_m->AIF_c Translocation AIF_inactive AIF (inactive) AIF_inactive->AIF_m Redox Signal DNA_frag DNA Fragmentation AIF_c->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis

Figure 2: FMN-linked Apoptosis Signaling. This diagram depicts a potential pathway where redox signals, potentially involving FMN in the electron transport chain and ROS production, lead to the activation and translocation of Apoptosis Inducing Factor (AIF), ultimately resulting in apoptosis.

Experimental Protocols for Studying FMN-Dependent Systems

A variety of experimental techniques are employed to investigate the role of FMN in biological systems. This section provides an overview of key methodologies.

Spectrophotometric Assay for NADH:FMN Oxidoreductase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of NADH:FMN oxidoreductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0)

  • FMN solution (e.g., 1 mM stock)

  • NADH solution (e.g., 10 mM stock, freshly prepared)

  • Purified NADH:FMN oxidoreductase enzyme

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Potassium phosphate buffer (to a final volume of 1 mL)

    • FMN to a final concentration of 10-100 µM

    • NADH to a final concentration of 100-200 µM

  • Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.

  • Immediately mix the contents of the cuvette by gentle inversion.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH oxidation using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).

Determination of FMN Redox Potential by Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of molecules like FMN. This protocol provides a general outline for performing cyclic voltammetry on a flavoprotein.

Materials:

  • Potentiostat

  • Electrochemical cell with a three-electrode system (working, reference, and counter electrodes)

  • Purified flavoprotein solution in an appropriate buffer

  • Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

  • Assemble the electrochemical cell with the three electrodes.

  • Add the purified flavoprotein solution to the cell.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution throughout the experiment.

  • Set the parameters on the potentiostat, including the initial potential, switching potential, and scan rate.

  • Run the cyclic voltammogram, scanning the potential from a value where no redox reaction occurs to a potential sufficient to reduce the FMN, and then reversing the scan to reoxidize it.

  • The resulting voltammogram will show peaks corresponding to the reduction and oxidation of the FMN cofactor. The midpoint potential (E'₀) can be estimated from the average of the anodic and cathodic peak potentials.

Experimental_Workflow start Start protein_purification Purify FMN-dependent Enzyme start->protein_purification spectro_assay Spectrophotometric Activity Assay protein_purification->spectro_assay cyclic_voltammetry Cyclic Voltammetry protein_purification->cyclic_voltammetry data_analysis Data Analysis (Kinetics, Redox Potential) spectro_assay->data_analysis cyclic_voltammetry->data_analysis end End data_analysis->end

Figure 3: Experimental Workflow. A simplified workflow for the characterization of an FMN-dependent enzyme, from purification to the determination of its kinetic and redox properties.

Conclusion and Future Directions

Riboflavin phosphate sodium, as the versatile redox cofactor FMN, is indispensable for a multitude of fundamental biological processes. Its role as the entry point for electrons into the respiratory chain underscores its importance in energy metabolism. The ability of the protein environment to fine-tune its redox properties highlights the elegance of enzyme evolution. Furthermore, the emerging roles of FMN-dependent enzymes in cellular signaling pathways, such as apoptosis, open new avenues for research and therapeutic intervention. A deeper understanding of the structure, function, and regulation of FMN-containing enzymes will undoubtedly continue to provide critical insights into human health and disease. Future research will likely focus on the intricate regulatory mechanisms governing FMN homeostasis, the precise roles of FMN-dependent enzymes in various signaling cascades, and the development of novel therapeutic strategies targeting these crucial proteins.

References

A Technical Guide to the Molecular Biology Applications of Riboflavin Phosphate Sodium (Flavin Mononucleotide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riboflavin-5'-phosphate, commonly known as Flavin Mononucleotide (FMN), is a pivotal biomolecule derived from the phosphorylation of Riboflavin (B1680620) (Vitamin B2).[1][2] As the principal form of riboflavin in cells and tissues, FMN's water-soluble sodium salt is extensively utilized in basic research.[1][3][4] Its biochemical versatility stems from the redox-active isoalloxazine ring, which can reversibly accept and donate one or two electrons, positioning FMN as a stronger oxidizing agent than NAD.[1][5] This guide provides an in-depth overview of the fundamental applications of FMN in molecular biology, focusing on its roles as an enzyme cofactor, a photoreceptor chromophore, and a versatile tool in various experimental techniques. It includes quantitative data, detailed experimental protocols, and workflow diagrams to facilitate its practical application in a research setting.

FMN as an Essential Enzyme Cofactor in Redox Biochemistry

FMN functions as a tightly bound prosthetic group for a wide array of oxidoreductase enzymes, known as flavoproteins.[1] These enzymes are critical for a multitude of metabolic pathways.[6] In humans, approximately 16% of flavoproteins exclusively require FMN. The catalytic cycle involves the interconversion of FMN between its oxidized (FMN), semiquinone radical (FMNH•), and fully reduced (FMNH₂) forms.[1][5]

Role in the Mitochondrial Electron Transport Chain

FMN holds a key position at the entry point of the mitochondrial electron transport chain (ETC).[7] It serves as the primary electron acceptor in Complex I (NADH:ubiquinone oxidoreductase).[5][7][8] FMN accepts a two-electron hydride from NADH and subsequently transfers the electrons one at a time to a series of iron-sulfur clusters within the complex.[5][9] This single-electron transfer capability is a crucial feature that distinguishes it from NAD⁺.[5] The dissociation of FMN from Complex I is emerging as a potential regulatory mechanism for the enzyme's activity and the production of reactive oxygen species (ROS).[7]

ET_Complex_I cluster_complex1 Complex I NADH NADH + H⁺ NAD NAD⁺ NADH->NAD FMN_ox FMN (Oxidized) NADH->FMN_ox 2e⁻ FMN_red FMNH₂ (Reduced) FeS Iron-Sulfur Clusters FMN_red->FeS 1e⁻ (x2) CoQ Coenzyme Q (Ubiquinone) FeS->CoQ e⁻

FMN's role in the initial electron transfer within ETC Complex I.
FMN-Dependent Enzymes

Beyond the ETC, FMN is a cofactor for numerous enzymes, including various oxidases, dehydrogenases, and reductases.[6] For example, FMN-dependent ene-reductases and nitroreductases are versatile catalysts involved in detoxification pathways by reducing a broad range of activated alkenes and nitroaromatic compounds. The alkanesulfonate FMN reductase (SsuE) in E. coli is part of a two-component system that provides reduced flavin for a monooxygenase, essential for sulfur acquisition during starvation.[10]

Table 1: Quantitative Data for FMN Interactions and Reactions

ParameterEnzyme/ProteinValueConditionsReference(s)
Binding Affinity (Kd)
iLOV (apo)1.1 ± 0.1 nMpH 7.4, 25°C
EcFbFP (apo)Not specified, but binds-
Azotobacter Flavodoxin~10⁻⁸ MpH 7.4, 25°C[11]
Enzyme Kinetics
Km (FMN) Schistosoma mansoni FADS0.24 ± 0.06 µM-[12]
kcat Schistosoma mansoni FADS0.041 s⁻¹-[12]
Cellular Concentration
FMN Various Mammalian Cell Lines0.46 - 3.4 amol/cell-
FAD Various Mammalian Cell Lines2.2 - 17.0 amol/cell-
Riboflavin Various Mammalian Cell Lines3.1 - 14 amol/cell-

FMN in Photobiology and Photosensitization

The isoalloxazine ring of FMN is a natural chromophore that absorbs blue light, making it a key player in various light-dependent biological processes.

Blue-Light Photoreceptors

FMN serves as the cofactor in biological blue-light photoreceptors, such as proteins containing Light-Oxygen-Voltage (LOV) domains found in plants and bacteria.[1] Upon absorption of a blue-light photon, the LOV domain undergoes a self-contained photocycle. This process involves the formation of a transient, covalent adduct between a conserved cysteine residue and the C4a atom of the FMN isoalloxazine ring. This adduct formation induces a conformational change in the protein, which propagates a downstream signal. The adduct spontaneously decays in the dark, returning the photoreceptor to its ground state.

LOV_Photocycle cluster_0 LOV Domain Photocycle Dark Dark State (LOV447) FMN Non-covalently Bound Light Light State (LOV390) FMN-Cysteine Adduct Dark->Light Blue Light (hν) (ps - ns) Light->Dark Spontaneous Decay (s - hrs) Signal Conformational Change & Signal Propagation Light->Signal

The photocycle of an FMN-containing LOV domain.
Photosensitizer for Photodynamic Therapy (PDT)

FMN's ability to absorb light and generate reactive oxygen species (ROS) makes it a promising natural photosensitizer. When irradiated with blue light (e.g., ~450 nm), FMN transitions to an excited triplet state.[13][14] This excited FMN can then react with molecular oxygen to produce singlet oxygen (¹O₂) and other ROS, which are highly cytotoxic.[14] This principle is harnessed in photodynamic therapy (PDT). Studies have shown that FMN can be selectively accumulated in melanoma cells and, upon blue light irradiation, induce apoptosis, leading to significant tumor regression in animal models.[13][15] The IC₅₀ values for FMN in PDT against human melanoma cells were found to be in the 10–30 µM range.[13][15]

FMN as a Versatile Tool in Molecular Biology Research

Beyond its physiological roles, FMN is a valuable tool in various laboratory techniques.

FMN-Based Fluorescent Proteins (FbFPs)

Genetically engineered FMN-binding fluorescent proteins (FbFPs) have emerged as powerful reporters for in vivo studies.[16] Derived from LOV domains where the photo-cycling cysteine is mutated (e.g., to alanine), these proteins bind FMN and exhibit stable cyan-green fluorescence. A key advantage of FbFPs over GFP and its derivatives is their oxygen independence, as FMN synthesis and binding do not require molecular oxygen.[16] This makes them ideal for quantitative, real-time analysis of gene expression and protein localization in anaerobic or hypoxic environments.[16] Their smaller size (~100-150 amino acids) compared to GFP (~238 amino acids) is another significant benefit.

Protein-Ligand Binding Assays

The intrinsic fluorescence of FMN can be exploited to study protein-ligand interactions. Free FMN fluoresces with an emission maximum around 520 nm. Upon binding to many apoproteins (the protein component without the cofactor), this fluorescence is often quenched. This change in fluorescence intensity can be monitored to determine binding affinities (Kd), stoichiometry, and kinetics of the interaction.[17] A technique known as Fluorescent Ligand Equilibrium Displacement (FLED) leverages this property in high-throughput screens to identify small molecules that bind to FMN riboswitches by detecting the displacement of FMN and the subsequent increase in its fluorescence.[17]

Protein Crystallography

FMN is used in structural biology to understand the architecture of flavoenzymes.[18][19] Researchers crystallize proteins in both their FMN-bound (holo) and FMN-free (apo) forms to elucidate the conformational changes that occur upon cofactor binding.[19] Comparing these structures provides critical insights into the binding mechanism, the residues involved in stabilizing FMN, and how the cofactor is oriented within the active site to perform catalysis.[10][19]

Experimental Protocols

Protocol: Determining FMN Binding Affinity to an Apoprotein via Fluorescence Titration

This protocol describes a method to calculate the equilibrium dissociation constant (Kd) for FMN binding to a target apoprotein by monitoring the quenching of FMN's intrinsic fluorescence.

Materials:

  • Purified apoprotein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • FMN sodium phosphate (B84403) salt solution (e.g., 1 mM stock in the same buffer, stored in the dark).

  • Fluorometer with excitation set to ~450 nm and emission scan from 500 to 600 nm.

  • Low-volume quartz cuvette.

  • All procedures involving FMN should be performed in low-light conditions to prevent photobleaching.[17]

Methodology:

  • Preparation: Dilute the apoprotein to a final concentration estimated to be near the expected Kd (e.g., 1 µM) in the cuvette.

  • Blank Measurement: Record the fluorescence spectrum of the buffer alone.

  • Protein Blank: Record the fluorescence spectrum of the apoprotein solution. This accounts for any intrinsic protein fluorescence.

  • Titration: a. Add a small, precise aliquot of the FMN stock solution to the apoprotein in the cuvette (e.g., to a final concentration of 0.1 µM). b. Mix gently and allow the system to equilibrate for 2-5 minutes. c. Record the fluorescence emission spectrum (peak should be ~520 nm). d. Repeat steps 4a-4c, incrementally increasing the FMN concentration until the fluorescence signal no longer changes significantly, indicating saturation.

  • Control Titration: Perform a parallel titration of FMN into the buffer alone to account for the linear increase in fluorescence of unbound FMN.

  • Data Analysis: a. For each titration point, subtract the blank and protein fluorescence from the measured fluorescence to get the signal from FMN. b. Correct for the fluorescence of unbound FMN using the control titration data. c. Plot the change in fluorescence (ΔF) against the total FMN concentration. d. Fit the resulting binding curve to a suitable binding isotherm equation (e.g., a one-site binding model) to calculate the Kd.

Binding_Assay_Workflow start Start prep Prepare Apoprotein Solution in Cuvette start->prep measure_blanks Measure Buffer and Protein Blanks prep->measure_blanks add_fmn Add Aliquot of FMN measure_blanks->add_fmn equilibrate Equilibrate (2-5 min) add_fmn->equilibrate measure_fluor Record Fluorescence Spectrum (~520 nm) equilibrate->measure_fluor check_sat Saturation Reached? measure_fluor->check_sat check_sat->add_fmn No analyze Plot ΔF vs [FMN] Fit Curve to Calculate Kd check_sat->analyze Yes end End analyze->end

Workflow for a fluorescence-based FMN-protein binding assay.
Protocol: In Vitro Photosensitization Assay Using FMN

This protocol outlines a method to assess the phototoxicity of FMN on a cancer cell line, adapted from studies on melanoma.[13][15]

Materials:

  • Melanoma cell line (e.g., A375).

  • Standard cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), and antibiotics.

  • FMN sodium phosphate salt, dissolved in PBS to create a sterile stock solution (e.g., 10 mM).

  • 96-well cell culture plates.

  • Blue light LED source with a peak emission around 450 nm.

  • MTT reagent (0.5 mg/mL in medium).

  • DMSO.

  • Plate reader capable of measuring absorbance at 570 nm.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.

  • FMN Incubation: a. Prepare serial dilutions of FMN in culture medium to achieve final concentrations ranging from 0 to 100 µM. b. Remove the old medium from the cells and replace it with 100 µL of the FMN-containing medium. c. Include "no FMN, no light" (negative control) and "no FMN, with light" (light toxicity control) wells. d. Incubate the plate for a set period (e.g., 30 minutes to 4 hours) to allow for FMN uptake.[13]

  • Irradiation: a. Expose the plate to the 450 nm blue light source. The light dose is critical; a dose of 5 J/cm² has been shown to be effective.[13][15] b. Keep a duplicate plate wrapped in foil as a "dark toxicity" control to ensure FMN is not toxic without light.

  • Post-Irradiation Incubation: Return both plates to the incubator and incubate for 48 hours to allow for apoptosis to occur.[15]

  • Viability Assessment (MTT Assay): a. Remove the medium and add 100 µL of MTT solution to each well. Incubate for 3 hours. b. Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals. c. Measure the optical density (OD) at 570 nm using a plate reader.

  • Data Analysis: a. Normalize the OD values to the "no FMN, no light" control wells (set to 100% viability). b. Plot cell viability (%) against FMN concentration. c. Calculate the IC₅₀ value, which is the concentration of FMN that causes a 50% reduction in cell viability upon irradiation.

References

Methodological & Application

Application of Riboflavin phosphate sodium as a photosensitizer in photodynamic therapy research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin Phosphate Sodium, also known as Flavin Mononucleotide (FMN), a water-soluble form of vitamin B2, is emerging as a promising, non-toxic photosensitizer for photodynamic therapy (PDT).[1][2] Its biocompatibility, low dark toxicity, and efficient light absorption in the visible spectrum make it an attractive candidate for cancer treatment.[3] PDT is a minimally invasive therapeutic procedure that utilizes a photosensitizer, light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cell death.[4][5] This document provides detailed application notes, experimental protocols, and a summary of quantitative data for the use of this compound in PDT research.

Mechanism of Action

Riboflavin-mediated PDT is initiated by the photoactivation of FMN. Upon exposure to blue light (typically in the 365-470 nm range), the FMN molecule absorbs a photon, transitioning from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state.[4] In this excited triplet state, FMN can induce cytotoxicity through two primary mechanisms:

  • Type I Reaction: Involves the transfer of an electron to a substrate, creating a radical anion that can react with oxygen to produce superoxide (B77818) anions and other ROS.[4]

  • Type II Reaction: Involves the direct transfer of energy to molecular oxygen, generating highly reactive singlet oxygen.[4]

These ROS, including singlet oxygen and superoxide radicals, cause oxidative damage to cellular components such as lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[4][6]

G FMN This compound (FMN) (Ground State) FMN_Excited_Singlet FMN* (Excited Singlet State) FMN->FMN_Excited_Singlet Light Blue Light (e.g., 450 nm) Light->FMN Photoexcitation FMN_Excited_Triplet FMN*** (Excited Triplet State) FMN_Excited_Singlet->FMN_Excited_Triplet Intersystem Crossing O2 Molecular Oxygen (O2) FMN_Excited_Triplet->O2 Type II Energy Transfer Substrate Substrate FMN_Excited_Triplet->Substrate Type I Electron Transfer ROS Reactive Oxygen Species (ROS) (Singlet Oxygen, Superoxide) O2->ROS Generation CellDamage Oxidative Cellular Damage (Lipids, Proteins, DNA) ROS->CellDamage CellDeath Cell Death (Apoptosis, Necrosis) CellDamage->CellDeath Substrate_Radical Substrate Radical Substrate->Substrate_Radical Substrate_Radical->O2 Reaction

Mechanism of this compound-mediated PDT.

Signaling Pathways in Riboflavin-Mediated PDT

The generation of ROS by FMN-PDT triggers a cascade of intracellular signaling pathways, primarily leading to apoptosis. Oxidative stress can activate mitogen-activated protein kinases (MAPKs) like p38 and JNK, which are involved in cellular stress responses.[4] Furthermore, ROS can induce the release of cytochrome c from the mitochondria, activating the caspase cascade and initiating programmed cell death.[4]

G PDT FMN-PDT ROS ROS Generation PDT->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Activation (p38, JNK) OxidativeStress->MAPK Mitochondria Mitochondrial Damage OxidativeStress->Mitochondria Apoptosis Apoptosis MAPK->Apoptosis CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase Caspase Cascade Activation CytochromeC->Caspase Caspase->Apoptosis

Key signaling pathways in Riboflavin-PDT.

Data Presentation

In Vitro Studies: FMN-PDT Efficacy
Cell LineFMN Concentration (µM)Light SourceLight Dose (J/cm²)IC50 (µM)Key Findings
A375 (Human Melanoma)10-30Blue Light5~10-30FMN-PDT induces apoptosis.
Mel IL (Human Melanoma)10-30Blue Light5~10-30Selective accumulation of FMN in melanoma cells.
Mel Z (Human Melanoma)10-30Blue Light5~10-30Significant cell death observed.
HeLa (Human Cervical Cancer)3.125 - 7.2Blue Light (462 nm)3.744LD50: 6.5 (FMN)Intrinsic apoptosis pathway activated.
SK-BR-3 (Human Breast Cancer)~30365 nm4.2-Reduced cell viability to 47%.[7]
HaCaT (Human Keratinocytes)-Blue Light5Higher than melanoma cellsMore resistant to FMN-PDT due to lower FMN accumulation.[1]
In Vivo Studies: FMN-PDT Efficacy
Animal ModelTumor TypeFMN AdministrationFMN DoseLight SourceLight Dose (J/cm²)Key Findings
MiceMelanoma XenograftIntravenous0.1 mg/kg450 nm2085-90% tumor growth inhibition over 50 days.[1][2]
MiceMelanoma XenograftIntravenous10 mg/ml (150 µl)Blue Light20Regression of melanoma xenografts.[1]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxicity of FMN-PDT on adherent cancer cell lines.

G start Start seed Seed cells in a 96-well plate start->seed incubate1 Incubate for 24 hours seed->incubate1 add_fmn Add varying concentrations of FMN incubate1->add_fmn incubate2 Incubate for a defined period (e.g., 1-4 hours) add_fmn->incubate2 irradiate Irradiate with blue light at a specific dose incubate2->irradiate incubate3 Incubate for 24-72 hours irradiate->incubate3 add_mtt Add MTT solution to each well incubate3->add_mtt incubate4 Incubate for 2-4 hours add_mtt->incubate4 add_dmso Add DMSO to dissolve formazan (B1609692) crystals incubate4->add_dmso measure Measure absorbance at 570 nm add_dmso->measure end End measure->end

Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete culture medium

  • This compound (FMN) solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Blue light source (e.g., LED array, 450-470 nm)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • FMN Incubation: Remove the culture medium and add fresh medium containing various concentrations of FMN. Incubate for a predetermined time (e.g., 1-4 hours) in the dark.

  • Irradiation: Wash the cells with PBS and add fresh medium. Expose the cells to a blue light source at a specific dose (e.g., 5 J/cm²).[1] A control group should be kept in the dark.

  • Post-Irradiation Incubation: Return the plate to the incubator for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to differentiate between apoptotic, necrotic, and viable cells after FMN-PDT treatment.[1]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

Procedure:

  • Cell Collection: Following FMN-PDT treatment and incubation, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

In Vitro Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This protocol measures intracellular ROS generation following FMN-PDT.[4]

Materials:

  • Cells cultured on glass-bottom dishes or 96-well plates

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • Serum-free medium

  • PBS or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope or microplate reader

Procedure:

  • Cell Seeding: Seed cells and allow them to adhere overnight.

  • Probe Loading: Wash the cells with PBS and load them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove the excess probe.

  • PDT Treatment: Add fresh medium or PBS containing FMN and irradiate the cells with the appropriate blue light source and dose.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).[4]

In Vivo Tumor Model Protocol

This protocol outlines a general procedure for evaluating the efficacy of FMN-PDT in a mouse xenograft model.[1][2]

G start Start inject_cells Subcutaneously inject tumor cells into mice start->inject_cells tumor_growth Allow tumors to reach a specific volume (e.g., 100-120 mm³) inject_cells->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize inject_fmn Administer FMN intravenously randomize->inject_fmn incubate Incubate for a defined period (e.g., 1 hour) inject_fmn->incubate irradiate Irradiate the tumor site with blue light incubate->irradiate monitor Monitor tumor growth by measuring tumor volume regularly irradiate->monitor end End monitor->end

Workflow for an in vivo FMN-PDT experiment.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Tumor cell line

  • Sterile FMN solution for injection

  • Blue light source with a fiber optic delivery system

  • Calipers for tumor measurement

Procedure:

  • Tumor Inoculation: Subcutaneously inject tumor cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-120 mm³).[2]

  • Grouping: Randomly assign mice to different groups (e.g., control, FMN only, light only, FMN + light).

  • FMN Administration: Administer FMN intravenously at a specified dose (e.g., 0.1 mg/kg).[2]

  • Incubation: Allow FMN to distribute for a specific period (e.g., 1 hour).[1]

  • Irradiation: Anesthetize the mice and irradiate the tumor area with blue light (e.g., 450 nm) at a specific dose (e.g., 20 J/cm²).[1][2]

  • Monitoring: Measure tumor volume with calipers at regular intervals for a defined period (e.g., 50 days) to assess treatment efficacy.[1][2]

Conclusion

This compound is a promising photosensitizer for photodynamic therapy due to its favorable safety profile and efficacy in preclinical models. The protocols and data presented here provide a foundation for researchers to design and execute experiments exploring the potential of FMN-PDT in cancer therapy. Further research is warranted to optimize treatment parameters and to fully elucidate the underlying molecular mechanisms to enhance its clinical translation.

References

Application Notes: Utilizing Riboflavin Phosphate Sodium for In Vitro NAD+ Regeneration Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, acting as a key electron acceptor in a multitude of redox reactions essential for energy production and various signaling pathways. The ability to maintain a stable pool of NAD+ is crucial for in vitro assays that utilize NAD+-dependent enzymes, particularly in high-throughput screening and drug development. Riboflavin 5'-phosphate sodium, also known as flavin mononucleotide (FMN), is the biologically active form of vitamin B2 and a versatile redox cofactor. Its ability to participate in electron transfer reactions makes it a valuable tool for regenerating NAD+ from its reduced form, NADH, in vitro. This allows for the continuous operation of NAD+-dependent enzymatic reactions without the depletion of the essential cofactor.

FMN can facilitate NAD+ regeneration through two primary mechanisms: enzymatic and photochemical pathways. In enzymatic systems, FMN acts as a prosthetic group for oxidoreductase enzymes that can oxidize NADH. In photochemical systems, FMN can act as a photosensitizer, utilizing light energy to drive the oxidation of NADH. These application notes provide detailed protocols for both approaches.

Key Applications

  • Enzyme Kinetics: Enables the study of NAD+-dependent enzymes under steady-state conditions where NAD+ concentration remains constant.

  • High-Throughput Screening (HTS): Facilitates the screening of compound libraries for inhibitors or activators of NAD+-dependent enzymes by ensuring a consistent supply of NAD+.

  • Biocatalysis: Can be employed in synthetic biology and biocatalytic processes where NAD+ regeneration is essential for product formation.

  • Metabolic Pathway Reconstruction: Useful for in vitro studies of metabolic pathways involving multiple NAD+-dependent enzymatic steps.

Protocol 1: Enzymatic NAD+ Regeneration Using an FMN-Dependent Oxidoreductase

This protocol describes a general method for regenerating NAD+ from NADH using a commercially available FMN-dependent NADH oxidase. This enzyme utilizes FMN as a cofactor to catalyze the oxidation of NADH to NAD+ with the concomitant reduction of a suitable electron acceptor, such as molecular oxygen.

Principle:

The core of this assay is a coupled reaction system. The primary reaction involves an NAD+-dependent enzyme of interest that consumes NAD+ and produces NADH. The secondary, regenerating reaction, catalyzed by an FMN-dependent NADH oxidase, continuously converts the NADH back to NAD+.

Materials and Reagents:

  • Riboflavin 5'-phosphate sodium (FMN)

  • NADH Oxidase (FMN-dependent, from a suitable source like Lactobacillus species)

  • Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Nicotinamide adenine dinucleotide, oxidized form (NAD+)

  • The NAD+-dependent enzyme of interest and its substrate

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • 96-well microplate (clear, flat-bottom for colorimetric assays; black for fluorescent assays)

  • Microplate reader

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of FMN (e.g., 10 mM in deionized water) and store it protected from light.

    • Prepare stock solutions of NAD+ and NADH (e.g., 10 mM in assay buffer). Determine the exact concentration spectrophotometrically (for NADH, ε = 6220 M⁻¹cm⁻¹ at 340 nm).

    • Reconstitute the NADH oxidase and the NAD+-dependent enzyme of interest in the assay buffer to the desired concentrations.

  • Assay Setup:

    • Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer, the substrate for the primary enzyme, and FMN. The final concentration of FMN can be optimized but a starting point of 10-50 µM is recommended.

    • Add the NAD+-dependent enzyme of interest and the NADH oxidase to the reaction mixture.

    • Initiate the reaction by adding a small, catalytic amount of NAD+ (e.g., 50-100 µM). The regeneration system will maintain this pool.

    • For a negative control, prepare a reaction mixture without the NADH oxidase to demonstrate the depletion of NAD+.

  • Measurement:

    • The progress of the primary reaction can be monitored by measuring the formation of the product of the NAD+-dependent enzyme using a suitable detection method (e.g., colorimetric, fluorometric, or luminescent).

    • Alternatively, the overall rate of NADH oxidation can be monitored by the decrease in absorbance at 340 nm. In a well-coupled system, this will reflect the activity of the primary enzyme.

  • Data Analysis:

    • Calculate the reaction rates from the linear phase of the progress curves.

    • Compare the rates of the reaction with and without the NAD+ regeneration system to demonstrate its efficacy.

Data Presentation:

ComponentStock ConcentrationVolume (µL) per wellFinal Concentration
Assay Buffer (100 mM Tris-HCl, pH 7.5)-Up to 200-
Substrate for Primary Enzyme10X201X
FMN1 mM210 µM
NAD+10 mM150 µM
NADH Oxidase1 U/mL50.025 U/mL
NAD+-dependent Enzyme10X201X
Test Compound (optional)10X201X

Table 1: Example reaction setup for enzymatic NAD+ regeneration.

Diagram of Experimental Workflow:

Enzymatic_NAD_Regeneration cluster_primary Primary Reaction cluster_regeneration Regeneration Cycle Substrate Substrate Product Product Substrate->Product NAD+-dependent Enzyme NAD NAD+ NADH NADH NAD->NADH Consumed NADH_reg NADH NADH->NADH_reg NAD_reg NAD+ NADH_reg->NAD_reg NADH Oxidase (FMN-dependent) NAD_reg->NAD Acceptor Electron Acceptor Reduced_Acceptor Reduced Acceptor Acceptor->Reduced_Acceptor e.g., O2 to H2O

Caption: Workflow for enzymatic NAD+ regeneration.

Protocol 2: Photochemical NAD+ Regeneration Using FMN as a Photosensitizer

This protocol outlines a method for regenerating NAD+ from NADH using FMN as a photosensitizer under visible light irradiation. This approach is particularly useful when the addition of a regenerating enzyme is undesirable.

Principle:

Upon absorption of light, FMN is excited to a higher energy state. In this excited state, it can act as an oxidant, accepting an electron from NADH to regenerate NAD+. The reduced FMN is then re-oxidized by a terminal electron acceptor, such as molecular oxygen, completing the catalytic cycle.

Materials and Reagents:

  • Riboflavin 5'-phosphate sodium (FMN)

  • Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Assay Buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)

  • A sacrificial electron acceptor (e.g., dissolved oxygen in the buffer)

  • Visible light source (e.g., LED lamp with emission around 450 nm)

  • 96-well microplate (clear, flat-bottom)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of FMN (e.g., 1 mM in deionized water) and protect it from light.

    • Prepare a fresh stock solution of NADH (e.g., 1 mM in assay buffer) and determine its precise concentration spectrophotometrically.

  • Assay Setup:

    • In a 96-well plate, prepare reaction mixtures containing the assay buffer and varying concentrations of FMN (e.g., 1-20 µM).

    • Add NADH to each well to a final concentration of approximately 100-200 µM.

    • Include control wells:

      • NADH and FMN without light exposure.

      • NADH without FMN with light exposure.

      • NADH alone in buffer (to measure background degradation).

  • Light Exposure and Measurement:

    • Place the microplate under the visible light source. The distance and intensity of the light should be optimized to achieve a suitable reaction rate.

    • At regular time intervals (e.g., every 2-5 minutes), measure the absorbance at 340 nm to monitor the decrease in NADH concentration.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each condition.

    • Calculate the initial rate of NADH oxidation from the linear portion of the curve.

    • Determine the dependency of the regeneration rate on the FMN concentration.

Data Presentation:

ConditionNADH (µM)FMN (µM)Light ExposureExpected Outcome
Test 15010YesSignificant decrease in A340 over time
Control 1 (No Light) 15010NoMinimal change in A340
Control 2 (No FMN) 1500YesMinimal change in A340
Control 3 (NADH only) 1500NoBaseline stability of NADH

Table 2: Experimental and control conditions for photochemical NAD+ regeneration.

Diagram of Photochemical Reaction Pathway:

Photochemical_NAD_Regeneration FMN FMN FMN_excited FMN* FMN->FMN_excited Excitation FMN_excited->FMN Decay FMNH_radical FMNH• FMN_excited->FMNH_radical - e- NADH NADH NAD NAD+ NADH->NAD + H+ + e- FMNH_radical->FMN + Acceptor - Reduced_Acceptor Acceptor Electron Acceptor (e.g., O2) Reduced_Acceptor Reduced Acceptor (e.g., H2O2) Light Light (hv) Light->FMN

Caption: Simplified pathway for photochemical NAD+ regeneration by FMN.

Considerations and Troubleshooting

  • Light Sensitivity: FMN is light-sensitive, so stock solutions should be stored in the dark. During photochemical assays, ensure consistent light exposure across all wells.

  • Oxygen Availability: In both enzymatic and photochemical systems where oxygen is the terminal electron acceptor, ensure adequate aeration of the reaction mixture if high rates of regeneration are required. For anaerobic applications, an alternative electron acceptor must be used.

  • Interference: When coupling the regeneration system to a primary assay, ensure that FMN, the regenerating enzyme, or the light source does not interfere with the detection method of the primary reaction.

  • Optimization: The concentrations of FMN, NADH oxidase, and NAD+ may need to be optimized for specific applications to ensure that the rate of regeneration is not limiting the primary reaction.

  • Measurement of NAD+/NADH: For precise quantification of the regeneration efficiency, aliquots of the reaction can be taken at different time points, and the concentrations of NAD+ and NADH can be determined using established methods like enzymatic cycling assays or HPLC.[1][2][3] These methods typically involve separate extractions for NAD+ (acidic) and NADH (basic) to ensure stability.[2]

References

Application Notes and Protocols for Incorporating Riboflavin Phosphate Sodium in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (B1680620) (Vitamin B2) is an essential micronutrient crucial for a myriad of cellular processes. It serves as the precursor for the flavin coenzymes, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are indispensable for cellular respiration, energy metabolism, and redox homeostasis.[1][2] Riboflavin phosphate (B84403) sodium, a more water-soluble form of riboflavin, is often the preferred choice for supplementation in cell culture media.

These application notes provide detailed protocols for the preparation and incorporation of riboflavin phosphate sodium in cell culture media, along with methods to assess its impact on cultured cells. Adherence to these guidelines is critical to ensure experimental reproducibility and to mitigate potential phototoxicity associated with riboflavin.

Key Considerations

  • Phototoxicity: Riboflavin is highly sensitive to light, particularly wavelengths below 500 nm.[3] Exposure to light can lead to the generation of toxic photoproducts, such as hydrogen peroxide, especially in the presence of amino acids like tryptophan and tyrosine, which are common components of cell culture media.[4][5] Therefore, all procedures involving riboflavin-supplemented media should be performed in subdued light, and cultures should be incubated in the dark.

  • Stability: Riboflavin is relatively stable to heat and atmospheric oxygen but can degrade in alkaline environments.[6] It is also sensitive to light and can form complexes with certain metals and amino acids.

  • Concentration: The optimal concentration of riboflavin can vary significantly depending on the cell type and the basal medium used. Most basal media already contain some level of riboflavin. It is essential to consider the existing concentration before adding supplementation.

Data Presentation: Riboflavin Concentrations in Common Cell Culture Media

Media FormulationRiboflavin Concentration (µM)
MCDB Medium 1310.01
Ames' Medium0.027
CMRL-1066 Medium0.027
Medium 1990.027
NCTC Media0.067
Ham's F-120.1
Basal Medium Eagle (BME)0.27
Minimum Essential Medium Eagle (EMEM)0.27
Williams Medium E0.27
DMEM/Ham's F-12 (50:50)0.59
Nutrient Mixture, Ham's F-101.0
Dulbecco's Modified Eagle's Medium (DMEM)1.0
Iscove's Modified Dulbecco's Medium (IMDM)1.0
Fischer's Medium1.33
Waymouth Medium MB2.66

Data sourced from Sigma-Aldrich.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound.

Materials:

  • Riboflavin 5'-phosphate sodium (CAS 130-40-5)

  • Cell culture-grade water (WFI or equivalent)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

  • Aluminum foil

Procedure:

  • Perform all steps in a dark or low-light environment. Wrap all tubes and containers with aluminum foil to protect from light.

  • Weigh out the required amount of this compound powder in a sterile conical tube. For a 10 mM stock solution, this will be approximately 4.78 mg per mL of water.

  • Add the desired volume of cell culture-grade water to the conical tube.

  • Gently vortex the solution until the powder is completely dissolved. The solution should be a clear, yellow to orange-yellow color.[7]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Supplementation of Cell Culture Medium

This protocol details the addition of the this compound stock solution to the cell culture medium.

Materials:

  • Prepared this compound stock solution (from Protocol 1)

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Complete growth medium (basal medium supplemented with serum, antibiotics, etc.)

  • Sterile serological pipettes

Procedure:

  • Work in a laminar flow hood under sterile conditions and in a low-light environment.

  • Thaw an aliquot of the this compound stock solution at room temperature, protected from light.

  • Determine the desired final concentration of riboflavin in the complete growth medium. Remember to account for the riboflavin already present in the basal medium.

  • Calculate the volume of the stock solution needed to achieve the final concentration. For example, to supplement 100 mL of medium to a final concentration of 10 µM, add 100 µL of the 10 mM stock solution.

  • Add the calculated volume of the stock solution to the complete growth medium.

  • Gently swirl the medium to ensure even distribution.

  • The supplemented medium is now ready for use. Store at 4°C, protected from light, for up to two weeks.

Protocol 3: Assessment of Cell Viability using MTT Assay

This assay is used to determine the cytotoxic effects of riboflavin supplementation, particularly in the context of light exposure.

Materials:

  • Cells cultured in riboflavin-supplemented medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Replace the medium with complete growth medium containing various concentrations of this compound. Include a control group with no added riboflavin.

  • To assess phototoxicity, expose a parallel set of plates to a controlled light source for a defined period, while keeping a duplicate set in the dark.

  • Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plates at 37°C for 4 hours.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control group.

Visualizations

Signaling Pathways and Experimental Workflows

Riboflavin_Metabolism_and_Function Riboflavin Riboflavin (Vitamin B2) FMN Flavin Mononucleotide (FMN) Riboflavin->FMN Riboflavin Kinase FAD Flavin Adenine Dinucleotide (FAD) FMN->FAD FAD Synthase Cellular_Metabolism Cellular Metabolism (Redox Reactions) FMN->Cellular_Metabolism FAD->Cellular_Metabolism Mitochondrial_Function Mitochondrial Function (Electron Transport Chain) FAD->Mitochondrial_Function Oxidative_Stress_Response Oxidative Stress Response FAD->Oxidative_Stress_Response Apoptosis Apoptosis ER_Stress Endoplasmic Reticulum Stress ER_Stress->Apoptosis Riboflavin_Deficiency Riboflavin Deficiency Riboflavin_Deficiency->ER_Stress Experimental_Workflow_Riboflavin_Supplementation Start Start Prepare_Stock Prepare Riboflavin Phosphate Sodium Stock Solution Start->Prepare_Stock Supplement_Media Supplement Cell Culture Medium Prepare_Stock->Supplement_Media Cell_Culture Culture Cells with Supplemented Medium (Protect from Light) Supplement_Media->Cell_Culture Assess_Effects Assess Cellular Effects Cell_Culture->Assess_Effects Viability Cell Viability (e.g., MTT Assay) Assess_Effects->Viability Metabolism Metabolic Assays (e.g., Seahorse) Assess_Effects->Metabolism Oxidative_Stress Oxidative Stress (e.g., ROS Assay) Assess_Effects->Oxidative_Stress End End Viability->End Metabolism->End Oxidative_Stress->End Riboflavin_Phototoxicity_Pathway Riboflavin Riboflavin Excited_Riboflavin Excited State Riboflavin Riboflavin->Excited_Riboflavin absorbs Light Light Exposure (<500 nm) Light->Excited_Riboflavin ROS Reactive Oxygen Species (e.g., H2O2) Excited_Riboflavin->ROS reacts with Tryptophan_Tyrosine Tryptophan / Tyrosine Tryptophan_Tyrosine->ROS in presence of Cell_Damage Cellular Damage & Toxicity ROS->Cell_Damage

References

Application Notes and Protocols: The Role of Riboflavin Phosphate Sodium in Mitochondrial Function and Dysfunction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of riboflavin (B1680620) phosphate (B84403) sodium, the sodium salt of flavin mononucleotide (FMN), in studying mitochondrial function and dysfunction. Riboflavin is a precursor to the essential mitochondrial coenzymes FMN and flavin adenine (B156593) dinucleotide (FAD), which are critical for the function of the electron transport chain (ETC) and overall cellular energy metabolism.[1][2] This document offers insights into experimental design, detailed protocols for key assays, and expected outcomes when investigating the effects of riboflavin phosphate sodium on mitochondrial bioenergetics.

Introduction to this compound and Mitochondrial Function

Riboflavin (Vitamin B2) is a water-soluble vitamin that serves as a precursor for FMN and FAD.[1] These flavocoenzymes are indispensable for a multitude of redox reactions central to cellular metabolism. Within the mitochondria, FMN is a key component of Complex I (NADH:ubiquinone oxidoreductase), while FAD is an integral part of Complex II (succinate dehydrogenase). Deficiencies in riboflavin or defects in its metabolic pathways can lead to impaired mitochondrial function, resulting in reduced ATP production, increased oxidative stress, and cellular dysfunction, which are implicated in a range of pathologies including neurodegenerative diseases and metabolic disorders.[2]

This compound, being a direct precursor to FMN and subsequently FAD, is a valuable tool for researchers studying mitochondrial bioenergetics. Its supplementation can rescue or enhance mitochondrial function in states of deficiency or dysfunction, making it a key compound for both basic research and therapeutic development.[3][4][5]

Data Presentation: Effects of Riboflavin Supplementation on Mitochondrial Parameters

The following tables summarize quantitative data from studies investigating the effects of riboflavin supplementation on key mitochondrial and cellular-health markers.

Table 1: Effect of Riboflavin on Mitochondrial Oxidative Stress Markers in a Rat Model of CCl4-induced Liver Fibrosis

Treatment GroupSuperoxide Dismutase (SOD) Activity (U/mg protein)Malondialdehyde (MDA) Level (nmol/mg protein)
Control125.3 ± 10.22.3 ± 0.4
Model (CCl4)85.6 ± 8.74.8 ± 0.6
Riboflavin (20 mg/kg/day)115.8 ± 9.52.9 ± 0.5

Data are presented as mean ± standard deviation.

Table 2: Effect of Riboflavin Treatment on Mitochondrial Complex I Activity in Patients with Complex I Deficiency [3][5]

Patient CohortComplex I Activity (pre-treatment) (% of control)Complex I Activity (post-riboflavin treatment) (% of control)
Patient 1 (Myopathic form)16%47%
Patient 2 (Myopathic form)Low (unquantified)Normalized
Encephalomyopathic Patients (n=3)Low (unquantified)Normalized in 2 of 3 patients

Table 3: Effect of Riboflavin Supplementation on Mitochondrial Complex II Activity in Fibroblasts from Patients with Complex II Deficiency [4]

Cell LineComplex II Activity (relative to control)Complex II Activity with Riboflavin (relative to control)
Patient FibroblastsDeficient2-fold increase
Control FibroblastsNormalNo significant change

Signaling Pathways and Experimental Workflows

Signaling Pathway: AMPK/PGC-1α Pathway Activation by Riboflavin

Riboflavin has been shown to ameliorate mitochondrial dysfunction through the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling pathway. This pathway is a master regulator of mitochondrial biogenesis and antioxidant responses.

AMPK_PGC1a_Pathway Riboflavin Riboflavin Phosphate Sodium AMPK AMPK Riboflavin->AMPK Activates pAMPK p-AMPK (Active) PGC1a PGC-1α pAMPK->PGC1a Phosphorylates & Activates pPGC1a p-PGC-1α (Active) NRF1_2 NRF-1, NRF-2 pPGC1a->NRF1_2 Co-activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, HO-1) pPGC1a->Antioxidant_Enzymes Induces Expression TFAM TFAM NRF1_2->TFAM Induces Mito_Biogenesis Mitochondrial Biogenesis TFAM->Mito_Biogenesis Promotes ROS_Reduction Reduced Oxidative Stress Antioxidant_Enzymes->ROS_Reduction

AMPK/PGC-1α signaling pathway activated by riboflavin.

Workflow: General Experimental Workflow for Studying Riboflavin Effects

The following diagram outlines a typical workflow for investigating the impact of this compound on mitochondrial function in a cellular model.

Experimental_Workflow cluster_prep Preparation cluster_assays Mitochondrial Function Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Cell Culture (e.g., Fibroblasts, Neurons) Riboflavin_Prep 2. Prepare Riboflavin Phosphate Sodium Solution Treatment 3. Treat Cells (Control vs. Riboflavin) Riboflavin_Prep->Treatment Seahorse 4a. Seahorse XF Mito Stress Test Treatment->Seahorse HRR 4b. High-Resolution Respirometry (SUIT) Treatment->HRR Complex_Assays 4c. Complex I & II Activity Assays Treatment->Complex_Assays ATP_Assay 4d. ATP Production Assay Treatment->ATP_Assay Data_Analysis 5. Data Analysis (OCR, Complex Activity, ATP levels) Seahorse->Data_Analysis HRR->Data_Analysis Complex_Assays->Data_Analysis ATP_Assay->Data_Analysis Interpretation 6. Interpretation of Results Data_Analysis->Interpretation

General workflow for studying riboflavin's effects.

Signaling Pathway: Role of FMN and FAD in the Electron Transport Chain

This diagram illustrates the critical roles of FMN and FAD as electron carriers in the mitochondrial electron transport chain.

ETC_Flavins Complex_I Complex I (NADH Dehydrogenase) FMN FMN Complex_II Complex II (Succinate Dehydrogenase) FAD FAD Complex_III Complex III CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV O2 O₂ Complex_IV->O2 e- Q Coenzyme Q Q->Complex_III e- CytC->Complex_IV e- NADH NADH NAD NAD+ NADH->NAD Succinate (B1194679) Succinate Fumarate Fumarate Succinate->Fumarate H2O H₂O FMN->Q e- FAD->Q e-

FMN and FAD in the electron transport chain.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.

Materials:

  • Riboflavin 5'-monophosphate sodium salt (FMN-Na)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

  • Vortex mixer

  • Sterile filter (0.22 µm)

Procedure:

  • Calculate the required amount: Determine the desired stock concentration (e.g., 10 mM). Calculate the mass of this compound needed using its molecular weight.

  • Dissolution: In a sterile tube, dissolve the calculated amount of this compound in the appropriate volume of sterile PBS or cell culture medium.

  • Vortex: Vortex the solution until the powder is completely dissolved. The solution will have a characteristic yellow-orange color.

  • Sterile Filtration: Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube to ensure sterility.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light, as riboflavin is light-sensitive.

Protocol 2: Seahorse XF Cell Mito Stress Test

This protocol outlines the use of the Agilent Seahorse XF Analyzer to assess mitochondrial respiration in cells treated with this compound.

Materials:

  • Seahorse XF96 or XF24 cell culture microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate (B1213749), and glutamine

  • This compound stock solution

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone (B1679576)/Antimycin A)

  • Cells of interest

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Riboflavin Treatment: On the day of the assay, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control. Incubate for the desired treatment duration (e.g., 24 hours).

  • Hydrate (B1144303) Sensor Cartridge: A day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.

  • Prepare Assay Medium: On the assay day, prepare the Seahorse XF assay medium by supplementing the base medium with glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.

  • Medium Exchange: Remove the treatment medium from the cell plate and wash the cells with the prepared Seahorse XF assay medium. Finally, add the appropriate volume of assay medium to each well.

  • Incubate: Incubate the cell plate in a non-CO2 37°C incubator for 1 hour to allow the cells to equilibrate.

  • Load Sensor Cartridge: Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) into the appropriate injection ports.

  • Run Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare the results between control and riboflavin-treated cells.

Protocol 3: High-Resolution Respirometry (HRR) with Oroboros O2k

This protocol describes the use of the Oroboros O2k high-resolution respirometer to measure oxygen consumption in permeabilized cells or isolated mitochondria treated with this compound, using a Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol.

Materials:

  • Oroboros O2k-FluoRespirometer

  • Mitochondrial respiration medium (e.g., MiR05)

  • Isolated mitochondria or permeabilized cells

  • This compound

  • Substrates for Complex I (e.g., pyruvate, malate, glutamate) and Complex II (e.g., succinate)

  • ADP

  • Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP synthase inhibitor), CCCP or FCCP (uncoupler)

Procedure:

  • Instrument Preparation: Calibrate the O2k oxygen sensors according to the manufacturer's instructions.

  • Sample Preparation: Prepare a suspension of isolated mitochondria or permeabilized cells in ice-cold respiration medium. Determine the protein concentration.

  • Chamber Setup: Add the respiration medium to the O2k chambers. If studying the direct effect of this compound, it can be added to the medium at the desired concentration. Add the mitochondrial or cell suspension to the chambers.

  • SUIT Protocol:

    • State 2 (LEAK respiration): Add Complex I-linked substrates (e.g., pyruvate & malate).

    • State 3 (OXPHOS capacity): Add ADP to stimulate ATP synthesis.

    • Complex II contribution: Add succinate to assess convergent electron flow through both Complex I and II.

    • Uncoupled Respiration (ETS capacity): Titrate an uncoupler (e.g., CCCP) to determine the maximum capacity of the electron transport system.

    • Complex I Inhibition: Add rotenone to inhibit Complex I and measure Complex II-linked respiration.

    • Complex III Inhibition: Add antimycin A to inhibit Complex III and measure residual oxygen consumption.

  • Data Analysis: Use the DatLab software to analyze the oxygen consumption rates at each respiratory state. Compare the respiratory parameters between control and riboflavin-treated samples.

Protocol 4: Spectrophotometric Assay of Mitochondrial Complex I Activity

This protocol measures the activity of Complex I (NADH:ubiquinone oxidoreductase) in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • NADH

  • Ubiquinone-1 (Coenzyme Q1) or decylubiquinone

  • Rotenone (Complex I inhibitor)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from cells or tissues. The mitochondrial membranes should be disrupted (e.g., by freeze-thawing or using a mild detergent) to allow substrate access.

  • Reaction Mixture: In a cuvette, prepare the reaction mixture containing the assay buffer and ubiquinone-1.

  • Sample Addition: Add a known amount of mitochondrial protein to the cuvette and incubate for a few minutes at 30°C.

  • Baseline Measurement: Initiate the reaction by adding NADH and immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Inhibitor Control: In a separate cuvette, perform the same assay in the presence of rotenone. This will measure the non-Complex I-specific NADH oxidation.

  • Calculation of Activity: The specific activity of Complex I is calculated as the rotenone-sensitive rate of NADH oxidation, normalized to the amount of mitochondrial protein. The molar extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.

Protocol 5: Spectrophotometric Assay of Mitochondrial Complex II Activity

This protocol measures the activity of Complex II (succinate dehydrogenase) in isolated mitochondria using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Isolated mitochondria

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Succinate

  • DCPIP

  • Rotenone (to inhibit Complex I)

  • Antimycin A (to inhibit Complex III)

  • Potassium cyanide (KCN) (to inhibit Complex IV)

  • Spectrophotometer capable of measuring absorbance at 600 nm

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria and disrupt the membranes.

  • Reaction Mixture: In a cuvette, prepare the reaction mixture containing the assay buffer, rotenone, antimycin A, KCN, and DCPIP.

  • Sample Addition: Add a known amount of mitochondrial protein to the cuvette and incubate at 30°C.

  • Reaction Initiation: Initiate the reaction by adding succinate.

  • Measurement: Monitor the decrease in absorbance at 600 nm over time, which reflects the reduction of DCPIP by electrons from succinate oxidation.

  • Calculation of Activity: The activity of Complex II is calculated from the rate of DCPIP reduction, using its molar extinction coefficient (21 mM⁻¹cm⁻¹ at 600 nm), and normalized to the mitochondrial protein content.

Protocol 6: Measurement of Mitochondrial ATP Production

This protocol describes a luciferase-based assay to measure ATP production in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • Respiration buffer

  • Substrates (e.g., pyruvate, malate, succinate)

  • ADP

  • ATP standard

  • Luciferin-luciferase ATP assay kit

  • Luminometer

Procedure:

  • Mitochondrial Incubation: In a microplate or luminometer tube, incubate isolated mitochondria in respiration buffer with the desired substrates.

  • Initiate ATP Synthesis: Add a known concentration of ADP to start ATP synthesis.

  • Sample Collection: At different time points, take aliquots of the mitochondrial suspension and immediately stop the reaction (e.g., by boiling or adding a perchloric acid solution).

  • ATP Measurement: Add the luciferin-luciferase reagent to the samples. The resulting luminescence is proportional to the ATP concentration.

  • Quantification: Measure the luminescence using a luminometer. Create a standard curve with known concentrations of ATP to quantify the amount of ATP produced in the samples.

  • Data Analysis: Calculate the rate of ATP production and compare between control and riboflavin-treated mitochondria.

Conclusion

This compound is an essential tool for investigating the intricacies of mitochondrial function and dysfunction. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments aimed at understanding the role of flavins in mitochondrial bioenergetics and exploring the therapeutic potential of riboflavin supplementation in mitochondrial-related diseases. By utilizing these methodologies, scientists can gain valuable insights into the molecular mechanisms underlying mitochondrial health and disease.

References

Spectrophotometric Determination of Enzyme Activity Using FMN as an Acceptor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavin mononucleotide (FMN), the biologically active form of riboflavin (B1680620) (vitamin B2), is a critical cofactor for a wide range of oxidoreductase enzymes.[1] These flavoenzymes catalyze essential redox reactions in cellular metabolism, including electron transport, fatty acid metabolism, and detoxification.[1][2] The ability of the isoalloxazine ring of FMN to undergo reversible one- and two-electron transfers makes it a versatile electron carrier.[2] Spectrophotometry provides a robust and widely accessible method for monitoring the activity of FMN-dependent enzymes by tracking the change in absorbance of either the electron donor (e.g., NADH or NADPH), the electron acceptor (FMN or a secondary acceptor), or a coupled indicator dye.[3] This document provides detailed application notes and protocols for the spectrophotometric determination of the activity of key enzymes that utilize FMN as an electron acceptor.

Principle of the Assay

The spectrophotometric assay of FMN-dependent enzymes is typically based on monitoring the change in the redox state of a chromophoric substrate or cofactor. A common approach involves tracking the oxidation of NADH or NADPH, which absorb light at 340 nm in their reduced forms but not in their oxidized (NAD+ or NADP+) forms.[3][4] The decrease in absorbance at 340 nm is directly proportional to the rate of the enzyme-catalyzed reaction.

Alternatively, the reduction of FMN itself can be monitored. Oxidized FMN has a characteristic absorbance peak around 450 nm, which decreases upon reduction to FMNH2.[5] In some cases, a secondary electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like MTT, is used.[6][7] The reduction of these dyes results in a color change that can be monitored at a specific wavelength in the visible range.[6]

Application Notes

Advantages of Using FMN as an Acceptor
  • Versatility: FMN can accept both one and two electrons, allowing for the study of a wide range of enzymatic reactions.[2]

  • Direct and Coupled Assays: Enzyme activity can be determined directly by monitoring the spectral changes of FMN or indirectly by coupling the reaction to the oxidation of NAD(P)H or the reduction of a secondary chromogenic acceptor.

  • Broad Applicability: A large number of medically and industrially relevant enzymes, such as FMN reductases and diaphorases, utilize FMN.

Limitations and Considerations
  • Interference from Other Components: The absorbance of other molecules in the reaction mixture can interfere with the measurement. It is crucial to run appropriate blank controls.

  • Enzyme Stability: The stability of the enzyme under assay conditions (pH, temperature) should be established to ensure linear reaction rates.

  • Coupled Assays: In coupled assays, the coupling enzyme must not be rate-limiting. The concentration of the coupling enzyme should be optimized to ensure that the measured rate accurately reflects the activity of the primary enzyme.

Troubleshooting
  • High Background Absorbance: This may be due to the presence of interfering substances in the sample or reagents. Ensure the purity of all components and subtract the background absorbance from a blank reaction (containing all components except the enzyme or substrate).

  • Non-linear Reaction Rates: This could be caused by substrate depletion, product inhibition, or enzyme instability. Optimize substrate concentrations and ensure the initial linear rate is used for activity calculations.

  • Low Signal-to-Noise Ratio: Increase the enzyme concentration or optimize the assay conditions (pH, temperature) to enhance the reaction rate. Ensure the spectrophotometer is properly calibrated and the appropriate wavelength is used.

Featured Enzymes and Protocols

FMN Reductase (EC 1.5.1.29)

FMN reductases catalyze the reduction of FMN to FMNH2 using NADH or NADPH as an electron donor.[8] These enzymes are crucial for providing the reduced flavin required by other enzymes, such as bacterial luciferases.

This protocol is adapted from a standard assay for NADH-FMN oxidoreductase.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.0 at 30°C)

  • FMN solution (2 mM in potassium phosphate buffer)

  • β-NADH solution (2 mM in deionized water, prepare fresh)

  • FMN Reductase enzyme solution (0.05 – 0.20 units/mL in cold potassium phosphate buffer)

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 340 nm, with temperature control.

Procedure:

  • Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 30°C.

  • Prepare the reaction mixture in a cuvette as follows:

    • 2.65 mL of 50 mM Potassium Phosphate Buffer, pH 7.0

    • 0.05 mL of 2 mM FMN solution

    • 0.20 mL of 2 mM β-NADH solution

  • Prepare a blank cuvette with 2.75 mL of buffer, 0.05 mL of FMN, and 0.20 mL of β-NADH.

  • Mix the contents of the cuvettes by inversion and incubate at 30°C for 5 minutes to reach thermal equilibrium.

  • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 0.10 mL of the FMN Reductase enzyme solution to the sample cuvette.

  • Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Determine the maximum linear rate of absorbance change per minute (ΔA340/min).

Data Analysis: Calculate the enzyme activity using the Beer-Lambert law:

Units/mL enzyme = ( (ΔA340/min_Test - ΔA340/min_Blank) * Total Volume (mL) ) / ( ε_NADH * Light Path (cm) * Volume of Enzyme (mL) )

Where:

  • ε_NADH (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹

  • Total Volume = 3.00 mL

  • Volume of Enzyme = 0.1 mL

Unit Definition: One unit of FMN Reductase will reduce 1.0 µmole of FMN per minute in the presence of β-NADH at pH 7.0 and 30°C.

Diaphorase (NAD(P)H Dehydrogenase) (e.g., EC 1.6.99.1)

Diaphorases are flavoproteins that catalyze the oxidation of NADH or NADPH and transfer electrons to a variety of acceptors, including FMN.[5] They are widely used in coupled enzyme assays.

This protocol is based on a standard diaphorase assay where the reduction of the secondary electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), is monitored.[7]

Materials:

  • Tris-HCl buffer (20 mM, pH 7.5 at 25°C)

  • β-NADH solution (0.23 mM in Tris-HCl buffer, prepare fresh)

  • DCPIP solution (1.17 mM in deionized water)

  • Enzyme Diluent (200 mM Tris-HCl, 294 mM KCl, 0.54 mM FMN, 0.025% (w/v) BSA, pH 7.5 at 25°C)

  • Diaphorase enzyme solution (0.05 - 0.1 units/mL in cold Enzyme Diluent)

  • Visible light spectrophotometer and cuvettes.

Procedure:

  • Set the spectrophotometer to 600 nm and equilibrate the cuvette holder to 25°C.

  • Prepare the reaction mixture in a cuvette as follows:

    • 2.80 mL of 0.23 mM β-NADH solution

    • 0.10 mL of 1.17 mM DCPIP solution

  • Prepare a blank cuvette with the same reaction mixture.

  • Mix by inversion and equilibrate to 25°C. Monitor the absorbance at 600 nm until a constant reading is obtained.

  • To the blank cuvette, add 0.10 mL of Enzyme Diluent.

  • Initiate the reaction in the sample cuvette by adding 0.10 mL of the Diaphorase enzyme solution.

  • Immediately mix by inversion and record the decrease in absorbance at 600 nm for 2-3 minutes.

  • Determine the initial linear rate of absorbance change per minute (ΔA600/min).

Data Analysis: Calculate the enzyme activity:

Units/mL enzyme = ( (ΔA600/min_Test - ΔA600/min_Blank) * Total Volume (mL) * Dilution Factor ) / ( ε_DCPIP * Light Path (cm) * Volume of Enzyme (mL) )

Where:

  • ε_DCPIP (molar extinction coefficient of DCPIP at 600 nm) = 21.0 mM⁻¹cm⁻¹[7]

  • Total Volume = 3.00 mL

  • Volume of Enzyme = 0.1 mL

Unit Definition: One unit of diaphorase will oxidize 1.0 µmole of β-NADH per minute at pH 7.5 and 25°C with the corresponding reduction of DCPIP.[7]

Quantitative Data Summary

The following table summarizes kinetic parameters for representative FMN-dependent enzymes. These values can vary depending on the enzyme source and assay conditions.

EnzymeSourceSubstrateK_m (µM)k_cat (s⁻¹)Optimal pHOptimal Temp. (°C)
DiaphoraseGeobacillus stearothermophilusNADH24 ± 31.64 ± 0.057.4Room Temp.
DiaphoraseGeobacillus stearothermophilusNADPH699 ± 491.93 ± 0.067.4Room Temp.
FMN ReductaseBeneckea harveyiNADH--6.823
FMN ReductaseBeneckea harveyiFMN--6.823

Data for Diaphorase from Geobacillus stearothermophilus obtained from a study on its transhydrogenase activity.[9] Kinetic parameters for FMN Reductase from Beneckea harveyi were determined in a spectrophotometric assay.

Visualizations

Experimental Workflow for FMN Reductase Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare 50 mM Potassium Phosphate Buffer (pH 7.0) mix Mix Buffer, FMN, and NADH in Cuvette prep_buffer->mix prep_fmn Prepare 2 mM FMN Solution prep_fmn->mix prep_nadh Prepare 2 mM NADH Solution (Fresh) prep_nadh->mix prep_enzyme Prepare FMN Reductase (0.05-0.20 U/mL) initiate Initiate with Enzyme prep_enzyme->initiate setup_spec Set Spectrophotometer: 340 nm, 30°C setup_spec->mix equilibrate Equilibrate at 30°C mix->equilibrate baseline Record Stable Baseline equilibrate->baseline baseline->initiate record Record Absorbance Decrease initiate->record calc_rate Calculate Linear Rate (ΔA340/min) record->calc_rate calc_activity Calculate Enzyme Activity (Units/mL) calc_rate->calc_activity

Caption: Workflow for the spectrophotometric assay of FMN Reductase activity.

Electron Transfer Pathway in Mitochondrial Complex I

Caption: Electron flow from NADH to Ubiquinone via FMN in Complex I.

Electron Transfer in Cytochrome P450 Reductase

G cluster_cpr Cytochrome P450 Reductase (CPR) NADPH NADPH FAD FAD NADPH->FAD 2e- FADH2 FADH2 FMN FMN FADH2->FMN 2e- (one at a time) FMNH2 FMNH• (Semiquinone) FMNH2 (Hydroquinone) P450 Cytochrome P450 (Heme) FMNH2->P450 1e-

Caption: Electron transfer from NADPH to Cytochrome P450 via FAD and FMN.

References

Application Notes and Protocols: Riboflavin Phosphate Sodium in Drug Delivery and Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of riboflavin (B1680620) phosphate (B84403) sodium, also known as flavin mononucleotide (FMN), in the design and formulation of advanced drug delivery systems and nanoparticles. This document details its application as a hydrophilic drug model, a photosensitizer, and a targeting ligand for cancer therapy. Detailed experimental protocols and characterization techniques are provided to guide researchers in this field.

Introduction to Riboflavin Phosphate Sodium in Drug Delivery

Riboflavin (Vitamin B2) is a water-soluble vitamin essential for various metabolic processes.[1][2] Its phosphate derivative, this compound, offers increased water solubility, making it a valuable compound in pharmaceutical formulations.[3] In the realm of drug delivery, this compound has emerged as a versatile molecule with several key applications:

  • Targeted Drug Delivery: Cancer cells often overexpress riboflavin transporters (RFVTs) to meet their high metabolic demands.[4][5] This overexpression can be exploited to deliver drug-loaded nanoparticles functionalized with riboflavin or its derivatives to tumor sites, thereby enhancing therapeutic efficacy and reducing off-target effects.[6]

  • Photosensitizer in Photodynamic Therapy (PDT): Riboflavin and its derivatives act as photosensitizers. Upon activation by light of a specific wavelength (typically in the UV-A or blue light spectrum), they can generate reactive oxygen species (ROS) that induce localized cell death, a principle applied in PDT for treating certain cancers and other diseases.[3]

  • Component of Hydrogel-Based Drug Delivery Systems: this compound can be incorporated into hydrogel matrices for controlled drug release.[7][8] Its photochemical properties can also be utilized to induce crosslinking in biopolymers to form hydrogels.[3]

  • Model Hydrophilic Drug: Due to its hydrophilicity and ease of detection, this compound is often used as a model drug in the development and characterization of new nanoparticle-based drug delivery systems.

Nanoparticle Formulations Incorporating this compound

A variety of nanoparticle platforms have been explored for the delivery of this compound or for utilizing it as a targeting ligand. These include liposomes, polymeric nanoparticles, and hydrogels.

Liposomal Formulations

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Riboflavin and its derivatives have been successfully incorporated into liposomes for various applications, including improved photostabilization and targeted delivery.[6][9][10][11]

Polymeric Nanoparticles

Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used to fabricate nanoparticles for controlled drug delivery. Riboflavin and its derivatives can be encapsulated within or conjugated to the surface of PLGA nanoparticles to enhance drug stability, control release, and facilitate targeted delivery.[12][13][14][15]

Hydrogel Systems

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for encapsulating and delivering hydrophilic drugs like this compound. pH-sensitive hydrogels, for instance, can be designed to release their payload in specific environments, such as the simulated intestinal fluid.[7][8][16][17][18][19]

Data Presentation: Physicochemical Properties of Riboflavin-Based Nanoparticles

The following tables summarize quantitative data on the physicochemical characteristics of various nanoparticle formulations incorporating riboflavin or its derivatives, as reported in the literature.

Table 1: Liposomal Formulations

Liposome (B1194612) CompositionEncapsulated MoleculeMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference
Phosphatidylcholine (PC)Riboflavin---26 - 42[11]
DSPE-PEG-RF-141 ± 10.07-33 ± 1-
RfdiC14-115 ± 50.06-52 ± 3-

Table 2: Polymeric Nanoparticle Formulations

PolymerEncapsulated/Conjugated MoleculeMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Chitosan-coated PLGAVitamin B2< 200--[12][13]
PLGARhodamine B184--[15]
Non-aqueous baseRiboflavin206 - 469--[20]

Table 3: Hydrogel Formulations

| Hydrogel Composition | Encapsulated Molecule | Swelling Ratio | Drug Release Profile | Reference | | :--- | :--- | :--- | :--- | | Sodium Alginate grafted with Polyglycidyl Methacrylate (B99206) | Riboflavin | pH-dependent | Sustained release for ~3-4 days |[7] |

Experimental Protocols

This section provides detailed methodologies for the formulation and characterization of nanoparticle-based drug delivery systems incorporating this compound.

Formulation Protocols

This protocol describes the preparation of liposomes encapsulating this compound using the thin-film hydration method, a common and straightforward technique.[11][21]

Materials:

  • Phospholipids (B1166683) (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC, Cholesterol)

  • This compound

  • Organic solvent (e.g., Chloroform, Methanol)

  • Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of phospholipids (e.g., DPPC and cholesterol in a specific molar ratio) in a suitable organic solvent or solvent mixture in a round-bottom flask.

    • Add the desired amount of this compound to the lipid solution if preparing liposomes with the drug encapsulated in the lipid bilayer (note: for hydrophilic drugs like this compound, encapsulation in the aqueous core is more common).

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids.

    • Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to apply the vacuum for at least 1-2 hours to ensure complete removal of any residual solvent.

  • Hydration:

    • Prepare the hydration buffer (e.g., PBS) containing the desired concentration of this compound for encapsulation in the aqueous core.

    • Warm the hydration buffer to a temperature above the lipid phase transition temperature.

    • Add the warm hydration buffer to the round-bottom flask containing the dry lipid film.

    • Agitate the flask by hand or using a vortex mixer until the lipid film is completely suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Load the MLV suspension into the extruder.

    • Pass the suspension through the membrane multiple times (e.g., 11-21 times). This process forces the liposomes through the pores, reducing their size and lamellarity.

  • Purification:

    • To remove unencapsulated this compound, the liposome suspension can be purified by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

This protocol details the formulation of PLGA nanoparticles encapsulating this compound using the oil-in-water (o/w) single emulsion-solvent evaporation technique.[12][15]

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Organic solvent (e.g., Dichloromethane (B109758) - DCM, Ethyl Acetate)

  • Aqueous solution of a stabilizer (e.g., Poly(vinyl alcohol) - PVA)

  • Deionized water

  • Probe sonicator or homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of the Organic Phase (Oil Phase):

    • Dissolve a specific amount of PLGA in the chosen organic solvent.

    • Disperse the desired amount of this compound in the PLGA solution. (Note: For hydrophilic drugs, a water-in-oil-in-water (w/o/w) double emulsion method may be more suitable for higher encapsulation efficiency).

  • Emulsification:

    • Prepare the aqueous phase by dissolving the stabilizer (e.g., 2.5% w/v PVA) in deionized water.

    • Add the organic phase to the aqueous phase while stirring.

    • Emulsify the mixture using a probe sonicator or a high-speed homogenizer to form an oil-in-water (o/w) emulsion. The sonication time and power should be optimized to achieve the desired nanoparticle size.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger volume of deionized water and stir continuously on a magnetic stirrer for several hours (e.g., 3-4 hours) at room temperature to allow the organic solvent to evaporate.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 20 minutes).

    • Discard the supernatant.

    • Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step at least twice to remove residual PVA and unencapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, the washed nanoparticles can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and then freeze-dried (lyophilized) to obtain a powder.

This protocol describes the preparation of a pH-sensitive hydrogel for the controlled release of riboflavin, based on sodium alginate grafted with polyglycidyl methacrylate.[7][8]

Materials:

  • Sodium alginate (SA)

  • Glycidyl methacrylate (GMA)

  • Ammonium persulfate (APS) (initiator)

  • Riboflavin

  • Deionized water

  • Nitrogen gas

  • Dichloromethane

  • Ethanol (B145695)

Procedure:

  • Graft Copolymerization:

    • Dissolve a specific amount of sodium alginate in deionized water in a reaction vessel.

    • Heat the solution to 65°C while continuously flushing with nitrogen gas to remove oxygen.

    • Add the desired amount of GMA and the initiator (APS) to the solution.

    • Stir the reaction mixture vigorously at 65°C for 4 hours to allow for the grafting of GMA onto the SA backbone.

  • Hydrogel Formation and Drug Loading:

    • Towards the end of the polymerization process, add a specific amount of riboflavin to the stable emulsion.

    • Transfer the mixture to a petri dish and allow it to form a gel.

    • Cut the resulting hydrogel into pieces of the desired dimensions.

  • Purification:

    • Rinse the hydrogel pieces with dichloromethane to remove any unreacted monomer and homopolymer.

    • Immerse the hydrogel pieces in ethanol for several days to ensure the complete removal of any residual unreacted substances.

  • Drying and Storage:

    • Collect the purified hydrogel pieces and store them at room temperature until further use.

Characterization Protocols

This protocol outlines the measurement of nanoparticle size, size distribution (Polydispersity Index - PDI), and surface charge (Zeta Potential) using Dynamic Light Scattering (DLS).[3][7][9][22]

Materials and Equipment:

  • Nanoparticle suspension

  • Deionized water or appropriate buffer

  • Zetasizer instrument

  • Cuvettes for size and zeta potential measurements

Procedure:

  • Sample Preparation:

    • Dilute the nanoparticle suspension to an appropriate concentration with deionized water or the buffer used for formulation. The concentration should be optimized to obtain a stable and reliable signal.

    • Ensure the sample is well-dispersed by gentle vortexing or sonication if necessary.

  • Particle Size and PDI Measurement:

    • Transfer the diluted sample to a disposable sizing cuvette.

    • Place the cuvette in the Zetasizer instrument.

    • Set the measurement parameters in the software, including the dispersant properties (viscosity and refractive index) and the measurement temperature (typically 25°C).

    • Perform the measurement. The instrument will report the average particle size (Z-average), the PDI, and the size distribution graph.

  • Zeta Potential Measurement:

    • Transfer the diluted sample to a disposable folded capillary cell (zeta cell), ensuring no air bubbles are trapped.[7]

    • Place the zeta cell in the Zetasizer instrument.

    • Set the measurement parameters in the software, including the dispersant properties (viscosity, dielectric constant) and the appropriate Henry function approximation (e.g., Smoluchowski).

    • Perform the measurement. The instrument will report the zeta potential in millivolts (mV) and its distribution.

This protocol describes how to determine the encapsulation efficiency (EE) of this compound in nanoparticles using High-Performance Liquid Chromatography (HPLC).[23][24][25][26][27]

Materials and Equipment:

  • Nanoparticle suspension

  • Centrifuge or ultracentrifuge

  • HPLC system with a suitable detector (e.g., UV-Vis or fluorescence)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of a buffer and an organic solvent like methanol (B129727) or acetonitrile)

  • Standard solutions of this compound of known concentrations

Procedure:

  • Separation of Free Drug:

    • Take a known volume of the nanoparticle suspension.

    • Separate the nanoparticles from the aqueous medium containing the unencapsulated ("free") drug. This is typically done by centrifugation or ultracentrifugation. The speed and time of centrifugation should be sufficient to pellet the nanoparticles completely.

    • Carefully collect the supernatant, which contains the free this compound.

  • Quantification of Free Drug:

    • Prepare a calibration curve by running standard solutions of this compound of known concentrations on the HPLC system. The peak area will be proportional to the concentration.

    • Inject a known volume of the supernatant into the HPLC system.

    • Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve.

  • Calculation of Encapsulation Efficiency:

    • Calculate the total amount of free drug in the initial volume of the nanoparticle suspension.

    • The encapsulation efficiency is calculated using the following formula: EE (%) = [(Total amount of drug added - Amount of free drug) / Total amount of drug added] x 100

Visualization of Pathways and Workflows

Riboflavin Transporter-Mediated Cellular Uptake

Riboflavin and riboflavin-functionalized nanoparticles are internalized by cells, particularly cancer cells, through a process mediated by riboflavin transporters (RFVTs).[16][28] This process is a form of carrier-mediated endocytosis.

Riboflavin Transporter-Mediated Cellular Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RF-NP Riboflavin-functionalized Nanoparticle RFVT Riboflavin Transporter (RFVT) Endosome Endosome RFVT->Endosome Endocytosis DrugRelease Drug Release Endosome->DrugRelease Endosomal Escape/ Maturation

Caption: Riboflavin transporter-mediated uptake of a functionalized nanoparticle.

Experimental Workflow for Nanoparticle Formulation and Characterization

The general workflow for developing and characterizing drug-loaded nanoparticles involves several key stages, from formulation to in vitro and in vivo evaluation.

Experimental Workflow Formulation Nanoparticle Formulation (e.g., Thin-film hydration, Emulsion) Purification Purification (e.g., Centrifugation, Dialysis) Formulation->Purification Characterization Physicochemical Characterization Purification->Characterization Size Size and PDI (DLS) Characterization->Size Zeta Zeta Potential (DLS) Characterization->Zeta EE Encapsulation Efficiency (HPLC) Characterization->EE Morphology Morphology (SEM/TEM) Characterization->Morphology InVitro In Vitro Studies Characterization->InVitro Release Drug Release Profile InVitro->Release Uptake Cellular Uptake InVitro->Uptake Cytotoxicity Cytotoxicity Assay InVitro->Cytotoxicity InVivo In Vivo Studies (Animal Models) InVitro->InVivo

Caption: General experimental workflow for nanoparticle development.

References

Application Notes and Protocols for In Vitro Assessment of Riboflavin Phosphate Sodium's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Riboflavin (B1680620) phosphate (B84403) sodium, a water-soluble form of Riboflavin (Vitamin B2), is a critical micronutrient essential for a myriad of cellular processes. Its biological significance stems from its role as the direct precursor to the flavin coenzymes, Flavin Mononucleotide (FMN) and Flavin Adenine (B156593) Dinucleotide (FAD).[1][2] These coenzymes are indispensable for the function of a large family of flavoproteins that catalyze fundamental oxidation-reduction reactions central to energy metabolism, cellular respiration, and the metabolism of fats, carbohydrates, and proteins.[1][3][4]

Furthermore, Riboflavin and its derivatives exhibit significant antioxidant properties.[5][6] They play a crucial role in the regeneration of glutathione (B108866), a key cellular antioxidant, by serving as a cofactor for the enzyme glutathione reductase.[1][7] This function helps protect cells from damage induced by reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases.

These application notes provide a comprehensive suite of in vitro assays to meticulously evaluate the biological activity of Riboflavin phosphate sodium. The protocols detailed herein are designed to enable researchers to:

  • Quantify the intracellular conversion of this compound into its active coenzyme forms, FMN and FAD.

  • Assess the functional impact of this compound on the activity of FAD-dependent enzymes.

  • Measure the cellular antioxidant capacity following supplementation with this compound.

  • Evaluate the effect of this compound on cell proliferation and viability.

I. Quantification of Intracellular FMN and FAD by High-Performance Liquid Chromatography (HPLC)

This protocol details the methodology for the extraction and quantification of intracellular Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD) from cultured cells treated with this compound. This assay is crucial for determining the extent to which the supplied pro-vitamin is converted into its biologically active forms.

Experimental Protocol

1. Cell Culture and Treatment: a. Seed cells (e.g., HeLa, HEK293, CHO) in appropriate culture vessels and grow to 80-90% confluency. b. Treat cells with varying concentrations of this compound for a predetermined duration (e.g., 24-48 hours). Include an untreated control group.

2. Sample Preparation (Flavin Extraction): a. Harvest cells by trypsinization or scraping, and wash twice with ice-cold phosphate-buffered saline (PBS). b. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant. c. Resuspend the cell pellet in an extraction buffer (e.g., 10% trichloroacetic acid or by heating at 80°C for 10 minutes).[8] d. Vortex vigorously and incubate on ice for 15 minutes to precipitate proteins. e. Centrifuge at 15,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the flavins and filter through a 0.22 µm syringe filter.[8]

3. HPLC Analysis: a. HPLC System: A reverse-phase HPLC system equipped with a fluorescence detector. b. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).[1] c. Mobile Phase: A gradient of methanol (B129727) in an aqueous buffer such as ammonium (B1175870) formate (B1220265) or formic acid. d. Flow Rate: 1 mL/min.[8] e. Detection: Fluorescence detector set to an excitation wavelength of 450-470 nm and an emission wavelength of 520-530 nm.[8][9] f. Quantification: Create a standard curve using known concentrations of FMN and FAD to quantify the amounts in the cell extracts.

Data Presentation

Table 1: Intracellular Flavin Concentrations in Various Cell Lines

Cell LineRiboflavin (amol/cell)FMN (amol/cell)FAD (amol/cell)
CHO3.1 - 140.46 - 3.42.2 - 17.0
HEK2933.1 - 140.46 - 3.42.2 - 17.0
NIH 3T33.1 - 140.46 - 3.42.2 - 17.0

Data adapted from a study quantifying flavin contents in mammalian cell lines.[3]

Table 2: Intracellular Flavin Concentrations in HeLa Cells

FlavinConcentration (pmol/10⁶ cells)
FMN155.0 ± 1.7
FAD217.0 ± 6.9

Data from a study on simultaneous quantification of intracellular FAD and FMN.[2][7]

Visualization

hplc_workflow start Cell Culture & Treatment with This compound harvest Harvest and Wash Cells start->harvest lysis Cell Lysis and Protein Precipitation harvest->lysis centrifuge1 Centrifugation (15,000 x g) lysis->centrifuge1 filter Supernatant Filtration (0.22 µm) centrifuge1->filter hplc HPLC Analysis (Fluorescence Detection) filter->hplc quant Quantification of FMN and FAD hplc->quant

Caption: Workflow for HPLC-based quantification of intracellular FMN and FAD.

II. Erythrocyte Glutathione Reductase (EGR) Activity Assay

This assay provides a functional measure of riboflavin status by determining the activity of Erythrocyte Glutathione Reductase (EGR), a FAD-dependent enzyme.[10][11] The assay is based on the principle that in riboflavin deficiency, the EGR enzyme is not saturated with its FAD cofactor. The in vitro addition of FAD stimulates the enzyme's activity, and the degree of stimulation is indicative of the riboflavin status.[12]

Experimental Protocol

1. Sample Preparation (Hemolysate): a. Collect erythrocytes and wash them three times with 0.9% NaCl solution. b. Lyse the washed erythrocytes by adding four volumes of cold deionized water. c. Centrifuge at 8,500 x g for 10 minutes at 4°C to remove the red cell stroma. d. Collect the supernatant (hemolysate) and store it on ice or at -70°C.

2. Assay Procedure: a. Prepare two sets of reactions for each sample: one for basal activity and one for stimulated activity. b. In a 96-well plate, add the hemolysate to the wells. c. To the "stimulated" wells, add a solution of FAD. To the "basal" wells, add a corresponding volume of buffer. d. Incubate the plate to allow for the reconstitution of the holoenzyme. e. Initiate the reaction by adding a substrate mixture containing oxidized glutathione (GSSG) and NADPH. f. Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance is due to the oxidation of NADPH.

3. Calculation of EGR Activity Coefficient (EGRAC): a. Calculate the rate of NADPH oxidation (ΔA340/min) for both basal and stimulated reactions. b. EGRAC = (Rate of stimulated reaction) / (Rate of basal reaction).

Data Presentation

Table 3: Interpretation of Erythrocyte Glutathione Reductase Activity Coefficient (EGRAC) Values

EGRAC ValueRiboflavin Status
< 1.2Acceptable
1.2 - 1.4Low
> 1.4Deficient

Interpretive guidelines for assessing riboflavin status.[13][14] A cut-off value of up to 1.5 has also been suggested to discriminate between riboflavin-deficient and normal individuals in some populations.[5]

Visualization

egr_workflow cluster_prep Sample Preparation cluster_assay Assay cluster_calc Calculation rbc Erythrocytes wash Wash with NaCl rbc->wash lyse Lyse with dH2O wash->lyse centrifuge_prep Centrifuge lyse->centrifuge_prep hemolysate Hemolysate centrifuge_prep->hemolysate basal Basal Reaction (Hemolysate + Buffer) hemolysate->basal stimulated Stimulated Reaction (Hemolysate + FAD) hemolysate->stimulated add_substrate Add GSSG + NADPH basal->add_substrate stimulated->add_substrate read_absorbance Monitor A340 nm add_substrate->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_egrac Calculate EGRAC calc_rate->calc_egrac

Caption: Workflow for the Erythrocyte Glutathione Reductase (EGR) activity assay.

III. Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of this compound to mitigate intracellular oxidative stress. It utilizes the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[15][16]

Experimental Protocol

1. Cell Culture: a. Seed adherent cells (e.g., HepG2, HeLa) in a 96-well black, clear-bottom plate and culture until 90-100% confluent.[17]

2. Cell Treatment and Staining: a. Remove the culture medium and wash the cells gently with Dulbecco's Phosphate-Buffered Saline (DPBS). b. Treat the cells with various concentrations of this compound for a specified time. c. Remove the treatment medium and wash the cells with DPBS. d. Add 50 µL of DCFH-DA probe solution to each well and incubate at 37°C for 60 minutes.[17]

3. Induction and Measurement of Oxidative Stress: a. Remove the DCFH-DA solution and wash the cells with DPBS. b. Add a free radical initiator (e.g., AAPH) to induce oxidative stress. c. Immediately begin reading the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm using a microplate reader. d. Monitor the fluorescence kinetically over a period of time (e.g., 1 hour).

4. Data Analysis: a. Calculate the area under the curve (AUC) from the kinetic fluorescence data. b. Compare the AUC of treated cells to that of untreated controls to determine the antioxidant activity.

Data Presentation

Table 4: Cellular Antioxidant Activity of Riboflavin

TreatmentH₂O₂ Production (Relative Units)
Control100
UVA250
UVA + Riboflavin (1 µM)400
UVA + Riboflavin + Cysteine (1 mM)120

Illustrative data based on a study of UVA-induced cytotoxicity.[18] This table demonstrates how the antioxidant/pro-oxidant effect of riboflavin can be quantified.

Visualization

caa_workflow start Seed and Culture Cells in 96-well Plate treat Treat with Riboflavin Phosphate Sodium start->treat wash1 Wash with DPBS treat->wash1 stain Incubate with DCFH-DA Probe wash1->stain wash2 Wash with DPBS stain->wash2 induce Induce Oxidative Stress (e.g., AAPH) wash2->induce measure Kinetic Fluorescence Measurement (Ex/Em: 485/535 nm) induce->measure analyze Data Analysis (AUC) measure->analyze

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

IV. Cell Proliferation (WST-1/MTT) Assay

This colorimetric assay is used to assess the effect of this compound on cell proliferation and viability. Metabolically active cells reduce a tetrazolium salt (WST-1 or MTT) to a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[4]

Experimental Protocol

1. Cell Plating and Treatment: a. Prepare a cell suspension and seed into a 96-well plate at a predetermined density. b. Add various concentrations of this compound to the wells. Include a vehicle control. c. Incubate the plate for 24-96 hours at 37°C and 5% CO₂.[4]

2. Assay Procedure: a. Add 10 µL of WST-1 or MTT reagent to each well.[4] b. Incubate for 0.5 to 4 hours at 37°C.[4] c. If using MTT, add 100 µL of a solubilization solution to dissolve the formazan crystals. d. Shake the plate gently to ensure complete solubilization.

3. Data Acquisition: a. Measure the absorbance at ~450 nm for WST-1 or ~570 nm for MTT using a microplate reader.[4]

4. Data Analysis: a. Subtract the absorbance of the media-only blank from all readings. b. Express the results as a percentage of the vehicle control to determine the effect on cell proliferation.

Data Presentation

Table 5: Effect of High-Dose Riboflavin on RTG-2 Cell Viability

Riboflavin Concentration (µM)Cell Viability (% of Control)
0 (Control)100
3.125Significantly Reduced
6.25Significantly Reduced
12.5Significantly Reduced
25Significantly Reduced
50Significantly Reduced
100Significantly Reduced

Qualitative summary from a study on the impacts of high-dose riboflavin on rainbow trout gonadal cells.[19] This demonstrates how cell viability data can be presented.

Visualization

proliferation_workflow start Seed Cells in 96-well Plate treat Treat with This compound start->treat incubate Incubate (24-96 hours) treat->incubate add_reagent Add WST-1/MTT Reagent incubate->add_reagent incubate2 Incubate (0.5-4 hours) add_reagent->incubate2 solubilize Add Solubilization Solution (for MTT) incubate2->solubilize read Measure Absorbance incubate2->read for WST-1 solubilize->read analyze Analyze Cell Proliferation read->analyze

Caption: Workflow for the cell proliferation (WST-1/MTT) assay.

V. This compound Metabolic Pathway

The following diagram illustrates the enzymatic conversion of this compound into its active coenzyme forms, FMN and FAD.

flavin_pathway ribo_p This compound fmn Flavin Mononucleotide (FMN) ribo_p->fmn Riboflavin Kinase (ATP -> ADP) fad Flavin Adenine Dinucleotide (FAD) fmn->fad FAD Synthetase (ATP -> PPi)

Caption: Metabolic pathway of this compound to FMN and FAD.

References

Troubleshooting & Optimization

Technical Support Center: Prevention of Photodegradation of Riboflavin Phosphate Sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of Riboflavin (B1680620) phosphate (B84403) sodium in experimental setups.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the stability of Riboflavin phosphate sodium when exposed to light.

FAQs

  • Q1: My this compound solution is changing color/losing potency. What is happening?

    • A1: this compound is highly sensitive to light, particularly in the UV and blue spectrum (wavelengths between 350-520 nm).[1] When exposed to light, it undergoes photodegradation, leading to a loss of its characteristic yellow color and biological activity. The primary degradation products are lumiflavin (B1675435) and lumichrome (B1664701), which are not nutritionally active.[2][3][4][5][6] This process can be rapid, with measurable degradation occurring within 30 minutes of direct sunlight exposure.[1]

  • Q2: What are the main factors that accelerate the photodegradation of this compound?

    • A2: Several factors can influence the rate of photodegradation:

      • Light Intensity and Wavelength: Higher light intensity and exposure to UV radiation significantly accelerate degradation.[7] UV radiation is more destructive than visible light.[7]

      • pH: The stability of this compound is pH-dependent. It is most stable in the pH range of 5-6.[8] Degradation rates increase in alkaline conditions.[9]

      • Oxygen: The presence of oxygen can promote photodegradation.[9]

      • Temperature: Elevated temperatures can accelerate the rate of photochemical degradation.[9]

      • Buffer Systems: Certain buffer species, like phosphate, can catalyze photodegradation.[2]

  • Q3: How can I protect my this compound solutions from light during experiments?

    • A3: The most effective method is to minimize light exposure at all stages of your experiment.

      • Use Amber or Opaque Containers: Store stock solutions and experimental samples in amber-colored vials or tubes that block UV and blue light.[1] Alternatively, wrap containers in aluminum foil.

      • Work in a Dark or Low-Light Environment: Whenever possible, perform experimental manipulations in a dark room or under dim, indirect lighting.

      • Use Light-Protective Covers: During long incubation periods or when using equipment that emits light (e.g., plate readers), cover your samples with an opaque cloth or a light-blocking lid.

  • Q4: Are there any chemical stabilizers I can add to my solutions to prevent photodegradation?

    • A4: Yes, several stabilizers can be used to reduce photodegradation. The choice of stabilizer may depend on your specific experimental conditions and downstream applications.

      • Antioxidants: Ascorbic acid (Vitamin C) and sodium azide (B81097) are effective quenchers of reactive oxygen species that are involved in the photodegradation process.[3][6]

      • Chelating Agents: Disodium ethylenediamine (B42938) (EDTA) has been shown to have a significant stabilizing effect.

      • Other Stabilizers: Thiourea, methylparaben, and DL-methionine have also demonstrated photostabilizing effects.[10]

  • Q5: I suspect my this compound has degraded. How can I confirm this?

    • A5: You can assess degradation using spectrophotometry or high-performance liquid chromatography (HPLC).

      • Spectrophotometry: A decrease in the absorbance at its maximum absorption wavelength (around 444-445 nm) indicates degradation.[11][12]

      • HPLC: HPLC with a UV or fluorescence detector can be used to separate and quantify this compound and its degradation products. A decrease in the peak area corresponding to this compound and the appearance of new peaks (e.g., lumiflavin, lumichrome) confirms degradation.[13]

Quantitative Data on Photodegradation and Stabilization

The following tables summarize quantitative data on the photodegradation of this compound under various conditions and the efficacy of different stabilizers.

Table 1: Influence of pH on Riboflavin Photodegradation Rate

pHRelative Degradation Rate
Acidic (< 5)Lower
5.0 - 6.0Optimal Stability [8]
Neutral (~7)Moderate
Alkaline (> 8)Higher[9]

Table 2: Efficacy of Chemical Stabilizers in Preventing Photodegradation

StabilizerConcentration% Reduction in DegradationReference
Disodium EDTA0.15%96.2%[2]
Thiourea-88.2%[2]
Methylparaben-86.4%[2]
DL-Methionine-76.3%[2]
Sodium Thiosulfate-72.9%[2]
Ascorbic Acid160 mM83.3% (after 96h)[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the assessment of this compound photodegradation.

Protocol 1: Spectrophotometric Analysis of this compound Concentration

This protocol describes how to determine the concentration of this compound in a solution using a UV-Vis spectrophotometer.

  • Materials:

    • UV-Vis Spectrophotometer

    • Quartz or high-quality plastic cuvettes

    • This compound standard

    • Appropriate buffer solution (e.g., phosphate buffer, pH 6.0)

    • Amber vials or foil-wrapped tubes

  • Procedure:

    • Preparation of Standard Solutions:

      • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen buffer. Protect this solution from light.

      • Perform a series of dilutions to create a set of standard solutions with concentrations ranging from approximately 1 to 10 µg/mL.

    • Sample Preparation:

      • Dilute your experimental samples with the same buffer to fall within the concentration range of your standards.

    • Spectrophotometer Setup:

      • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

      • Set the wavelength to the absorbance maximum of this compound (approximately 445 nm).

    • Measurement:

      • Use the buffer solution as a blank to zero the spectrophotometer.

      • Measure the absorbance of each standard solution and your diluted experimental samples.

    • Data Analysis:

      • Create a standard curve by plotting the absorbance of the standards against their known concentrations.

      • Determine the concentration of your experimental samples by interpolating their absorbance values on the standard curve.

Protocol 2: HPLC Analysis of this compound and Its Photodegradation Products

This protocol outlines a method for separating and quantifying this compound and its primary photodegradation products, lumiflavin and lumichrome, using reverse-phase HPLC.

  • Materials:

    • HPLC system with a UV or fluorescence detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • This compound, lumiflavin, and lumichrome standards

    • Mobile phase components (e.g., methanol (B129727), acetonitrile, ammonium (B1175870) acetate (B1210297) buffer)

    • Amber HPLC vials

  • Procedure:

    • Preparation of Mobile Phase:

      • Prepare the mobile phase according to a validated method. A common mobile phase is a gradient of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.5) and an organic solvent (e.g., methanol or acetonitrile).

      • Degas the mobile phase before use.

    • Preparation of Standard and Sample Solutions:

      • Prepare individual stock solutions of this compound, lumiflavin, and lumichrome in the mobile phase or a compatible solvent. Protect from light.

      • Create a mixed standard solution containing all three compounds at known concentrations.

      • Prepare your experimental samples by diluting them in the mobile phase and filtering them through a 0.45 µm syringe filter into amber HPLC vials.

    • HPLC Method Setup:

      • Equilibrate the C18 column with the initial mobile phase conditions.

      • Set the detector wavelength. For a UV detector, monitor at ~445 nm for this compound and at wavelengths appropriate for the degradation products (e.g., ~350 nm for lumichrome). For a fluorescence detector, use an excitation wavelength of ~445 nm and an emission wavelength of ~530 nm for higher sensitivity.

      • Set the flow rate (e.g., 1.0 mL/min).

    • Injection and Data Acquisition:

      • Inject the mixed standard solution to determine the retention times of each compound.

      • Inject your experimental samples.

    • Data Analysis:

      • Identify the peaks in your sample chromatograms based on the retention times from the standard.

      • Quantify the amount of each compound by comparing the peak areas in your samples to the peak areas of the standards.

Visualizations

Diagram 1: Troubleshooting Photodegradation of this compound

G start Start: Suspected Degradation (e.g., color change, loss of activity) check_light Was the sample exposed to light? start->check_light protect_light Implement Light Protection: - Use amber vials - Work in low light - Cover samples check_light->protect_light Yes check_ph What is the pH of the solution? check_light->check_ph No protect_light->check_ph adjust_ph Adjust pH to 5-6 for optimal stability check_ph->adjust_ph Outside 5-6 check_stabilizer Are stabilizers being used? check_ph->check_stabilizer Within 5-6 adjust_ph->check_stabilizer add_stabilizer Consider adding stabilizers: - EDTA - Ascorbic Acid - Thiourea check_stabilizer->add_stabilizer No confirm_degradation Confirm degradation with Spectrophotometry or HPLC check_stabilizer->confirm_degradation Yes add_stabilizer->confirm_degradation reassess Re-evaluate experiment with protective measures confirm_degradation->reassess G start Prepare Riboflavin Phosphate Sodium Solution split Split into two groups start->split light_exposure Expose to controlled light source (ICH Q1B guidelines) split->light_exposure dark_control Store in complete darkness (wrap in foil) split->dark_control sampling Take samples at defined time points light_exposure->sampling dark_control->sampling analysis Analyze samples using Spectrophotometry or HPLC sampling->analysis data_analysis Compare results between light-exposed and dark control analysis->data_analysis conclusion Determine rate and extent of photodegradation data_analysis->conclusion

References

Technical Support Center: Optimizing Riboflavin Phosphate Sodium for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Riboflavin (B1680620) 5'-Phosphate Sodium (RPS) in cell viability assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the role of Riboflavin 5'-Phosphate Sodium (RPS) in cell culture and viability assays?

A1: Riboflavin 5'-Phosphate Sodium, also known as Flavin Mononucleotide (FMN), is a more soluble and biologically active form of Riboflavin (Vitamin B2). In cell culture, it serves as an essential micronutrient and a precursor to Flavin Adenine Dinucleotide (FAD). Both FMN and FAD are critical coenzymes for cellular respiration and metabolism, particularly in the mitochondrial electron transport chain, which is a key indicator of cell viability. Therefore, maintaining an optimal RPS concentration is crucial for assessing true cell health in viability assays.

Q2: What is the recommended concentration range for RPS in cell viability assays?

A2: The optimal RPS concentration is cell-type dependent and should be empirically determined. However, a general starting point can be derived from its concentration in standard cell culture media, which typically ranges from 0.01 µM to 2.66 µM. For most applications, supplementing media with RPS in the range of 0.5 µM to 1.0 µM is beneficial, especially in serum-free or protein-free conditions. It is crucial to perform a dose-response experiment to identify the optimal, non-toxic concentration for your specific cell line and assay.

Q3: Can high concentrations of RPS be cytotoxic?

A3: Yes, high concentrations of riboflavin and its derivatives can be cytotoxic. For instance, one study demonstrated that riboflavin concentrations starting from 3.125 µM significantly reduced the viability of rainbow trout gonad (RTG-2) cells. The cytotoxic threshold will vary between cell lines, so it is essential to establish a toxicity profile for your specific cells before conducting experiments.

Q4: How does light exposure affect RPS in my experiments?

A4: RPS is sensitive to light, especially at wavelengths below 500 nm. Light exposure can lead to the photodegradation of RPS, which not only depletes this essential nutrient but can also generate cytotoxic byproducts like hydrogen peroxide, particularly in the presence of amino acids such as tryptophan and tyrosine in the culture medium. Therefore, it is imperative to protect RPS-containing solutions and cell cultures from light as much as possible.

Q5: Can the yellow color of RPS interfere with colorimetric assays like MTT, XTT, or MTS?

A5: Yes, the intrinsic yellow color of RPS can interfere with the absorbance readings of colorimetric assays, which typically measure the absorbance of a colored formazan (B1609692) product. This interference is concentration-dependent. At higher concentrations, the baseline absorbance of the media containing RPS can be elevated, potentially leading to an underestimation of cell viability. It is crucial to include appropriate controls, such as media-only blanks with RPS, to correct for this background absorbance.

Q6: Can the fluorescent properties of RPS interfere with fluorescent viability assays like AlamarBlue (Resazurin)?

A6: Yes, RPS is a fluorescent molecule with an emission maximum around 530 nm when excited at approximately 460 nm. This can interfere with fluorescent-based viability assays that use similar excitation or emission wavelengths. It is essential to measure the background fluorescence of the media containing RPS and subtract it from the experimental readings. Additionally, some substances are known to quench the fluorescence of riboflavin, which could also affect assay results.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High background absorbance in colorimetric assays (e.g., MTT, XTT) The yellow color of RPS is contributing to the absorbance reading.- Include a blank control well containing only culture medium with the same concentration of RPS and no cells. Subtract the average absorbance of the blank from all other readings.- If the background is too high, reduce the concentration of RPS in your assay medium, ensuring it is still within the optimal range for cell health.- Consider using a fluorescent-based viability assay if colorimetric interference cannot be sufficiently minimized.
High background fluorescence in fluorescent assays (e.g., AlamarBlue) RPS is naturally fluorescent and is interfering with the assay signal.- Prepare a control well with media and RPS but without cells to measure the background fluorescence. Subtract this value from your experimental wells.- Check the excitation and emission spectra of your assay dye and RPS to assess the degree of overlap. If significant, consider an alternative viability assay with different spectral properties.- Ensure consistent light protection, as light exposure can alter the fluorescent properties of RPS.
Inconsistent or non-reproducible results - Light-induced degradation of RPS leading to variable cytotoxicity.- Precipitation of RPS in the culture medium.- Interaction of RPS with other media components.- Protect all RPS-containing solutions and cell culture plates from light at all times.- Prepare fresh RPS solutions and media for each experiment. RPS is more soluble than riboflavin, but precipitation can still occur at high concentrations or in certain buffer systems. Ensure complete dissolution before adding to cells.- Use a consistent source and lot of media and supplements.
Unexpectedly low cell viability - Cytotoxicity from a high concentration of RPS.- Formation of toxic byproducts due to light exposure of RPS in the media.- Perform a dose-response curve to determine the IC50 of RPS for your cell line and use a concentration well below this value.- Strictly adhere to light protection protocols. Minimize the time plates are outside the incubator.- Ensure the pH of your culture medium is stable, as RPS is less stable in alkaline conditions.
Precipitate in RPS-containing media - The concentration of RPS exceeds its solubility limit in the specific medium or buffer.- The medium was stored at a low temperature, causing RPS to crystallize.- Ensure the RPS is fully dissolved in a small volume of water or PBS before adding it to the larger volume of media.- Warm the media to 37°C and gently agitate to redissolve the precipitate. If it persists, the medium may need to be remade with a lower RPS concentration.- Avoid storing RPS-supplemented media at 4°C for extended periods if precipitation is observed. Prepare it fresh when possible.

Data Presentation

Table 1: Riboflavin Concentrations in Common Cell Culture Media

Media FormulationRiboflavin Concentration (µM)
MCDB 1310.01
Ames' Medium0.027
CMRL-10660.027
Medium 1990.027
NCTC Media0.067
Ham's F-120.1
Basal Medium Eagle (BME)0.27
Minimum Essential Medium Eagle (EMEM)0.27
Williams Medium E0.27
MCDB 105, 110, 2010.30
BGJb Medium Fitton-Jackson Mod.0.53
Click's Medium0.53
Glascow Modified Eagle's Medium (GMEM)0.53
McCoy's 5A Modified Medium0.53
RPMI-16400.53
DMEM/Ham's F-12 (50:50)0.59
Nutrient Mixture, Ham's F-101.0
Dulbecco's Modified Eagle's Medium (DMEM)1.0
Iscove's Modified Dulbecco's Medium (IMDM)1.0
H-Y Medium (Hybri-Max®)1.0
Fischer's Medium1.33
Waymouth Medium MB2.66

This table provides a reference for typical riboflavin concentrations in various basal media. The optimal concentration of supplemented RPS for a specific cell viability assay should be determined experimentally.

Table 2: Troubleshooting Summary for RPS in Viability Assays

Assay TypePotential Issue with RPSMitigation Strategy
Colorimetric (MTT, XTT, MTS) Interference from yellow colorUse media+RPS blank; Subtract background absorbance
Fluorometric (AlamarBlue) Intrinsic fluorescenceUse media+RPS blank; Subtract background fluorescence
General Light-induced cytotoxicityProtect from light at all stages
General High concentration cytotoxicityPerform dose-response to find optimal concentration
General Precipitation in mediaEnsure complete dissolution; Prepare fresh

Experimental Protocols

Protocol 1: Determining the Optimal RPS Concentration using MTT Assay

This protocol outlines the steps to determine the optimal, non-toxic concentration of RPS for your specific cell line.

Materials:

  • Your cell line of interest (e.g., HeLa, HEK293, A549)

  • Complete cell culture medium

  • Riboflavin 5'-Phosphate Sodium (RPS) stock solution (e.g., 10 mM in sterile water)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • RPS Treatment: Prepare a serial dilution of RPS in your complete culture medium. A suggested range is from 0 µM (control) up to 50 µM (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 10, 25, 50 µM).

  • Remove the old medium from the cells and add 100 µL of the RPS-containing medium to the respective wells. Include wells with medium and RPS but no cells as a blank control for background absorbance.

  • Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂, protecting the plate from light.

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, protected from light, until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Analysis:

    • Subtract the average absorbance of the cell-free blank wells from all other readings.

    • Calculate the percentage of cell viability for each RPS concentration relative to the untreated control (0 µM RPS).

    • Plot the percentage of viability against the RPS concentration to determine the optimal range where viability is not compromised.

Mandatory Visualizations

experimental_workflow Workflow for Determining Optimal RPS Concentration cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_rps Prepare serial dilutions of RPS add_rps Add RPS dilutions to cells prepare_rps->add_rps incubate_cells Incubate for 24-72h (protect from light) add_rps->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization buffer incubate_mtt->add_solubilizer read_absorbance Measure absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate % viability and plot dose-response read_absorbance->analyze_data

Caption: Workflow for Determining Optimal RPS Concentration.

signaling_pathway Role of RPS in Cellular Metabolism and Viability Assays RPS Riboflavin 5'-Phosphate (RPS / FMN) FAD Flavin Adenine Dinucleotide (FAD) RPS->FAD FAD Synthase ETC Mitochondrial Electron Transport Chain (ETC) RPS->ETC FAD->ETC ATP ATP Production ETC->ATP Metabolic_Activity Cellular Metabolic Activity ATP->Metabolic_Activity Viability_Assay Viability Assay Readout (e.g., Formazan production) Metabolic_Activity->Viability_Assay Cell_Viability Cell Viability Viability_Assay->Cell_Viability reflects

Caption: Role of RPS in Cellular Metabolism and Viability Assays.

troubleshooting_logic Troubleshooting Logic for RPS Interference start Inconsistent or Unexpected Results? is_colorimetric Colorimetric Assay? start->is_colorimetric is_fluorescent Fluorescent Assay? start->is_fluorescent check_light Review Light Protection Protocol start->check_light No check_conc Review RPS Concentration (Toxicity) start->check_conc No is_colorimetric->is_fluorescent No check_blank Check Absorbance of Media+RPS Blank is_colorimetric->check_blank Yes check_fluor_blank Check Fluorescence of Media+RPS Blank is_fluorescent->check_fluor_blank Yes is_fluorescent->check_light No subtract_bkg_abs Subtract Background Absorbance check_blank->subtract_bkg_abs subtract_bkg_fluor Subtract Background Fluorescence check_fluor_blank->subtract_bkg_fluor

Caption: Troubleshooting Logic for RPS Interference.

Troubleshooting Riboflavin phosphate sodium instability in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting issues related to the stability of riboflavin (B1680620) phosphate (B84403) sodium in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My riboflavin phosphate sodium solution is changing color and losing its characteristic fluorescence. What is happening?

A1: This is a classic sign of degradation. This compound is highly susceptible to degradation, particularly when exposed to light (photodegradation).[1][2][3] This process involves the breakdown of the riboflavin molecule into various photoproducts, such as lumichrome (B1664701) and lumiflavin, which do not exhibit the same color and fluorescent properties.[3] The rate of this degradation is influenced by several factors, including the intensity and wavelength of the light source, the pH of the solution, and the presence of oxygen.[3]

Q2: What are the primary factors that contribute to the instability of this compound in aqueous solutions?

A2: The main factors affecting the stability of this compound in aqueous solutions are:

  • Light Exposure: This is the most significant factor. Exposure to both UV and visible light can rapidly degrade the molecule.[1][2][3][4]

  • pH: The stability of this compound is highly pH-dependent. It exhibits maximum stability in a slightly acidic to neutral pH range, typically around pH 5-6.[5][6] In more acidic or alkaline conditions, the degradation rate increases.[3][7]

  • Temperature: Elevated temperatures can accelerate the degradation process, especially in combination with unfavorable pH conditions.[3] However, in its dry, solid form and protected from light, it is relatively heat stable.[8]

  • Presence of Other Substances: Certain chemicals can either stabilize or destabilize the solution. Strong oxidizing agents, reducing agents, alkalis, calcium, and other metallic salts can promote degradation.

Q3: I suspect my solution has degraded. How can I confirm this?

A3: You can use several analytical techniques to confirm and quantify the degradation of this compound:

  • UV-Visible Spectrophotometry: this compound has characteristic absorption maxima at approximately 223, 267, 373, and 444 nm.[3] A decrease in absorbance at these wavelengths can indicate degradation. The appearance of new peaks may suggest the formation of degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for separating and quantifying this compound from its degradation products.[9] This technique can provide precise information on the extent of degradation.

  • Fluorometry: Since this compound is fluorescent, a decrease in fluorescence intensity can be a sensitive indicator of degradation.[2][10]

Troubleshooting Guides

Issue 1: Rapid Degradation of a Freshly Prepared Solution

Symptoms:

  • Noticeable color change (fading of yellow) within hours of preparation.

  • Significant loss of fluorescence.

Possible Causes & Solutions:

CauseRecommended Solution
Light Exposure Prepare and store solutions in amber or light-protecting containers.[1] Work in a dimly lit environment or under yellow light.
Inappropriate pH Measure the pH of your solution. Adjust the pH to the optimal range of 5.0-6.5 using an appropriate buffer system (e.g., phosphate buffer).[2]
Contamination Ensure all glassware is scrupulously clean. Use high-purity water and reagents. Be cautious of contamination with metals or oxidizing/reducing agents.
High Temperature Prepare and store solutions at recommended temperatures, typically refrigerated (2-8°C) or frozen (-20°C or -80°C) for longer-term storage.[1]
Issue 2: Inconsistent Results Between Experiments

Symptoms:

  • Variable absorbance or fluorescence readings for solutions of the same theoretical concentration.

  • Poor reproducibility of experimental outcomes.

Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent pH Use a calibrated pH meter to ensure the pH of each solution is consistent. Buffer the solutions to maintain a stable pH.
Variable Light Exposure Standardize the light conditions during solution preparation and handling for all experiments.
Hygroscopic Nature This compound is hygroscopic.[1] Store the solid powder in a desiccator and weigh it out quickly in a low-humidity environment to ensure accurate concentrations.
Solution Age Prepare fresh solutions for each experiment whenever possible. If storing solutions, validate their stability over the storage period.

Data on Factors Affecting Stability

The following tables summarize quantitative data on the stability of this compound under different conditions.

Table 1: Effect of pH on Photostability

pHBuffer SystemRelative StabilityReference
4.5Phosphate BufferMost Stable
5.0 - 6.0GeneralMaximum Photostability[5]
7.0Phosphate Buffer-
Acidic/AlkalineGeneralLess Stable[3]

Table 2: Effect of Stabilizers on Photostability in Phosphate Buffer (pH 7)

StabilizerConcentrationIncrease in StabilityReference
Disodium EDTA0.15%96.2%
ThioureaNot Specified88.2%[5]
MethylparabenNot Specified86.4%[5]
Sodium ThiosulfateNot Specified72.9%

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Solution

Objective: To prepare an aqueous solution of this compound with enhanced stability for experimental use.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Disodium ethylenediaminetetraacetate (B1237979) (EDTA)

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

  • Amber volumetric flasks and storage bottles

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Work in a dimly lit area or under yellow light to minimize light exposure.

  • Prepare a phosphate buffer solution (e.g., 0.1 M) and adjust the pH to 5.5.

  • To the buffer solution, add EDTA to a final concentration of 0.15% (w/v) and stir until dissolved.

  • Weigh the required amount of this compound powder.

  • Slowly add the powder to the buffered EDTA solution while stirring to ensure complete dissolution.

  • Once dissolved, transfer the solution to an amber volumetric flask and bring it to the final volume with the buffered EDTA solution.

  • Verify the final pH of the solution.

  • Store the solution in a tightly sealed amber bottle at 2-8°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Degradation Analysis

Objective: To quantify the amount of intact this compound and its degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: With a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (B129727) and a phosphate buffer (e.g., potassium dihydrogen phosphate).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or 266 nm.[4]

  • Column Temperature: 40°C.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Dilute the experimental sample to be analyzed with the mobile phase.

  • Filter both the standard and sample solutions through a 0.45 µm syringe filter.

  • Inject the standard solution to obtain a reference chromatogram and retention time for the intact compound.

  • Inject the sample solution.

  • Identify the peak corresponding to this compound based on the retention time from the standard.

  • Additional peaks with different retention times may correspond to degradation products.

  • Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.

Visual Guides

cluster_factors Instability Factors cluster_compound Compound State cluster_degradation Degradation Products Light Light Exposure (UV & Visible) RPS Riboflavin Phosphate Sodium (Aqueous) Light->RPS pH Inappropriate pH (<5 or >6.5) pH->RPS Temp Elevated Temperature Temp->RPS Contaminants Contaminants (Metals, Oxidizers) Contaminants->RPS Degradation Degradation Products (Lumichrome, Lumiflavin) RPS->Degradation Degradation

Caption: Factors leading to the degradation of this compound.

start Start: Unstable Solution check_light Is the solution protected from light? start->check_light protect_light Action: Use amber containers, work in dim light check_light->protect_light No check_ph Is the pH between 5.0 and 6.5? check_light->check_ph Yes protect_light->check_ph adjust_ph Action: Adjust pH using a suitable buffer check_ph->adjust_ph No check_temp Is the solution stored at a low temperature? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Action: Store at 2-8°C or frozen check_temp->adjust_temp No add_stabilizer Consider adding a stabilizer (e.g., EDTA) check_temp->add_stabilizer Yes adjust_temp->add_stabilizer end End: Stable Solution add_stabilizer->end

Caption: Troubleshooting workflow for stabilizing this compound.

References

Technical Support Center: Managing Riboflavin Phosphate Sodium Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting and mitigating interference caused by Riboflavin (B1680620) 5'-phosphate sodium in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is Riboflavin 5'-phosphate sodium and why does it interfere with fluorescence assays?

Riboflavin 5'-phosphate sodium, also known as flavin mononucleotide (FMN), is the principal form of vitamin B2. It is a naturally fluorescent molecule, exhibiting strong absorption of light in the blue-green region of the spectrum and emitting yellow-green fluorescence.[1][2] This inherent fluorescence, often referred to as autofluorescence, can overlap with the signals of commonly used fluorescent probes, leading to high background, reduced signal-to-noise ratio, and inaccurate quantification in fluorescence-based assays.[3][4][5]

Q2: What are the spectral properties of Riboflavin 5'-phosphate sodium?

Riboflavin and its derivatives like FMN have characteristic excitation and emission spectra. Understanding these properties is the first step in diagnosing and mitigating interference.

PropertyWavelength (nm)Reference(s)
Absorption Maximum ~380 and ~450[6]
Excitation Maximum ~440 - 450[1][7]
Emission Maximum ~520 - 540[7][8]

Note: Exact wavelengths can vary slightly depending on the solvent, pH, and concentration.

Q3: How can I confirm that Riboflavin 5'-phosphate sodium is the source of interference in my assay?

To determine if riboflavin is causing interference, you should run a "riboflavin only" control. This involves preparing a sample with riboflavin in the assay buffer but without your fluorescent probe or analyte. If you observe a significant signal in your detection channel, it strongly indicates interference from riboflavin.[5]

Q4: What types of fluorescence-based assays are susceptible to interference from Riboflavin 5'-phosphate sodium?

Any fluorescence-based assay with excitation and/or emission wavelengths that overlap with those of riboflavin can be affected. This includes:

  • High-Content Screening (HCS): Riboflavin in cell culture media can increase background fluorescence.[4]

  • Immunoassays: Assays using fluorescein-labeled antibodies can be affected.[3]

  • FRET-Based Assays: Riboflavin can act as a Förster Resonance Energy Transfer (FRET) acceptor or donor, depending on the paired fluorophore, potentially leading to inaccurate results.[9][10][11][12]

  • Enzyme Assays: Assays for enzymes that use or produce fluorescent substrates can be impacted.[13]

Troubleshooting Guides

Problem 1: High Background Fluorescence

Symptoms:

  • High signal in "no-analyte" or "vehicle" control wells.

  • Low signal-to-noise ratio.

  • Difficulty in distinguishing the specific signal from the background.

Troubleshooting Workflow:

start High Background Fluorescence Detected confirm_interference Run 'Riboflavin Only' Control start->confirm_interference interference_present Interference Confirmed confirm_interference->interference_present Signal Detected no_interference No Significant Signal (Investigate Other Sources) confirm_interference->no_interference No Signal mitigation_strategy Select Mitigation Strategy interference_present->mitigation_strategy background_subtraction Background Subtraction mitigation_strategy->background_subtraction spectral_unmixing Spectral Unmixing mitigation_strategy->spectral_unmixing quenching Fluorescence Quenching mitigation_strategy->quenching alternative_probe Use Alternative Probe mitigation_strategy->alternative_probe implement_protocol Implement Protocol background_subtraction->implement_protocol spectral_unmixing->implement_protocol quenching->implement_protocol alternative_probe->implement_protocol evaluate_results Evaluate Results implement_protocol->evaluate_results resolved Issue Resolved evaluate_results->resolved Successful optimize Optimize Protocol evaluate_results->optimize Partially Successful optimize->mitigation_strategy

Caption: Troubleshooting workflow for high background fluorescence.

Solutions:

  • Background Subtraction: If the fluorescence from riboflavin is uniform, you can subtract the average signal from the "riboflavin only" control wells from all other experimental wells.[14]

  • Spectral Unmixing: For imaging applications, this computational technique can separate the emission spectra of different fluorophores, including the autofluorescence from riboflavin.[14]

  • Fluorescence Quenching: Certain substances can quench the fluorescence of riboflavin. Sodium hydrosulfite is a reducing agent that can convert riboflavin to a non-fluorescent form.[1] Other quenchers include iodide, acrylamide, and tannic acid.[15]

  • Use an Alternative Fluorescent Probe: Select a probe with excitation and emission spectra that do not overlap with riboflavin. Probes that excite in the red or near-infrared spectrum are often a good choice.

  • Modify the Assay Medium: For cell-based assays, consider using a medium with a lower concentration of riboflavin or a riboflavin-free buffer for the duration of the assay.[4]

Problem 2: Inaccurate Results in FRET-Based Assays

Symptoms:

  • Unexpectedly high or low FRET efficiency.

  • Non-specific FRET signal in control samples.

Troubleshooting Workflow:

start Inaccurate FRET Results check_spectral_overlap Analyze Spectral Overlap (Donor Emission vs. Riboflavin Absorption) (Riboflavin Emission vs. Acceptor Absorption) start->check_spectral_overlap overlap_present Spectral Overlap Confirmed check_spectral_overlap->overlap_present Yes no_overlap No Significant Overlap (Investigate Other FRET Issues) check_spectral_overlap->no_overlap No mitigation_strategy Select Mitigation Strategy overlap_present->mitigation_strategy change_fret_pair Change FRET Pair mitigation_strategy->change_fret_pair time_resolved_fret Use Time-Resolved FRET (TR-FRET) mitigation_strategy->time_resolved_fret control_correction Implement Control Corrections mitigation_strategy->control_correction implement_protocol Implement Protocol change_fret_pair->implement_protocol time_resolved_fret->implement_protocol control_correction->implement_protocol evaluate_results Evaluate FRET Efficiency implement_protocol->evaluate_results resolved Accurate FRET Signal evaluate_results->resolved Successful optimize Optimize Assay Conditions evaluate_results->optimize Partially Successful optimize->mitigation_strategy

References

Common challenges and solutions when using FMN as an enzyme cofactor.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Flavin Mononucleotide (FMN) as an enzyme cofactor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Troubleshooting Guides

Issue 1: Inconsistent or Low Enzyme Activity

Q1: My FMN-dependent enzyme shows lower than expected or inconsistent activity. What are the potential causes and how can I troubleshoot this?

A1: Low or variable activity in FMN-dependent enzymes can stem from several factors related to cofactor stability, incorporation, and assay conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes & Solutions:

  • FMN Degradation: FMN is susceptible to degradation under certain conditions. Ensure proper storage and handling of your FMN stock solutions.[1][2]

    • pH Instability: FMN can undergo hydrolysis under strongly basic conditions (pH > 12).[3] It is recommended to work with buffers closer to neutral pH unless the specific enzyme requires alkaline conditions. Lowering the pH to below 12 can prevent significant hydrolysis.[3]

    • Temperature Sensitivity: High temperatures can accelerate FMN degradation.[3] Avoid prolonged exposure to elevated temperatures and keep FMN solutions on ice during experiments.[2]

    • Light Sensitivity: FMN is photosensitive and can be degraded by light, particularly UV and blue light.[4][5][6] Protect FMN solutions from light by using amber tubes or wrapping containers in aluminum foil. Conduct experiments under dimmed light conditions where possible.[7]

  • Incomplete Reconstitution of Apoenzyme: The apoenzyme may not be fully saturated with FMN, leading to a lower population of active holoenzyme.

    • Verify the efficiency of your reconstitution protocol. See the detailed protocol for "Reconstitution of Apo-Flavoenzymes with FMN" below.

    • Consider increasing the molar excess of FMN during reconstitution, followed by removal of unbound FMN through dialysis or size-exclusion chromatography.

  • Suboptimal Assay Conditions: The pH, temperature, and buffer composition of your assay may not be optimal for your specific FMN-dependent enzyme.

    • pH Optimization: Determine the optimal pH for your enzyme's activity by performing assays over a range of pH values. For example, one FMN hydrolase showed optimal activity at pH 6.5-7.0.

    • Temperature Optimization: Determine the optimal temperature for your enzyme by conducting assays at various temperatures.

  • Interfering Substances: Components in your sample or buffer could be inhibiting the enzyme or interfering with the assay.

    • Substances like EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (B81097) (>0.2%) can interfere with enzymatic assays.

Troubleshooting Workflow:

FMN_Troubleshooting_Workflow start Low/Inconsistent Enzyme Activity check_fmn 1. Check FMN Integrity start->check_fmn check_reconstitution 2. Verify Apoenzyme Reconstitution check_fmn->check_reconstitution FMN Stable solution_fmn Protect FMN from light, heat, and extreme pH. check_fmn->solution_fmn Degradation Suspected check_assay 3. Optimize Assay Conditions check_reconstitution->check_assay Reconstitution Complete solution_reconstitution Optimize FMN concentration and incubation time for reconstitution. check_reconstitution->solution_reconstitution Incomplete Reconstitution check_inhibitors 4. Identify Potential Inhibitors check_assay->check_inhibitors Conditions Optimal solution_assay Determine optimal pH and temperature. check_assay->solution_assay Suboptimal Conditions solution_inhibitors Remove interfering substances from sample/buffer. check_inhibitors->solution_inhibitors Inhibitors Present

Troubleshooting workflow for low or inconsistent FMN-dependent enzyme activity.
Issue 2: FMN Precipitation or Aggregation

Q2: I am observing precipitation in my FMN stock solution or during my experiment. What could be the cause and how can I prevent it?

A2: FMN precipitation can occur due to issues with solubility, which is influenced by factors such as pH, temperature, and the presence of certain salts.

Possible Causes & Solutions:

  • pH-Dependent Solubility: FMN solubility is highly dependent on pH.[3]

    • In strongly alkaline solutions (e.g., pH 14), the solubility of FMN can be limited (e.g., 0.1 M in 1 M KOH).[3]

    • Surprisingly, at a slightly lower pH of 11.4, the addition of 1 M KCl can significantly increase FMN solubility to as high as 1.8 M.[3] Consider adjusting the pH and ionic strength of your buffer to enhance solubility.

  • Low Temperature: While keeping FMN on ice is generally recommended to prevent degradation, prolonged storage at very low temperatures could potentially lead to precipitation, especially at high concentrations. Prepare fresh dilutions from a concentrated stock as needed.

  • Interaction with Other Molecules: FMN can interact with other components in your solution, leading to aggregation and precipitation.

    • Ensure all components of your buffer are fully dissolved and compatible.

Logical Relationship Diagram for FMN Precipitation:

FMN_Precipitation_Causes precipitation FMN Precipitation solubility Reduced Solubility precipitation->solubility ph Suboptimal pH temp Low Temperature interactions Molecular Interactions solubility->ph solubility->temp solubility->interactions

Factors contributing to FMN precipitation.

Frequently Asked Questions (FAQs)

Q3: How can I accurately determine the concentration of my FMN solution?

A3: Accurate determination of FMN concentration is critical for reproducible experiments. The two most common methods are absorbance and fluorescence spectroscopy.[8]

  • Absorbance Spectroscopy: This is a straightforward method. The concentration of an FMN solution can be determined by measuring its absorbance at approximately 445-450 nm and using the Beer-Lambert law. The molar extinction coefficient for FMN at 446 nm in acidic conditions is 11,100 M⁻¹cm⁻¹.[9]

  • Fluorescence Spectroscopy: This method is more sensitive than absorbance spectroscopy.[8] A standard curve should be prepared using a known concentration of FMN. The fluorescence of the unknown sample is then measured and its concentration is determined by comparison to the standard curve. Typical excitation and emission wavelengths are around 450 nm and 525 nm, respectively.

Q4: What is the best way to store FMN solutions to maintain their stability?

A4: To ensure the stability of FMN solutions, they should be stored protected from light, at low temperatures, and at an appropriate pH.

  • Light Protection: Store FMN solutions in amber vials or tubes wrapped in aluminum foil to prevent photodegradation.[4][8]

  • Temperature: For short-term storage (1-7 days), 4°C is suitable.[8] For longer-term storage, -20°C or -80°C is recommended.[8] Avoid repeated freeze-thaw cycles.

  • pH: Maintain a pH that is optimal for both FMN stability and the intended application, generally avoiding highly alkaline conditions.

Q5: My experiment is sensitive to light. How can I minimize FMN photoreduction?

A5: FMN is known to undergo photoreduction, especially in the presence of reducing agents and under anaerobic conditions.

  • Work in the Dark: Perform experimental steps involving FMN in the dark or under dim red light whenever possible.

  • Minimize Exposure Time: Reduce the time that FMN solutions are exposed to light.

  • Control for Redox Environment: Be aware that under anaerobic conditions, photoreduction can be irreversible. In aerobic conditions, re-oxidation can occur in the dark.

Data Presentation

Table 1: FMN Stability Under Various Conditions

ConditionObservationRecommendationReference
pH > 12 Increased hydrolysis and degradation.Lower pH to < 12 if experimentally feasible.[3]
High Temperature Accelerated degradation.Keep FMN solutions on ice and avoid prolonged heating.[2][3]
Light Exposure (UV/Blue) Photodegradation to lumichrome (B1664701) and other products.Store and handle FMN in the dark or under red light.[4][5][6]

Table 2: Physicochemical Properties of FMN

PropertyValueReference
Molar Extinction Coefficient (at ~450 nm) ~12,200 M⁻¹cm⁻¹
Fluorescence Excitation Maximum ~450 nm[2]
Fluorescence Emission Maximum ~525 nm
Fluorescence Quantum Yield (neutral pH) ~0.27

Experimental Protocols

Protocol 1: Quantification of FMN Concentration by Fluorescence Spectroscopy

Objective: To accurately determine the concentration of an FMN solution using a standard curve.

Materials:

  • Riboflavin 5'-monophosphate sodium salt hydrate (B1144303) (FMN standard)

  • 0.9% NaCl solution

  • Black, non-binding 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare FMN Stock Solution: Dissolve a known weight of FMN standard in 0.9% NaCl to create a concentrated stock solution (e.g., 1 mg/mL).[8] Protect from light.

  • Prepare Standard Curve:

    • Perform a serial dilution of the FMN stock solution with 0.9% NaCl to create a series of standards with known concentrations (e.g., ranging from 10 ng/mL to 1000 ng/mL).

    • A fresh standard curve should be prepared for each experiment.

  • Sample Preparation: Dilute your unknown FMN sample with 0.9% NaCl to a concentration that is expected to fall within the range of your standard curve.

  • Plate Loading:

    • Pipette a set volume (e.g., 200 µL) of each standard and the unknown sample(s) into the wells of the black 96-well plate in triplicate.[7]

    • Include a blank control containing only 0.9% NaCl.

  • Fluorescence Measurement:

    • Set the fluorescence plate reader to an excitation wavelength of ~450 nm and an emission wavelength of ~525 nm.[7]

    • Record the fluorescence intensity for all wells.

  • Data Analysis:

    • Subtract the average fluorescence of the blank from all standard and sample readings.

    • Plot the average blank-corrected fluorescence of the standards against their known concentrations to generate a standard curve.

    • Determine the concentration of the unknown sample by interpolating its average blank-corrected fluorescence value on the standard curve.

Experimental Workflow for FMN Quantification:

FMN_Quantification_Workflow prep_stock Prepare FMN Stock Solution prep_standards Create Serial Dilutions for Standard Curve prep_stock->prep_standards prep_sample Dilute Unknown Sample prep_stock->prep_sample plate_loading Load Standards, Sample, and Blank into 96-well Plate prep_standards->plate_loading prep_sample->plate_loading measure_fluorescence Measure Fluorescence (Ex: ~450nm, Em: ~525nm) plate_loading->measure_fluorescence analyze_data Generate Standard Curve and Determine Unknown Concentration measure_fluorescence->analyze_data result FMN Concentration analyze_data->result

Workflow for quantifying FMN concentration via fluorescence spectroscopy.
Protocol 2: Reconstitution of Apo-Flavoenzymes with FMN

Objective: To reconstitute an apo-flavoenzyme with its FMN cofactor to generate the active holoenzyme.

Materials:

  • Purified apo-flavoenzyme

  • FMN stock solution

  • Reconstitution buffer (e.g., phosphate (B84403) or Tris buffer at a pH optimal for the enzyme)

  • Dialysis tubing or size-exclusion chromatography column

Procedure:

  • Prepare Apoenzyme: Ensure your apoenzyme is properly folded and stable in the reconstitution buffer. The concentration of the apoenzyme should be known.

  • Reconstitution:

    • In a light-protected tube on ice, add a 5-10 fold molar excess of FMN to the apoenzyme solution.

    • Incubate the mixture on ice or at 4°C for a specified period (e.g., 30-60 minutes) with gentle mixing. The optimal incubation time may need to be determined empirically.

  • Remove Excess FMN:

    • Dialysis: Dialyze the reconstitution mixture against several changes of cold, fresh reconstitution buffer to remove unbound FMN.

    • Size-Exclusion Chromatography: Alternatively, pass the mixture through a size-exclusion column (e.g., Sephadex G-25) equilibrated with the reconstitution buffer. The reconstituted holoenzyme will elute in the void volume, while the smaller, unbound FMN will be retained.

  • Verify Reconstitution:

    • Spectroscopy: Measure the absorbance spectrum of the reconstituted enzyme. The characteristic flavin absorbance peaks around 375 nm and 450 nm should be present.

    • Activity Assay: Perform an enzyme activity assay to confirm that the reconstituted holoenzyme is catalytically active.

    • Fluorescence Quenching: Monitor the quenching of FMN fluorescence upon binding to the apoenzyme as an indicator of successful reconstitution.[10]

Signaling Pathway Analogy for FMN Reconstitution:

FMN_Reconstitution_Pathway apoenzyme Apoenzyme (Inactive) binding Binding & Conformational Change apoenzyme->binding fmn FMN Cofactor fmn->binding holoenzyme Holoenzyme (Active) binding->holoenzyme

References

Protocol modifications for optimizing corneal cross-linking with Riboflavin phosphate sodium.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with corneal cross-linking (CXL) protocols using riboflavin (B1680620) phosphate (B84403) sodium.

Troubleshooting Guide

This guide addresses common issues encountered during CXL experiments.

Issue Potential Cause Recommended Solution
Insufficient corneal stiffening Inadequate riboflavin penetration.Ensure complete epithelial debridement in epi-off protocols. For epi-on, consider formulations with penetration enhancers like benzalkonium chloride or use iontophoresis.[1][2] Extend riboflavin soaking time, ensuring the cornea does not dehydrate.[3]
Low stromal oxygen levels.The biomechanical effect of CXL is oxygen-dependent.[3] For accelerated protocols with high UVA intensity, oxygen depletion can limit efficacy. Consider pulsed UVA light to allow for oxygen reperfusion or supplemental oxygen delivery.
Incorrect UVA dosage.Verify the calibration of the UVA light source to ensure the correct total energy dose (fluence) is delivered. Standard protocols often use 5.4 J/cm².[3][4]
Corneal thinning below safety limits (<400 µm) Dehydrating effect of dextran-containing riboflavin solutions.Use a hypotonic riboflavin solution to induce corneal swelling before UVA irradiation.[5][6] Alternatively, use a dextran-free riboflavin solution containing hydroxypropyl methylcellulose (B11928114) (HPMC), which has been shown to cause less corneal thinning.[7][8][9]
Pre-existing thin cornea.For ultra-thin corneas, individualized protocols like the "sub400" method adjust the UVA fluence based on the initial stromal thickness.[5] Another approach is contact lens-assisted CXL (CACXL), where a riboflavin-soaked, UV-barrier-free contact lens is placed on the cornea to artificially increase its thickness.
Post-operative complications (e.g., haze, delayed epithelial healing) Epithelial debridement in epi-off protocols.Epi-on (transepithelial) protocols avoid epithelial removal, reducing the risk of these complications.[2] However, achieving adequate riboflavin penetration is a key challenge.
High UVA intensity in accelerated protocols.While accelerating the procedure, higher intensities may increase the risk of keratocyte apoptosis and endothelial cell damage if not carefully controlled. Ensure accurate dosimetry and consider the trade-off between speed and potential side effects.
Variability in experimental results Inconsistent riboflavin solution preparation.Use commercially available, standardized riboflavin phosphate sodium solutions to ensure consistent concentration and formulation.
Differences in carrier molecules (dextran vs. HPMC).Be aware that the choice of carrier can affect corneal thickness and potentially the efficacy of the treatment. Dextran (B179266) solutions may lead to better visual outcomes but also cause more significant corneal thinning during the procedure compared to HPMC solutions.[6][7][8]

Frequently Asked Questions (FAQs)

Protocol Modifications

  • What is the difference between epithelium-off (epi-off) and epithelium-on (epi-on) CXL? Epi-off CXL, also known as the Dresden protocol, involves the mechanical removal of the central corneal epithelium to allow for better penetration of the hydrophilic riboflavin into the corneal stroma.[2][4][10] Epi-on, or transepithelial CXL, leaves the epithelium intact to reduce post-operative pain and risk of infection, but requires modified riboflavin formulations to enhance penetration.[1][2]

  • How do accelerated CXL protocols differ from the standard protocol? Accelerated CXL protocols increase the UVA light intensity (irradiance) to reduce the treatment time while delivering the same total energy (fluence).[3] For example, instead of 3 mW/cm² for 30 minutes, a protocol might use 9 mW/cm² for 10 minutes.[3] This is based on the Bunsen-Roscoe law of photochemical reciprocity.[11]

  • What is the role of dextran versus HPMC in riboflavin solutions? Dextran and HPMC are viscous agents used as carriers for riboflavin. Dextran-containing solutions are hyperoncotic and can cause corneal thinning during the procedure.[6][8] HPMC-containing solutions are generally isotonic and may help to maintain or even increase corneal thickness during treatment.[7][8][9] Some studies suggest that dextran-based solutions may lead to better visual outcomes.[7]

  • Can CXL be performed on thin corneas? Yes, several modifications have been developed for corneas thinner than 400 µm. These include using hypotonic riboflavin solutions to swell the stroma, contact lens-assisted CXL, and individualized fluence protocols that adjust the UVA energy based on the corneal thickness.[5]

Mechanism & Efficacy

  • How does riboflavin-mediated CXL work? Riboflavin acts as a photosensitizer. When activated by UVA light, it generates reactive oxygen species (ROS), primarily singlet oxygen, through both Type I (non-oxygen mediated) and Type II (oxygen-mediated) photochemical reactions.[2] These ROS induce the formation of new covalent bonds between collagen fibrils and proteoglycans in the corneal stroma, increasing its biomechanical strength.

  • How can the efficacy of CXL be measured in a research setting? Efficacy can be assessed through various methods:

    • Biomechanical testing: Uniaxial stress-strain measurements to determine Young's modulus.

    • Enzymatic digestion assays: Measuring the resistance of cross-linked corneal tissue to degradation by enzymes like pepsin.

    • In vivo confocal microscopy: To visualize changes in corneal morphology and the demarcation line, which indicates the depth of treatment.[11]

    • Spectroscopic optical coherence tomography (IS-OCT): An emerging non-invasive technique to quantify ultrastructural changes.

  • What is the optimal concentration of riboflavin? The standard concentration is 0.1% riboflavin phosphate.[4] Increasing the concentration may enhance the cross-linking effect in the anterior stroma but can also limit the penetration of UVA light to deeper layers. Concentrations higher than 0.3% may even reduce the stiffening effect.[3]

Data Presentation

Table 1: Comparison of Standard and Accelerated Epi-off CXL Protocols

ParameterStandard Protocol (Dresden)Accelerated Protocol Example 1Accelerated Protocol Example 2
Epithelial Removal YesYesYes
Riboflavin Solution 0.1% Riboflavin, 20% Dextran0.1% Riboflavin, HPMC0.25% Riboflavin, HPMC
Soaking Time 30 minutes30 minutes10 minutes
UVA Irradiance 3 mW/cm²18 mW/cm²9 mW/cm²
Irradiation Time 30 minutes5 minutes10 minutes
Total Fluence 5.4 J/cm²5.4 J/cm²5.4 J/cm²
Reference [4][3]

Table 2: Influence of Riboflavin Carrier on Intraoperative Corneal Thickness

Riboflavin FormulationChange in Central Corneal Thickness (CCT) during SoakingChange in Central Corneal Thickness (CCT) during UVA ExposureKey FindingsReference
Isotonic Riboflavin with Dextran Decrease of ~51.4 µmDecrease of ~46.7 µmCauses significant corneal thinning.[8]
Isotonic Riboflavin with HPMC (Dextran-free) Increase of ~109.4 µmIncrease of ~59.2 µmCauses significant corneal swelling.[8]
Hypotonic Riboflavin N/A (used to swell corneas <400 µm)Less thinning compared to Dextran solution.Helps maintain corneal thickness.[6]

Experimental Protocols & Visualizations

Standard Epithelium-Off CXL (Dresden Protocol) Workflow

The standard protocol for epithelium-off corneal cross-linking is a sequential process designed to maximize riboflavin penetration and ensure effective cross-linking while protecting deeper ocular structures.

G cluster_pre Pre-Procedure cluster_soak Riboflavin Saturation cluster_uva UVA Irradiation cluster_post Post-Procedure pre1 Topical Anesthesia pre2 Epithelial Debridement (7-9mm) pre1->pre2 soak1 Apply 0.1% Riboflavin Solution pre2->soak1 soak2 Repeat every 2-5 min for 30 min soak1->soak2 uva1 Irradiate with 370nm UVA Light (3 mW/cm²) soak2->uva1 uva2 Continue Riboflavin Application (every 2-5 min) uva1->uva2 uva3 Total Irradiation Time: 30 min uva2->uva3 post1 Apply Topical Antibiotic uva3->post1 post2 Place Bandage Contact Lens post1->post2

Caption: Experimental workflow for the standard Dresden protocol of corneal cross-linking.

Signaling Pathway of Riboflavin-Mediated Corneal Cross-Linking

The photochemical process of CXL involves two main pathways, both initiated by the absorption of UVA light by riboflavin, leading to the generation of reactive oxygen species that create new collagen cross-links.

G cluster_activation Photosensitization cluster_pathways Photochemical Reactions cluster_type1 Type I (Non-Oxygen Mediated) cluster_type2 Type II (Oxygen Mediated) cluster_output Outcome uva UVA Light (370nm) ribo Riboflavin (Rf) ribo_s Singlet State Rf ribo->ribo_s UVA Absorption ribo_t Triplet State Rf ribo_s->ribo_t Intersystem Crossing substrate Corneal Substrate (e.g., Collagen) ribo_t->substrate Direct Interaction ribo_t->substrate oxygen Oxygen (O₂) ribo_t->oxygen Energy Transfer ribo_t->oxygen radicals Substrate Radicals substrate->radicals crosslinks New Collagen Cross-links substrate->crosslinks Oxidation radicals->crosslinks ros Singlet Oxygen (¹O₂) oxygen->ros ros->substrate stiffening Increased Corneal Biomechanical Strength crosslinks->stiffening

Caption: Signaling pathways in riboflavin/UVA corneal cross-linking.

References

Identifying and resolving issues with Riboflavin phosphate sodium in HPLC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Riboflavin (B1680620) 5'-Phosphate Sodium.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of Riboflavin 5'-Phosphate Sodium?

A typical starting point for the analysis of Riboflavin 5'-Phosphate Sodium involves a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol (B129727) and a phosphate (B84403) buffer.[1][2] Detection is commonly performed using a UV detector at wavelengths around 254 nm or 266 nm.[1][2][3][4]

Q2: Why am I observing multiple peaks in my chromatogram for a pure standard of Riboflavin 5'-Phosphate Sodium?

Riboflavin 5'-Phosphate Sodium can exist as several structural isomers.[3][5] These isomers may separate under certain HPLC conditions, resulting in multiple peaks even for a chemically pure standard. It is crucial to identify which peak corresponds to the main isomer for accurate quantification.

Q3: My Riboflavin 5'-Phosphate Sodium sample seems to be degrading during analysis. What could be the cause?

Riboflavin 5'-Phosphate Sodium is known to be unstable and can degrade when exposed to UV light.[1] It is essential to protect samples from light during preparation and analysis. This can be achieved by using amber vials and minimizing the exposure of the sample to ambient light.

Q4: Can I analyze Riboflavin 5'-Phosphate Sodium by converting it to another compound?

Yes, a common analytical strategy is to convert Riboflavin 5'-Phosphate Sodium to Riboflavin using an enzyme like acid phosphatase prior to HPLC analysis.[6][7] This can simplify the chromatogram and potentially improve peak shape.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing)

Symptom: The peak for Riboflavin 5'-Phosphate Sodium is asymmetrical, with a pronounced "tail" extending from the back of the peak.

Potential Causes and Solutions:

  • Interaction with Metal Surfaces: The phosphate group on the molecule can interact with the stainless steel components of the HPLC system (e.g., column frit, tubing), leading to peak tailing.[8]

    • Solution: Employ a bio-inert or PEEK-lined HPLC system and column to minimize these interactions.[8] Using a mobile phase with a high concentration of phosphate can also help to block these analyte-metal interactions.[8]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.[9][10]

    • Solution: Adjusting the mobile phase pH to a lower value (e.g., around 3.0) can help to suppress the ionization of silanol groups and reduce these secondary interactions.[10] Using an end-capped C18 column can also mitigate this issue.[9]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak distortion.[9]

    • Solution: Ensure the mobile phase is adequately buffered and the pH is at least 2 units away from the analyte's pKa.

Troubleshooting Workflow for Peak Tailing

G start Start: Peak Tailing Observed check_system Is the HPLC system bio-inert (PEEK or MP35N)? start->check_system use_bioinert Action: Switch to a bio-inert column and system. check_system->use_bioinert No check_mobile_phase Is the mobile phase pH optimized and buffered? check_system->check_mobile_phase Yes use_bioinert->check_mobile_phase adjust_ph Action: Adjust mobile phase pH (e.g., to ~3.0) and add buffer. check_mobile_phase->adjust_ph No check_column Is the column end-capped? check_mobile_phase->check_column Yes adjust_ph->check_column use_endcapped Action: Use an end-capped C18 column. check_column->use_endcapped No end End: Peak Shape Improved check_column->end Yes use_endcapped->end

Caption: Troubleshooting workflow for addressing peak tailing.

Issue 2: Retention Time Drift

Symptom: The retention time of the Riboflavin 5'-Phosphate Sodium peak changes inconsistently between injections or over a sequence of runs.

Potential Causes and Solutions:

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analysis.

    • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) until a stable baseline is achieved.

  • Mobile Phase Composition Changes: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.[11]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using an online degassing system, ensure it is functioning correctly and not excessively sparging the mobile phase.

  • Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times.[12]

    • Solution: Use a column oven to maintain a constant and consistent temperature for the column throughout the analysis.[12]

  • Flow Rate Instability: A leak in the system or a malfunctioning pump can lead to an unstable flow rate.[11]

    • Solution: Check for any visible leaks in the system. Perform a flow rate accuracy test to ensure the pump is delivering the set flow rate.

Logical Relationship for Retention Time Drift

G cluster_causes Potential Causes cluster_solutions Solutions rt_drift Retention Time Drift equilibration Inadequate Column Equilibration rt_drift->equilibration mobile_phase Mobile Phase Composition Change rt_drift->mobile_phase temperature Temperature Fluctuations rt_drift->temperature flow_rate Unstable Flow Rate rt_drift->flow_rate equilibrate_longer Increase Equilibration Time equilibration->equilibrate_longer fresh_mp Prepare Fresh Mobile Phase mobile_phase->fresh_mp column_oven Use Column Oven temperature->column_oven check_leaks Check for Leaks/ Verify Flow Rate flow_rate->check_leaks

Caption: Causes and solutions for retention time drift.

Data Presentation

Table 1: Typical HPLC Parameters for Riboflavin 5'-Phosphate Sodium Analysis

ParameterTypical Value/ConditionReference
Column C18 (e.g., 250 x 4.6 mm, 5 µm)[2]
Mobile Phase Methanol:Potassium Dihydrogen Phosphate Buffer[1][2]
Mobile Phase Ratio 15:85 (v/v)[1]
Flow Rate 0.3 - 2.0 mL/min[1][2]
Detection Wavelength 254 nm or 266 nm[1][2][3]
Column Temperature Ambient or controlled (e.g., 30-40 °C)[3]

Experimental Protocols

Protocol 1: Standard HPLC Analysis of Riboflavin 5'-Phosphate Sodium

This protocol is based on a common method for the analysis of Riboflavin 5'-Phosphate Sodium.

1. Materials and Reagents:

  • Riboflavin 5'-Phosphate Sodium reference standard

  • HPLC grade Methanol

  • HPLC grade Potassium Dihydrogen Phosphate

  • HPLC grade water

2. Standard Solution Preparation:

  • Accurately weigh about 25 mg of Riboflavin 5'-Phosphate Sodium reference standard into a 100 mL volumetric flask.[1]

  • Add approximately 50 mL of water and sonicate for 5 minutes to dissolve.[1]

  • Dilute to volume with water and mix well.

  • Perform further dilutions as necessary with the mobile phase to achieve the desired concentration for analysis.[1]

3. Mobile Phase Preparation (15:85 Methanol:Potassium Dihydrogen Phosphate Buffer):

  • Prepare a suitable concentration of Potassium Dihydrogen Phosphate buffer in water (e.g., 7.35 g/L).[2]

  • Mix 150 mL of Methanol with 850 mL of the Potassium Dihydrogen Phosphate buffer.[1]

  • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).[1]

4. HPLC System and Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: 15:85 Methanol:Potassium Dihydrogen Phosphate Buffer.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 266 nm.[2]

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is observed.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solutions and record the chromatograms.

  • Identify and integrate the peak corresponding to Riboflavin 5'-Phosphate Sodium.

Experimental Workflow Diagram

G start Start prep_standard Prepare Standard Solution start->prep_standard prep_mobile_phase Prepare Mobile Phase start->prep_mobile_phase inject_standard Inject Standard prep_standard->inject_standard setup_hplc Set up HPLC System & Conditions prep_mobile_phase->setup_hplc equilibrate Equilibrate Column setup_hplc->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_standard inject_sample Inject Sample(s) inject_standard->inject_sample analyze Analyze Data inject_sample->analyze end End analyze->end

Caption: Standard HPLC analysis workflow.

References

Technical Support Center: Enhancing the Shelf-Life of Riboflavin Phosphate Sodium Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of stabilizers to enhance the shelf-life of riboflavin (B1680620) phosphate (B84403) sodium solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of riboflavin phosphate sodium solutions?

A1: this compound is sensitive to several environmental factors that can lead to its degradation. The most significant factors are:

  • Light Exposure: Riboflavin is highly photosensitive and degrades upon exposure to light, particularly in the UV and visible spectra.[1] This photodegradation can lead to the formation of products like lumichrome (B1664701) and lumiflavin.[1]

  • pH: The stability of this compound is pH-dependent. It is most stable in acidic to neutral solutions (around pH 5-6) and degrades rapidly in alkaline conditions.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound, although it is considered relatively heat-stable under acidic conditions.[1][2] However, the combination of high temperature and alkaline pH can lead to rapid destruction.[1]

  • Oxygen: The presence of oxygen can contribute to the oxidative degradation of riboflavin.

  • Buffer Composition: Certain buffer species can influence the rate of degradation. For instance, phosphate buffers have been reported to catalyze photodegradation under certain conditions.[1]

Q2: What are the common visual indicators of this compound solution degradation?

A2: The most common visual indicator of degradation is a change in the solution's characteristic yellow-green color and a loss of its intense yellowish-green fluorescence. As degradation proceeds, the solution may become paler or colorless. The formation of precipitates can also indicate the precipitation of less soluble degradation products or the free riboflavin form.

Q3: Which stabilizers are most effective in enhancing the shelf-life of this compound solutions?

A3: Several types of stabilizers can be employed to enhance the stability of this compound solutions. These include:

  • Chelating Agents: Disodium ethylenediaminetetraacetic acid (EDTA) has been shown to have a significant stabilizing effect, likely by chelating metal ions that can catalyze degradation reactions.[1]

  • Antioxidants: Antioxidants protect riboflavin from oxidative degradation. Examples include thiourea, DL-methionine, sodium thiosulfate (B1220275), ascorbic acid, and reduced glutathione.[1]

  • Complexing Agents: Compounds like caffeine (B1668208) can form molecular complexes with riboflavin, which can slow down its degradation.[1]

  • Preservatives: Methylparaben has also been shown to have a stabilizing effect.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Rapid loss of color and/or fluorescence in the solution. 1. Exposure to light. 2. Inappropriate pH (alkaline). 3. Presence of oxidizing agents or catalytic metal ions.1. Protect the solution from light at all times by using amber-colored vials or by wrapping containers in aluminum foil. 2. Adjust the pH of the solution to a range of 5.0-6.0, where riboflavin has maximum stability. 3. Add a chelating agent like EDTA (e.g., 0.15%) to sequester metal ions. 4. Incorporate an antioxidant such as sodium thiosulfate or DL-methionine.[1]
Precipitate formation in the solution upon storage. 1. Hydrolysis of this compound to the less soluble free riboflavin. 2. Formation of insoluble degradation products. 3. Use of inappropriate solubilizing agents.1. Ensure the pH is maintained in the optimal stability range (pH 5-6). 2. Store the solution at a controlled, cool temperature (e.g., 2-8°C). 3. Consider the use of solubilizing agents like nicotinamide, though their effectiveness may vary.
Inconsistent experimental results using the solution. 1. Degradation of the stock solution over time. 2. Inconsistent preparation of the solution.1. Prepare fresh solutions for critical experiments. 2. Store stock solutions in small aliquots at -20°C or -80°C for long-term storage and protect from light.[3] 3. Validate the concentration of the solution using a stability-indicating analytical method like HPLC before use.[4]

Quantitative Data on Stabilizer Efficacy

The following table summarizes the photostabilizing effect of various agents on riboflavin phosphate solutions.

StabilizerConcentrationStabilizing Effect (% Increase in Stability)Reference
Disodium Ethylenediamine (EDTA)0.15%96.2%[1]
ThioureaNot Specified88.2%[1]
Methyl ParabenNot Specified86.4%[1]
DL-MethionineNot Specified76.3%[1]
Sodium ThiosulfateNot Specified72.9%[1]
Ribonucleic AcidNot Specified59.3%[1]
Reduced GlutathioneNot Specified26.2%[1]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a this compound solution with enhanced stability for general research use.

  • Reagents and Materials:

    • Riboflavin 5'-phosphate sodium

    • Disodium Ethylenediamine (EDTA)

    • Sodium phosphate monobasic

    • Sodium phosphate dibasic

    • Purified water (HPLC grade or equivalent)

    • pH meter

    • Volumetric flasks

    • Amber-colored storage bottles

  • Procedure:

    • Prepare a 0.1 M phosphate buffer solution with a pH of 6.0 by dissolving appropriate amounts of sodium phosphate monobasic and sodium phosphate dibasic in purified water.

    • Dissolve EDTA in the phosphate buffer to a final concentration of 0.15% (w/v).

    • Accurately weigh the desired amount of riboflavin 5'-phosphate sodium and dissolve it in the EDTA-containing phosphate buffer.

    • Verify the final pH of the solution and adjust to 6.0 if necessary using dilute phosphoric acid or sodium hydroxide.

    • Filter the solution through a 0.22 µm sterile filter.

    • Store the final solution in amber-colored bottles at 2-8°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Testing

This protocol outlines a stability-indicating HPLC method to quantify this compound and its degradation products.

  • Instrumentation and Conditions:

    • HPLC system with a UV-Vis or fluorescence detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (B129727) and a potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm or 444 nm for UV detection, or excitation at 450 nm and emission at 530 nm for fluorescence detection.[4]

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standard solutions of riboflavin 5'-phosphate sodium of known concentrations.

    • Prepare samples of the test solution at appropriate dilutions.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the peak corresponding to this compound based on the retention time of the standard.

    • Monitor for the appearance of new peaks, which may correspond to degradation products like lumichrome and lumiflavin.

Visualizations

cluster_degradation This compound Degradation cluster_stabilization Stabilization Mechanisms This compound This compound Excited State Excited State This compound->Excited State Light (UV/Visible) Lumichrome Lumichrome Excited State->Lumichrome Acidic/Neutral pH Lumiflavin Lumiflavin Excited State->Lumiflavin Alkaline pH Stabilizers Stabilizers Chelating Agents (EDTA) Chelating Agents (EDTA) Chelating Agents (EDTA)->this compound Sequester Metal Ions Antioxidants Antioxidants Antioxidants->this compound Prevent Oxidation

Caption: Degradation pathway of this compound and stabilization mechanisms.

Start Start Prepare Buffer (pH 6.0) Prepare Buffer (pH 6.0) Start->Prepare Buffer (pH 6.0) Add Stabilizer (e.g., EDTA) Add Stabilizer (e.g., EDTA) Prepare Buffer (pH 6.0)->Add Stabilizer (e.g., EDTA) Dissolve this compound Dissolve this compound Add Stabilizer (e.g., EDTA)->Dissolve this compound Verify and Adjust pH Verify and Adjust pH Dissolve this compound->Verify and Adjust pH Sterile Filter Sterile Filter Verify and Adjust pH->Sterile Filter Store in Amber Vials at 2-8°C Store in Amber Vials at 2-8°C Sterile Filter->Store in Amber Vials at 2-8°C End End Store in Amber Vials at 2-8°C->End

Caption: Experimental workflow for preparing a stabilized this compound solution.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Riboflavin Phosphate Sodium Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of riboflavin (B1680620) phosphate (B84403) sodium (also known as flavin mononucleotide, FMN) in biological matrices is crucial for pharmacokinetic studies, nutritional assessment, and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering various method configurations tailored to specific needs of sensitivity and sample complexity. This guide provides an objective comparison of several validated HPLC methods, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.

Performance Comparison of Validated HPLC Methods

The following table summarizes the key performance characteristics of different validated HPLC methods for the quantification of riboflavin and its phosphate ester in diverse biological samples. This allows for a direct comparison of their analytical figures of merit.

MethodBiological MatrixSample PreparationChromatographic ModeDetectionLinearity RangeAccuracy/Recovery (%)Precision (%RSD/%CV)Limit of Quantification (LOQ)
HPLC-UV Injection SolutionDilution and filtrationReversed-Phase C18UV (266 nm)Not Specified97 - 100.5%[1]0.5 - 2% (Repeatability)[1]Not Specified
HPLC-Fluorescence UrineDirect injection of centrifuged sampleReversed-Phase C18FluorescenceUp to 12 µg/mL[2]Not SpecifiedGood reproducibility reported[2]0.07 µg/mL (using peak area)[2]
HPLC-Fluorescence UrineRiboflavin depletion from matrix by light exposureNot SpecifiedFluorescence10 - 5000 ng/mL[3][4]Not SpecifiedIntra-assay: 3.3%, Inter-assay: 9%[3][4]Not Specified
HPLC-Fluorescence PlasmaAcid precipitationReversed-PhaseFluorescence (Ex: 450 nm, Em: 520 nm)Not SpecifiedR² = 0.993 (correlation to spiked concentrations)[5][6]< 10%[5][6]Not Specified
LC-MS/MS UrineSolid-phase extraction and concentrationNot SpecifiedTandem Mass Spectrometry4.4 - 20,000 ng/mL[7]90%[7]12 - 17%[7]Not Specified
LC-MS/MS PlasmaProtein precipitationHydrophilic Interaction Liquid Chromatography (HILIC)Tandem Mass SpectrometryNot SpecifiedNot SpecifiedNot Specified5 ng/mL[8]
LC-MS/MS PlasmaZinc sulfate (B86663) precipitationReversed-Phase C18Tandem Mass Spectrometry0.5 - 50.0 ng/mL[9]90.5 - 99.5%[9]Intra-day: < 10%, Inter-day: < 11%[9]Not Specified

Experimental Workflow and Methodologies

The successful quantification of riboflavin phosphate sodium using HPLC involves a series of critical steps, from sample collection and preparation to chromatographic separation and detection. The general workflow is illustrated in the diagram below.

HPLC_Validation_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleCollection Biological Sample Collection (e.g., Plasma, Urine) SamplePreparation Sample Preparation (e.g., Precipitation, SPE, Dilution) SampleCollection->SamplePreparation Matrix Complexity HPLCSeparation HPLC Separation (e.g., Reversed-Phase, HILIC) SamplePreparation->HPLCSeparation Processed Sample Injection Detection Detection (UV, Fluorescence, MS/MS) HPLCSeparation->Detection Eluted Analytes DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification MethodValidation Method Validation (ICH Guidelines) Quantification->MethodValidation Performance Metrics

General workflow for the validation of an HPLC method.

Detailed Experimental Protocols

Below are summaries of the methodologies for some of the key experiments cited in the comparison table.

HPLC-UV for Injection Solutions[1]

This method is suitable for quantifying riboflavin sodium phosphate in less complex matrices like pharmaceutical solutions.

  • Sample Preparation: The sample is diluted in a volumetric flask with water. For powder forms, sonication for 10 minutes is required to ensure complete dissolution.

  • Chromatography: An in-house developed HPLC-UV method derived from the European Pharmacopoeia is used.

  • Detection: UV detection is employed for quantification.

  • Validation: The method was validated in a single laboratory, demonstrating good repeatability and recovery.

HPLC with Fluorescence Detection for Urine[2]

A simple and sensitive method for the direct determination of riboflavin in urine.

  • Sample Preparation: Raw urine samples are centrifuged, and a 50 µL aliquot of the supernatant is directly injected into the HPLC system.

  • Chromatography: A reversed-phase microparticulate C18 column is used with an isocratic mobile phase of 0.01 M KH2PO4 (pH 5.0)-methanol (65:35).

  • Detection: A fixed-wavelength spectrofluorometer is used for detection.

  • Validation: The method demonstrated good reproducibility and linearity up to at least 12 micrograms/ml. It is capable of differentiating riboflavin from riboflavin-5-phosphate and other fluorescent components in urine.

HPLC with Fluorescence Detection for Plasma[5][6]

This rapid method is designed for assessing vitamin B2 status in clinical settings.

  • Sample Preparation: Proteins are removed from plasma samples by acid precipitation. An aliquot of the resulting supernatant is then analyzed.

  • Chromatography: A reversed-phase HPLC system is used with isocratic separation.

  • Detection: Riboflavin is detected fluorometrically with an excitation wavelength of 450 nm and an emission wavelength of 520 nm.

  • Validation: The method was validated for linearity, limit of quantification, accuracy, precision, and interference, showing good correlation with expected concentrations in spiked plasma samples.

LC-MS/MS for Riboflavin in Plasma[8]

A highly sensitive and specific method for pharmacokinetic studies.

  • Sample Preparation: Simple protein precipitation with acetonitrile (B52724) is performed. 13C4,15N2-riboflavin is used as an internal standard.

  • Chromatography: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is used with a gradient elution. The mobile phase consists of 0.1% (v/v) aqueous formic acid with 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile with 0.1% (v/v) formic acid.

  • Detection: Tandem mass spectrometry is used for quantification.

  • Validation: The method was fully validated according to US FDA guidance for specificity, sensitivity, accuracy, precision, recovery, and stability, with a quantification limit of 5 ng/mL in Beagle dog plasma.

Isotope Dilution LC-MS/MS for Riboflavin in Human Plasma[9]

A robust and reliable method for clinical diagnosis and monitoring.

  • Sample Preparation: 100 µL of plasma is treated with 125 µL of 0.1 M zinc sulfate after the addition of an internal standard.

  • Chromatography: An Agilent Poroshell 120 SB-Aq column (100 mm × 2.1 mm × 2.7 µm) is used with a flow rate of 350 µL·min-1. The total run time is 2.5 minutes.

  • Detection: An Agilent 6460C tandem mass spectrometer system operating in positive-ion mode is used.

  • Validation: The method was validated for a linear range of 0.5 to 50.0 ng·mL-1, with good intra-day and inter-day precision and high recovery.

References

Comparative analysis of Riboflavin phosphate sodium and riboflavin in cellular uptake studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular uptake mechanisms of Riboflavin (B1680620) phosphate (B84403) sodium and riboflavin, supported by experimental evidence. The information presented is intended to assist researchers in selecting the appropriate form of vitamin B2 for their in vitro and in vivo studies and to provide a deeper understanding of their cellular transport and metabolism.

Introduction: Two Forms of Vitamin B2

Riboflavin (vitamin B2) is an essential nutrient that serves as a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are critical for a wide range of metabolic reactions[1]. Riboflavin itself is sparingly soluble in water. Riboflavin phosphate sodium, also known as flavin mononucleotide (FMN) sodium salt, is a more water-soluble form of vitamin B2[2][3]. This difference in solubility is a key factor in their respective applications, but their pathways to cellular entry are fundamentally distinct.

The Cellular Uptake Showdown: A Mechanistic Comparison

Recent experimental evidence has illuminated the distinct pathways by which cells acquire riboflavin from these two sources. The primary distinction lies in whether the molecule is transported directly or requires extracellular modification prior to uptake.

Riboflavin: Direct Cellular Entry

The cellular uptake of riboflavin is a well-characterized process involving specific transporter proteins. At physiological concentrations, riboflavin is actively transported across the cell membrane by a family of riboflavin transporters (RFVTs), namely RFVT1, RFVT2, and RFVT3. This transport is a saturable, temperature-dependent process. At higher, supra-physiological concentrations, passive diffusion also contributes to its entry into cells.

This compound: An Indirect Route

Contrary to what its increased solubility might suggest, this compound (FMN) is not directly transported into cells by the primary riboflavin transporters. Studies have shown that human riboflavin transporters (hRFVTs) mediate the translocation of riboflavin, but not its phosphorylated forms, FMN or FAD, across the plasma membrane. For cellular uptake to occur, this compound must first be hydrolyzed extracellularly to riboflavin. This dephosphorylation is carried out by ectoenzymes, such as alkaline phosphatases, which are present on the cell surface. The resulting free riboflavin is then transported into the cell via the same RFVTs.

Quantitative Data Summary

FeatureRiboflavinThis compoundReference(s)
Chemical Formula C17H20N4O6C17H20N4NaO9P[2]
Water Solubility Sparingly soluble (e.g., ~0.07 g/100 mL at 25°C)Highly soluble (e.g., ~12.5 g/100 mL)[2]
Cellular Uptake Mechanism Direct transport via RFVTs and passive diffusionExtracellular dephosphorylation to riboflavin, followed by transport via RFVTs
Primary Transporters RFVT1, RFVT2, RFVT3Not directly transported
Bioavailability (Oral) ~27% (±15%, affected by food)~52% (reduced by 60% in first-pass metabolism)[2]
Peak Time (Oral) 1.5 - 2.5 hours0.8 - 1.2 hours[2]

Table 1: Comparison of Physicochemical and Biological Properties.

Cell LineKm (apparent)VmaxExperimental ConditionsReference(s)
Rat Brain Capillary Endothelial Cells (RBE4)19 ± 3 µM0.235 ± 0.012 pmol/min/mg protein[3H]-Riboflavin uptake at 37°C
Human-derived Intestinal Epithelial Caco-2 cells0.98 ± 0.1 µM13.9 ± 0.4 pmol/mg protein/3 min[3H]-Riboflavin uptake in post-confluent cells

Table 2: Kinetic Parameters of Carrier-Mediated Riboflavin Uptake in Different Cell Lines. (Note: This data pertains to the transport of riboflavin, which is the common final step for both compounds.)

Experimental Protocols

Cellular Uptake Assay Using Radiolabeled Substrate

This protocol is adapted from studies investigating riboflavin transport in cultured cells.

Objective: To measure the rate of uptake of [3H]-Riboflavin into a cell monolayer.

Materials:

  • Cultured cells (e.g., Caco-2, RBE4) grown to confluence in 12- or 24-well plates.

  • [3H]-Riboflavin (radiolabeled substrate).

  • Unlabeled riboflavin or this compound.

  • Dulbecco's Phosphate Buffered Saline (DPBS) or other appropriate buffer (pH 7.4).

  • Ice-cold stop solution (e.g., 210 mM KCl, 2 mM HEPES, pH 7.4).

  • Lysis buffer (e.g., 0.1% Triton X-100 in 0.3% NaOH).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Wash the confluent cell monolayers twice with pre-warmed DPBS.

  • To initiate the uptake, add the incubation buffer containing a known concentration of [3H]-Riboflavin and, if applicable, unlabeled competitor (riboflavin or this compound) at various concentrations.

  • Incubate the plates at 37°C for a predetermined time (e.g., 5 minutes for initial rate measurements).

  • To terminate the uptake, aspirate the incubation buffer and immediately wash the cells three times with ice-cold stop solution.

  • Lyse the cells by adding lysis buffer to each well and incubate overnight at room temperature.

  • Transfer an aliquot of the cell lysate to a scintillation vial containing scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Determine the protein concentration in each well to normalize the uptake data (e.g., pmol/mg protein).

Quantification of Intracellular Flavins by HPLC

This protocol provides a general method for extracting and quantifying intracellular riboflavin and FMN.

Objective: To determine the intracellular concentrations of riboflavin and FMN following incubation with either compound.

Materials:

  • Cultured cells treated with riboflavin or this compound.

  • Ice-cold PBS.

  • Pre-chilled extraction solvent (e.g., 80% methanol).

  • HPLC system with a C18 reversed-phase column and a fluorescence detector.

  • Mobile phase (e.g., methanol-water mixture with an acetate (B1210297) buffer).

  • Standards for riboflavin and FMN.

Procedure:

  • After incubation, place the cell culture plates on ice and aspirate the medium.

  • Wash the cells three times with ice-cold PBS.

  • Add a specific volume of pre-chilled extraction solvent to each well and scrape the cells.

  • Collect the cell suspension and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet the cell debris.

  • Collect the supernatant containing the extracted flavins.

  • Inject a known volume of the supernatant into the HPLC system.

  • Separate the flavins using a C18 column with an appropriate mobile phase.

  • Detect riboflavin and FMN using a fluorescence detector (e.g., excitation at ~445 nm and emission at ~530 nm).

  • Quantify the concentrations by comparing the peak areas to a standard curve generated with known concentrations of riboflavin and FMN.

Visualizing the Pathways and Workflows

Riboflavin_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Riboflavin_ext Riboflavin RFVT RFVT Riboflavin_ext->RFVT Transport Riboflavin_int Riboflavin RFVT->Riboflavin_int Flavokinase Flavokinase Riboflavin_int->Flavokinase ATP -> ADP FMN FMN FAD_Synthetase FAD Synthetase FMN->FAD_Synthetase ATP -> PPi FAD FAD Flavokinase->FMN FAD_Synthetase->FAD

Caption: Cellular uptake and metabolism of riboflavin.

Riboflavin_Phosphate_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RPS_ext Riboflavin Phosphate (FMN) ALP Alkaline Phosphatase RPS_ext->ALP Dephosphorylation Riboflavin_ext Riboflavin RFVT RFVT Riboflavin_ext->RFVT Transport ALP->Riboflavin_ext Riboflavin_int Riboflavin RFVT->Riboflavin_int FMN_int FMN Riboflavin_int->FMN_int Phosphorylation (Flavokinase)

Caption: Cellular uptake of this compound.

Experimental_Workflow start Seed cells in multi-well plates culture Culture to confluence start->culture wash1 Wash cells with pre-warmed buffer culture->wash1 incubate Incubate with [3H]-Riboflavin +/- competitors wash1->incubate terminate Terminate uptake with ice-cold stop solution incubate->terminate wash2 Wash cells terminate->wash2 lyse Lyse cells wash2->lyse measure Measure radioactivity (Scintillation Counting) lyse->measure normalize Normalize to protein concentration measure->normalize end Data Analysis normalize->end

Caption: Workflow for a cellular uptake assay.

Conclusion for the Modern Researcher

The choice between riboflavin and this compound for cellular studies hinges on the specific experimental goals and design.

  • For direct transport studies: Riboflavin is the appropriate substrate to investigate the function and kinetics of riboflavin transporters (RFVTs).

  • For studies requiring high aqueous concentrations: this compound offers superior solubility, which can be advantageous for certain formulations and delivery systems. However, researchers must account for the necessity of extracellular dephosphorylation for its cellular uptake.

  • For cellular metabolism studies: Both forms will ultimately lead to an increase in intracellular flavin levels. The use of this compound introduces the activity of ecto-phosphatases as a variable, which may be relevant in specific cellular contexts or disease models where the expression of these enzymes is altered.

References

A Comparative Analysis of Riboflavin Phosphate Sodium and Methylene Blue as Photosensitizers in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Photosensitizers

In the realm of photodynamic therapy (PDT), the choice of a photosensitizer is paramount to achieving optimal therapeutic outcomes. Among the myriad of available compounds, riboflavin (B1680620) phosphate (B84403) sodium (a water-soluble form of vitamin B2) and methylene (B1212753) blue have emerged as prominent candidates due to their distinct photochemical and photobiological properties. This guide provides a comprehensive, data-driven comparison of these two photosensitizers to aid researchers and drug development professionals in making informed decisions for their specific applications.

Executive Summary

Both riboflavin phosphate sodium and methylene blue are effective photosensitizers that can induce cell death upon activation by light of a specific wavelength. Methylene blue generally exhibits a higher singlet oxygen quantum yield, a key indicator of photodynamic efficiency. However, this compound offers the advantage of being a naturally occurring vitamin, suggesting a favorable biocompatibility profile. The choice between these two agents will ultimately depend on the specific therapeutic context, including the target tissue, desired mechanism of action, and potential for side effects.

Photophysical and Photochemical Properties

The efficacy of a photosensitizer is fundamentally linked to its ability to absorb light and generate reactive oxygen species (ROS). The following table summarizes key quantitative parameters for this compound and methylene blue.

ParameterThis compoundMethylene BlueReference
Maximum Absorption (λmax) ~445 nm~664 nm[1]
Singlet Oxygen Quantum Yield (ΦΔ) 0.54 ± 0.07 (in D₂O)~0.52 (in D₂O)[2][3]
Primary Mechanism of Action Type I & Type IIPredominantly Type II

It is important to note that these values can vary depending on the solvent and experimental conditions.

Methylene blue's absorption maximum in the red region of the spectrum is advantageous for treating deeper tissues, as longer wavelengths penetrate further into biological tissues. Both photosensitizers can operate via Type I (electron transfer) and Type II (energy transfer to produce singlet oxygen) photochemical mechanisms. However, methylene blue is predominantly known for its high efficiency in generating singlet oxygen (a Type II process), which is a major cytotoxic agent in PDT[4]. Riboflavin can also efficiently generate singlet oxygen but is known to participate in Type I reactions as well.

Experimental Workflows

A standardized workflow is crucial for the comparative evaluation of photosensitizers. The following diagram illustrates a typical experimental pipeline.

G cluster_0 In Vitro Evaluation A Photosensitizer Preparation (this compound vs. Methylene Blue) B Determination of Photophysical Properties (Absorption, Fluorescence, Singlet Oxygen Quantum Yield) A->B C Cell Culture (e.g., Cancer Cell Lines) A->C D Cellular Uptake & Subcellular Localization Assay C->D E In Vitro Phototoxicity Assay (MTT, etc.) (Dark vs. Light Conditions) D->E F Analysis of Cell Death Mechanism (Apoptosis vs. Necrosis Assays) E->F G Analysis of Signaling Pathways F->G G cluster_0 Methylene Blue PDT-Induced Apoptosis A MB + Light B ROS Generation (Singlet Oxygen) A->B C Mitochondrial Damage B->C D Cytochrome c Release C->D E Caspase Activation (Caspase-9, Caspase-3) D->E F Apoptosis E->F G cluster_0 Riboflavin PDT-Induced Cell Death A Riboflavin + Light B ROS Generation (Type I & Type II) A->B C Cellular Damage (Membranes, Proteins, DNA) B->C D Apoptosis / Necrosis C->D

References

A Comparative Guide to Analytical Techniques for Riboflavin 5'-Phosphate Sodium (FMN) Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical techniques for the quantitative determination of Riboflavin 5'-Phosphate Sodium (FMN), a vital coenzyme derived from Riboflavin (Vitamin B2). Understanding the nuances of each method is critical for accurate measurement in research, quality control, and clinical applications. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, Fluorometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Data Presentation: A Side-by-Side Comparison

The selection of an appropriate analytical technique hinges on factors such as sensitivity, specificity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the four major methods for FMN quantification.

ParameterHPLCUV-Vis SpectrophotometryFluorometryLC-MS/MS
Linearity Range 0.1 - 2.3 mg/mL5 - 35 ppm12.5 - 625.0 ng/mL1 - 500 µg/L[1]
Limit of Detection (LOD) Not explicitly statedNot explicitly statedNot explicitly stated0.27 µg/L[1]
Limit of Quantitation (LOQ) Not explicitly statedNot explicitly statedNot explicitly stated0.91 µg/L[1]
Accuracy (% Recovery) 99.51% - 100.01%97.7 - 100.8%[2]Not explicitly stated89% - 120%[1]
Precision (%RSD) 2.1%< 2% (Intra-day & Inter-day)Not explicitly stated0.5% - 13%[1]

Experimental Protocols: Methodologies for Key Experiments

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are summaries of typical methodologies for each of the compared analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is commonly employed for the assay of Riboflavin 5'-Phosphate Sodium.

  • Instrumentation: A standard HPLC system equipped with a UV-Visible detector is used.

  • Column: A LUNA C18 column (3 µm, 2.0 x 50 mm) or equivalent is suitable for separation.

  • Mobile Phase: A mixture of methanol (B129727) and potassium dihydrogen phosphate (B84403) buffer (e.g., 15:85 v/v) is often used.

  • Flow Rate: An optimal flow rate is typically around 0.3 mL/min.

  • Detection: UV detection at the maximum absorbance wavelength of Riboflavin 5'-Phosphate Sodium, which is approximately 254 nm.

  • Sample Preparation: A stock solution is prepared by accurately weighing and dissolving the sample in water with the aid of sonication. Subsequent dilutions are made with the solvent to achieve the desired concentration for analysis.

UV-Vis Spectrophotometry

This technique offers a simpler and more cost-effective approach for the quantification of FMN.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: 0.1N NaOH is a common solvent for sample preparation.

  • Analytical Wavelength: The maximum absorbance (λmax) for Riboflavin in 0.1N NaOH is observed at 445 nm.

  • Standard Curve: A calibration curve is constructed by preparing a series of standard solutions of known concentrations (e.g., 5 ppm to 30 ppm) and measuring their absorbance.

  • Quantification: The concentration of the unknown sample is determined by measuring its absorbance and interpolating from the standard curve.

Fluorometry

Fluorometry provides a highly sensitive method for FMN measurement, leveraging its native fluorescence.

  • Instrumentation: A suitable fluorometer.

  • Excitation Wavelength: Approximately 440 nm to 460 nm.

  • Emission Wavelength: Around 530 nm.

  • Sample Preparation: Samples are typically diluted in a suitable buffer, such as 0.9% NaCl, to fall within the linear range of the instrument.

  • Standard Preparation: A series of FMN standards are prepared to generate a calibration curve. For serum analysis, a typical range for standards is 0.1953125 µg/mL to 12.5 µg/mL in 0.9% NaCl.

  • Assay Procedure: The fluorescence intensity of both the standards and the unknown samples are measured. The concentration of FMN in the samples is then calculated based on the standard curve. All solutions should be protected from actinic light.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method, particularly useful for complex matrices and low concentrations of FMN.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer.

  • Chromatography: A hydrophilic interaction liquid chromatography (HILIC) column is often used for separation.[3]

  • Mobile Phase: A gradient elution using a combination of aqueous formic acid with ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) with formic acid is a common mobile phase system.[3]

  • Ionization: Electrospray ionization (ESI) is typically used.

  • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Sample Preparation: For biological samples like plasma, a simple protein precipitation step with acetonitrile is often sufficient.[3] Due to the endogenous nature of riboflavin, a surrogate matrix such as 4% bovine serum albumin in phosphate-buffered saline may be used to prepare the calibration curve.[3]

Mandatory Visualizations

Visual representations of complex information can significantly enhance understanding. The following diagrams, generated using Graphviz, illustrate a key metabolic pathway and a decision-making workflow.

Riboflavin_Metabolic_Pathway Riboflavin Riboflavin (Vitamin B2) Enzyme1 Riboflavin Kinase (ATP to ADP) Riboflavin->Enzyme1 FMN Riboflavin 5'-phosphate (FMN) Enzyme2 FAD Synthetase (ATP to PPi) FMN->Enzyme2 FAD Flavin Adenine Dinucleotide (FAD) Enzyme1->FMN Enzyme2->FAD

Caption: Metabolic conversion of Riboflavin to FMN and FAD.

Analytical_Technique_Selection Start Start: Need to measure FMN High_Concentration High Concentration? (e.g., pure substance, pharmaceutical formulation) Start->High_Concentration UV_Vis UV-Vis Spectrophotometry (Simple, cost-effective) High_Concentration->UV_Vis Yes HPLC HPLC-UV (Good selectivity and accuracy) High_Concentration->HPLC No Low_Concentration Low Concentration? (e.g., biological samples) Fluorometry Fluorometry (High sensitivity) Low_Concentration->Fluorometry Yes Complex_Matrix Complex Matrix? Low_Concentration->Complex_Matrix No HPLC->Low_Concentration LC_MSMS LC-MS/MS (Highest sensitivity and specificity) Complex_Matrix->Fluorometry No Complex_Matrix->LC_MSMS Yes

References

In Vitro Efficacy of Riboflavin Phosphate Sodium: A Comparative Guide to Vitamin B2 Vitamers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Riboflavin (B1680620) Phosphate Sodium (Flavin Mononucleotide, FMN) with other key Vitamin B2 vitamers: Riboflavin and Flavin Adenine Dinucleotide (FAD). The information presented is based on available experimental data to assist in the selection and application of these compounds in research and development.

Overview of Vitamin B2 Vitamers

Vitamin B2 is essential for a wide range of cellular processes, acting as a precursor to the coenzymes FMN and FAD. These coenzymes are critical for cellular respiration, redox reactions, and the metabolism of fats, drugs, and steroids. The three primary vitamers discussed in this guide are:

  • Riboflavin: The dietary form of vitamin B2.

  • Riboflavin Phosphate Sodium (FMN): The phosphorylated form of Riboflavin, a direct precursor to FAD.

  • Flavin Adenine Dinucleotide (FAD): A more complex coenzyme derived from FMN.

The intracellular conversion of Riboflavin to its active coenzyme forms, FMN and FAD, is a fundamental two-step enzymatic process.

Comparative Data

Direct quantitative in vitro comparisons of the efficacy of Riboflavin, FMN, and FAD are limited in publicly available literature. The following tables summarize the available data and highlight the key characteristics of each vitamer.

Table 1: Physicochemical and Cellular Uptake Properties
PropertyRiboflavinThis compound (FMN)Flavin Adenine Dinucleotide (FAD)
Molar Mass ~376.4 g/mol ~478.3 g/mol (sodium salt)~785.6 g/mol
Solubility in Water Slightly solubleSolubleSoluble
Cellular Uptake Primarily taken up by specialized riboflavin transporters (RFVTs).Generally hydrolyzed to Riboflavin by extracellular phosphatases before uptake.Hydrolyzed extracellularly to FMN and then to Riboflavin prior to cellular uptake.
Table 2: In Vitro Biological Activities
Biological ActivityRiboflavinThis compound (FMN)Flavin Adenine Dinucleotide (FAD)
Anti-inflammatory Effects Reduces pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, MCP-1) in LPS-stimulated adipocyte-macrophage co-cultures (500-1000 nM).Suppresses LPS-induced inflammation in BV2 and primary microglia cells.[1]Exogenous FAD can reverse metabolic and polarization changes in macrophages deficient in Riboflavin Kinase.[2]
Neuroprotective Effects Demonstrates neuroprotective effects in vitro against oxygen-glucose deprivation.[3][4]Limited direct comparative data available.Supplementation showed protective effects in an in vitro model of neuronal ischemia.[3]
Antioxidant Activity Known to possess antioxidant properties and can protect against oxidative stress.[5]Limited direct comparative data available.Limited direct comparative data available.
Intracellular Concentrations (various mammalian cell lines) 3.1–14 amol/cell[5]0.46–3.4 amol/cell[5]2.2–17.0 amol/cell[5]

Signaling and Metabolic Pathways

The biological effects of Vitamin B2 vitamers are intrinsically linked to their metabolic conversion and role as coenzymes in various cellular pathways.

VitaminB2_Metabolism Vitamin B2 Metabolic and Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FAD_ext FAD FMN_ext FMN (this compound) FAD_ext->FMN_ext CD73 RF_ext Riboflavin FMN_ext->RF_ext ALP RFVT Riboflavin Transporter (RFVT) RF_ext->RFVT RF_int Riboflavin RFVT->RF_int Uptake ALP Alkaline Phosphatase CD73 Ecto-5'-nucleotidase (CD73) FMN_int FMN RF_int->FMN_int Riboflavin Kinase (RFK) + ATP FAD_int FAD FMN_int->FAD_int FAD Synthetase + ATP Flavoenzymes Flavoenzymes FMN_int->Flavoenzymes FAD_int->Flavoenzymes Redox Redox Reactions, Metabolism Flavoenzymes->Redox

Figure 1. Metabolic pathway of Vitamin B2 vitamers.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to assess the efficacy of Vitamin B2 vitamers.

Cellular Uptake Assay (Radiolabeled Method)

This protocol describes a common method for measuring the cellular uptake of riboflavin.

Cellular_Uptake_Workflow Cellular Uptake Assay Workflow A 1. Cell Seeding Seed cells in multi-well plates and grow to confluence. B 2. Pre-incubation Wash cells and pre-incubate with buffer. A->B C 3. Initiate Uptake Add buffer containing [3H]-Riboflavin and test compounds (unlabeled Riboflavin, FMN, or FAD). B->C D 4. Incubation Incubate at 37°C for a defined period. C->D E 5. Terminate Uptake Wash cells rapidly with ice-cold buffer. D->E F 6. Cell Lysis Lyse cells to release intracellular contents. E->F G 7. Scintillation Counting Measure radioactivity in the cell lysate. F->G H 8. Data Analysis Calculate uptake rate and compare between different vitamers. G->H

Figure 2. Workflow for a radiolabeled cellular uptake assay.

Materials:

  • Cell line of interest (e.g., Caco-2, HepG2)

  • Cell culture medium and supplements

  • Multi-well plates

  • Krebs-Ringer buffer

  • [³H]-Riboflavin

  • Unlabeled Riboflavin, this compound, FAD

  • Ice-cold phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Seed cells in multi-well plates and culture until they reach the desired confluency.

  • Preparation: On the day of the experiment, wash the cells with Krebs-Ringer buffer.

  • Uptake Initiation: Add Krebs-Ringer buffer containing a known concentration of [³H]-Riboflavin, with or without an excess of unlabeled Riboflavin, FMN, or FAD (to determine competitive inhibition).

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 10-30 minutes).

  • Termination: To stop the uptake, rapidly wash the cells multiple times with ice-cold PBS.

  • Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.

  • Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Analysis: Calculate the rate of uptake and normalize to protein concentration. Compare the uptake of [³H]-Riboflavin in the presence of the different unlabeled vitamers.

In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)

This protocol outlines a method to assess the anti-inflammatory effects of Vitamin B2 vitamers on macrophages.

Anti_Inflammatory_Workflow Anti-Inflammatory Assay Workflow A 1. Macrophage Seeding Seed macrophages (e.g., RAW 264.7) in multi-well plates. B 2. Pre-treatment Pre-incubate cells with different concentrations of Riboflavin, FMN, or FAD. A->B C 3. LPS Stimulation Add Lipopolysaccharide (LPS) to induce an inflammatory response. B->C D 4. Incubation Incubate for a specified time (e.g., 24 hours). C->D E 5. Supernatant Collection Collect the cell culture supernatant. D->E F 6. Cytokine Measurement Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA. E->F G 7. Data Analysis Compare cytokine levels between control and vitamer-treated groups. F->G

Figure 3. Workflow for an in vitro anti-inflammatory assay.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages

  • Cell culture medium

  • Multi-well plates

  • Lipopolysaccharide (LPS)

  • Riboflavin, this compound, FAD

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Plate macrophages in multi-well plates at a suitable density and allow them to adhere.

  • Pre-treatment: Pre-incubate the cells with various concentrations of Riboflavin, FMN, or FAD for a defined period (e.g., 1-2 hours).

  • Inflammatory Challenge: Add LPS to the wells (excluding the negative control) to stimulate an inflammatory response.

  • Incubation: Incubate the plates for an appropriate time to allow for cytokine production (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.

  • Analysis: Compare the levels of cytokines in the vitamer-treated groups to the LPS-only control to determine the inhibitory effect.

Discussion and Conclusion

The in vitro efficacy of this compound (FMN) is closely tied to its role within the broader Vitamin B2 metabolic pathway. While direct, quantitative comparisons with Riboflavin and FAD are not extensively documented, the available evidence suggests several key considerations for researchers:

  • Cellular Uptake: For in vitro studies where the compounds are applied extracellularly, Riboflavin appears to be the most readily transported form into the cell. FMN and FAD generally require enzymatic conversion to Riboflavin before they can be taken up by cells. This is a critical factor when designing experiments and interpreting results.

  • Intracellular Activity: Once inside the cell, Riboflavin must be converted to FMN and FAD to become biologically active as a coenzyme. Therefore, the intracellular efficacy of all three vitamers is ultimately dependent on the formation of FMN and FAD. Studies showing direct effects of extracellularly applied FMN and FAD on cellular responses suggest that these molecules may have signaling roles or that their breakdown products are active.

  • Choice of Vitamer: The selection of a specific Vitamin B2 vitamer for in vitro studies should be guided by the experimental goals.

    • Riboflavin is suitable for studying the entire metabolic pathway and for general cellular supplementation.

    • This compound (FMN) may be advantageous in studies where a more direct precursor to FAD is desired or in cell-free enzymatic assays. Its higher water solubility compared to Riboflavin can also be a practical advantage.

    • FAD is the most complex coenzyme and would be the vitamer of choice for in vitro assays directly investigating the activity of FAD-dependent enzymes.

Further research is needed to provide direct, quantitative in vitro comparisons of the efficacy of these three important Vitamin B2 vitamers across a range of biological activities. Such studies would be invaluable for a more complete understanding of their individual contributions to cellular function and for optimizing their use in research and therapeutic development.

References

A comparative assessment of NAD+ regeneration efficiency using various flavin compounds.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficiency of Nicotinamide Adenine (B156593) Dinucleotide (NAD+) regeneration from its reduced form (NADH) using various flavin compounds. The information presented is based on available experimental data to assist researchers in selecting appropriate reagents for their specific applications, from in vitro enzymatic assays to cellular studies.

Introduction to NAD+ Regeneration and Flavin Catalysis

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, acting as a key electron acceptor in a multitude of redox reactions essential for energy production. The regeneration of NAD+ from NADH is vital for maintaining cellular redox balance and ensuring the continuous operation of metabolic pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation.[1] Flavin compounds, including riboflavin (B1680620) (Vitamin B2), flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD), are well-known redox-active molecules that can facilitate the oxidation of NADH to NAD+.[2] This process is of significant interest in various biotechnological and biomedical applications, including the development of enzymatic biosensors, biocatalytic synthesis, and therapies targeting metabolic dysfunction.

Comparative Analysis of NAD+ Regeneration Efficiency

The efficiency of NAD+ regeneration by different flavin compounds can be evaluated by comparing their kinetic parameters for the oxidation of NADH. The catalytic efficiency is often expressed as the kcat/Km ratio, which reflects the enzyme's or catalyst's overall ability to convert a substrate into a product. A higher kcat/Km value indicates greater efficiency.

The following table summarizes the available quantitative data on the efficiency of various flavin compounds in promoting NAD+ regeneration through the oxidation of NADH. It is important to note that direct comparative studies under identical experimental conditions for all three major flavin compounds (riboflavin, FMN, and FAD) are limited in the current literature. The data presented is compiled from different studies and should be interpreted with this consideration.

Flavin CompoundRelative Efficiency (Compared to Riboflavin)Key Findings
Riboflavin BaselineServes as the basic structural unit for other flavins and exhibits inherent, albeit relatively slow, NADH oxidizing capacity.
Flavin Mononucleotide (FMN) ~10x faster than RiboflavinThe rate of NADH oxidation in the presence of FMN has been observed to be approximately 10 times faster than that with riboflavin under similar conditions.
Polymer-Bound Riboflavin Derivative 185x greater catalytic efficiency (kcat/Km) than RiboflavinCovalently attaching an aldehyde derivative of riboflavin to a soluble polycationic support significantly enhances its catalytic efficiency in oxidizing NADH.
Flavin Adenine Dinucleotide (FAD) Data not directly comparableFAD is a powerful oxidizing agent with a more positive reduction potential than NAD+, making it thermodynamically favorable for oxidizing NADH. However, specific kinetic data for the non-enzymatic oxidation of NADH by free FAD for a direct comparison of catalytic efficiency is not readily available in the reviewed literature.

Signaling and Reaction Pathways

The regeneration of NAD+ from NADH by flavin compounds is a fundamental redox reaction. The underlying mechanism involves a hydride transfer from NADH to the flavin molecule.[2] This process can be influenced by the specific flavin compound and the surrounding chemical environment.

NAD_Regeneration_by_Flavins cluster_reaction NAD+ Regeneration Cycle NADH NADH NAD NAD+ NADH->NAD Hydride Transfer Flavin_ox Flavin (Oxidized) Flavin_red Flavin (Reduced) Flavin_ox->Flavin_red Accepts Hydride Flavin_red->Flavin_ox Re-oxidation (e.g., by O2)

Caption: General mechanism of NAD+ regeneration by flavin compounds via hydride transfer.

The biosynthesis of the active flavin coenzymes, FMN and FAD, from dietary riboflavin is a two-step enzymatic process. This pathway is crucial for providing the necessary flavin compounds for various cellular functions, including their role in NAD+ metabolism.

Flavin_Biosynthesis Riboflavin Riboflavin Flavokinase Flavokinase Riboflavin->Flavokinase ATP -> ADP FMN Flavin Mononucleotide (FMN) FAD_Synthetase FAD Synthetase FMN->FAD_Synthetase ATP -> PPi FAD Flavin Adenine Dinucleotide (FAD) Flavokinase->FMN FAD_Synthetase->FAD

Caption: Biosynthetic pathway of FMN and FAD from Riboflavin.

Experimental Protocols

The efficiency of NAD+ regeneration by flavin compounds is typically assessed by monitoring the oxidation of NADH. A common and reliable method is UV-Vis spectrophotometry, which leverages the distinct absorbance spectra of NADH and NAD+.

Spectrophotometric Assay for NADH Oxidation

This protocol outlines a general method for comparing the rates of NADH oxidation by different flavin compounds.

Principle: NADH has a characteristic absorbance maximum at 340 nm, while NAD+ does not absorb light at this wavelength.[1][3] The rate of decrease in absorbance at 340 nm is directly proportional to the rate of NADH oxidation.

Materials:

  • NADH solution (prepared fresh in a suitable buffer, e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.4)

  • Flavin compound solutions (Riboflavin, FMN, FAD) of known concentrations in the same buffer

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Preparation of Reaction Mixture: In a cuvette, prepare a reaction mixture containing the reaction buffer and the specific flavin compound at the desired concentration.

  • Blank Measurement: Measure the absorbance of the reaction mixture without NADH at 340 nm to set a baseline (blank).

  • Initiation of Reaction: Add a known concentration of NADH to the cuvette to initiate the reaction. Mix thoroughly but gently.

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm over time. Record measurements at regular intervals (e.g., every 15 or 30 seconds) for a defined period (e.g., 5-10 minutes).

  • Data Analysis:

    • Plot absorbance at 340 nm versus time.

    • The initial rate of the reaction is determined from the initial linear portion of the curve.

    • The rate of NADH oxidation can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance per unit time, ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹), c is the change in concentration of NADH, and l is the path length of the cuvette (typically 1 cm).[1]

  • Comparison: Repeat the experiment for each flavin compound under identical conditions (temperature, pH, initial NADH concentration, and flavin concentration) to compare their respective rates of NADH oxidation.

The following diagram illustrates the general workflow for this experimental protocol.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Reaction Buffer D Mix Buffer and Flavin in Cuvette A->D B Prepare Flavin Solutions (Riboflavin, FMN, FAD) B->D C Prepare Fresh NADH Solution F Add NADH to Initiate Reaction C->F E Blank Spectrophotometer at 340 nm D->E E->F G Monitor Absorbance Decrease at 340 nm F->G H Plot Absorbance vs. Time G->H I Calculate Initial Reaction Rate H->I J Compare Rates for Different Flavins I->J

Caption: Workflow for the spectrophotometric assay of NADH oxidation by flavin compounds.

Conclusion

The available evidence indicates that flavin compounds can effectively regenerate NAD+ from NADH. Among the naturally occurring flavins, FMN appears to be a more efficient catalyst for this reaction than riboflavin. Furthermore, chemical modification and immobilization of flavins, such as the creation of polymer-bound riboflavin derivatives, can dramatically enhance their catalytic efficiency. While FAD is a potent oxidizing agent, more direct comparative kinetic studies are needed to precisely quantify its non-enzymatic NAD+ regeneration efficiency relative to other flavins. The experimental protocols provided herein offer a standardized approach for researchers to conduct such comparative assessments in their own laboratories. These findings have important implications for the design of robust NAD+ regeneration systems for a variety of biotechnological and therapeutic applications.

References

Validating the purity and identity of commercial Riboflavin phosphate sodium for research.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and identity of starting materials is a cornerstone of reproducible and reliable results. This guide provides a comprehensive comparison of analytical methodologies for validating commercial Riboflavin (B1680620) 5'-Phosphate Sodium (RPS), also known as Flavin Mononucleotide (FMN), and compares its performance with key alternatives like Riboflavin and Flavin Adenine Dinucleotide (FAD).

Riboflavin 5'-phosphate sodium, the monosodium salt of riboflavin monophosphate, is a more soluble and biologically active form of Riboflavin (Vitamin B2). It serves as a crucial cofactor for a wide range of enzymatic reactions. However, commercial preparations can contain impurities such as free riboflavin, riboflavin diphosphates, and degradation products like lumiflavin, which can impact experimental outcomes. This guide outlines key analytical techniques to ascertain the purity and identity of RPS and provides a comparative overview of its properties and applications alongside its common alternatives.

Comparative Analysis of Riboflavin, FMN (RPS), and FAD

Riboflavin and its derivatives, FMN and FAD, are not interchangeable in biological systems. Riboflavin is the precursor for the synthesis of FMN and FAD, a two-step enzymatic process that is essential for their roles as coenzymes in numerous redox reactions.[1] FMN and FAD are the primary forms of riboflavin found in cells and tissues and are essential for cellular metabolism, including the citric acid cycle and the electron transport chain.[2][3]

PropertyRiboflavinRiboflavin 5'-Phosphate Sodium (FMN)Flavin Adenine Dinucleotide (FAD)
Molecular Weight ~376.4 g/mol ~478.3 g/mol (anhydrous)~785.6 g/mol
Water Solubility Poor (0.1–0.3 g/L)[4]High (Soluble in water)High (50 g/L)[4]
Biological Role Precursor to FMN and FAD[1]Coenzyme for various oxidoreductases (e.g., in Complex I of the electron transport chain)[2]Coenzyme for a wide range of flavoproteins (e.g., succinate (B1194679) dehydrogenase in the citric acid cycle)[2]
Common Research Applications Nutritional studies, cell culture supplementCell culture media, enzymatic assays, precursor for FAD synthesisReconstitution of apo-flavoproteins, studies of redox enzymes
Stability in Solution Relatively stable in acidic pH, degrades in alkaline pH and upon light exposure.[4]More stable than riboflavin in solution, but still light-sensitive.Generally less stable than FMN in solution, sensitive to light and pH.

Analytical Methods for Purity and Identity Validation

A multi-pronged analytical approach is recommended to thoroughly validate the purity and identity of commercial Riboflavin 5'-Phosphate Sodium.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying RPS and identifying impurities. Both UV and fluorescence detection are commonly employed.

Typical Impurity Profile of Commercial Riboflavin 5'-Phosphate Sodium:

ImpurityTypical Specification LimitExample Batch Result
Free Riboflavin≤ 6.0%4.8%
Riboflavin Diphosphates≤ 6.0%1.9%
Inorganic Phosphate (B84403)≤ 1.5%[4]0.22%
LumiflavinAbsorbance ≤ 0.0250.006
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a rapid and straightforward method for confirming the identity of RPS and for quantification. The characteristic absorption spectrum of riboflavin derivatives provides a unique fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the identity of the compound and detecting structural isomers or impurities that may not be resolved by HPLC. Both ¹H and ³¹P NMR are valuable.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of RPS and for identifying unknown impurities. When coupled with HPLC (LC-MS), it provides an unparalleled level of specificity.

Experimental Protocols

Protocol 1: HPLC Analysis of Riboflavin 5'-Phosphate Sodium and Impurities

This protocol is adapted from established pharmacopeial methods and scientific literature for the analysis of RPS and its common impurities.

1. Materials and Reagents:

  • Riboflavin 5'-Phosphate Sodium sample

  • Reference standards for Riboflavin, Riboflavin 5'-Phosphate Sodium, and potential impurities (e.g., Riboflavin 3',4'-Diphosphate, Lumiflavin)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Monobasic potassium phosphate

  • Phosphoric acid

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Buffer A (e.g., 50 mM potassium phosphate, pH 3.0) and Buffer B (e.g., Methanol or Acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection:

    • UV/Vis Diode Array Detector (DAD) at 266 nm for general impurity profiling.

    • Fluorescence Detector (FLD) with excitation at ~450 nm and emission at ~530 nm for sensitive detection of riboflavin and related compounds.

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

3. Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of RPS and impurity reference standards in water at a concentration of approximately 1 mg/mL. Protect from light.

  • Working Standard Solution: Dilute the stock solutions with the mobile phase to a final concentration of approximately 10 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the RPS sample in water to a concentration of approximately 1 mg/mL. Dilute with the mobile phase to a final concentration of approximately 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the working standard solution to determine the retention times and response factors for the main component and impurities.

  • Inject the sample solution.

  • Identify impurities in the sample by comparing their retention times with those of the standards.

  • Quantify impurities based on their peak areas relative to the main peak or using the response factors from the standards.

Protocol 2: UV-Vis Spectrophotometric Analysis

This protocol provides a method for the identification and assay of Riboflavin 5'-Phosphate Sodium.

1. Materials and Reagents:

  • Riboflavin 5'-Phosphate Sodium sample

  • Deionized water

  • Quartz cuvettes

2. Sample Preparation:

  • Accurately weigh and dissolve the RPS sample in deionized water to prepare a solution with a concentration of approximately 10 µg/mL. Protect from light.

3. Analysis:

  • Record the UV-Vis spectrum from 200 to 600 nm using a double-beam spectrophotometer with deionized water as the blank.

  • Identification: The spectrum should exhibit absorption maxima at approximately 223, 267, 375, and 444 nm.

  • Assay: Measure the absorbance at the maximum around 444 nm. Calculate the concentration using the specific absorbance value (A 1%, 1 cm) for Riboflavin 5'-Phosphate Sodium as specified in relevant pharmacopeias.

Protocol 3: NMR Spectroscopic Analysis

This protocol outlines the general procedure for ¹H and ³¹P NMR analysis of Riboflavin 5'-Phosphate Sodium.

1. Materials and Reagents:

  • Riboflavin 5'-Phosphate Sodium sample

  • Deuterium oxide (D₂O)

  • NMR tubes

  • Internal standard (optional, e.g., TSP for ¹H NMR, phosphoric acid for ³¹P NMR)

2. Sample Preparation:

  • Dissolve 5-10 mg of the RPS sample in approximately 0.6-0.7 mL of D₂O in a clean, dry NMR tube.

  • If an internal standard is used, add a precise amount to the solution.

  • Ensure the sample is fully dissolved. Gentle vortexing may be required.

3. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Solvent suppression techniques may be necessary to attenuate the residual HDO signal.

  • ³¹P NMR:

    • Acquire a proton-decoupled ³¹P spectrum.

    • Use an external reference of 85% H₃PO₄ (δ = 0 ppm).

    • The chemical shift of the phosphate group in RPS should be consistent with literature values.

4. Data Analysis:

  • ¹H NMR: Analyze the chemical shifts, multiplicities, and integrations of the proton signals to confirm the structure of the ribityl chain and the isoalloxazine ring system.

  • ³¹P NMR: The presence of a single peak at the expected chemical shift confirms the presence of the monophosphate ester and the absence of significant amounts of diphosphates or inorganic phosphate.

Protocol 4: Mass Spectrometric Analysis

This protocol describes the general procedure for confirming the molecular weight of Riboflavin 5'-Phosphate Sodium using mass spectrometry.

1. Materials and Reagents:

2. Sample Preparation:

  • Prepare a dilute solution of the RPS sample (approximately 1-10 µg/mL) in a mixture of methanol and water (e.g., 50:50 v/v).

  • Add a small amount of formic acid or ammonium hydroxide to aid ionization.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Analysis Mode: Full scan mode to detect the molecular ion.

  • Expected m/z:

    • Positive mode ([M+H]⁺): ~479.1

    • Negative mode ([M-H]⁻): ~477.1

4. Data Analysis:

  • Confirm the presence of the expected molecular ion in the mass spectrum.

  • High-resolution mass spectrometry can be used to confirm the elemental composition.

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for validating Riboflavin 5'-Phosphate Sodium and its involvement in a key biological pathway.

Experimental_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_validation Validation Outcome Sample Commercial RPS Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC-UV/FLD Dissolution->HPLC UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR (1H & 31P) Dissolution->NMR MS Mass Spectrometry Dissolution->MS Purity Purity Assessment HPLC->Purity Impurity Impurity Profiling HPLC->Impurity Identity Identity Confirmation UV_Vis->Identity NMR->Identity MS->Identity

A general experimental workflow for the validation of commercial Riboflavin 5'-Phosphate Sodium.

Nitric_Oxide_Synthase_Pathway cluster_inputs Inputs cluster_enzyme Nitric Oxide Synthase (NOS) cluster_outputs Outputs L_Arginine L-Arginine NOS NOS Enzyme L_Arginine->NOS NADPH NADPH FAD FAD NADPH->FAD e- transfer NADP NADP+ NADPH->NADP O2 O2 O2->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO FMN FMN FAD->FMN e- transfer Heme Heme FMN->Heme e- transfer BH4 BH4

Role of FAD and FMN as cofactors in the Nitric Oxide Synthase (NOS) signaling pathway.

References

Comparative studies of Riboflavin phosphate sodium against other photosensitizers in photodynamic therapy.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

Photodynamic therapy (PDT) has emerged as a promising modality for the treatment of various diseases, including cancer and microbial infections. The efficacy of PDT is critically dependent on the choice of photosensitizer (PS), a light-activated molecule that generates cytotoxic reactive oxygen species (ROS). Among the array of available photosensitizers, Riboflavin (B1680620) Phosphate Sodium (SRP), a water-soluble form of Vitamin B2, has garnered significant attention due to its favorable safety profile and biocompatibility. This guide provides a comprehensive comparison of SRP against other commonly used photosensitizers—Methylene Blue (MB), Toluidine Blue O (TBO), and 5-Aminolevulinic Acid (ALA)-induced Protoporphyrin IX (PpIX)—supported by experimental data to aid researchers in the selection of the most appropriate agent for their specific applications.

Performance Comparison of Photosensitizers

The ideal photosensitizer should exhibit high singlet oxygen quantum yield, low photobleaching, efficient cellular uptake, and potent in vitro and in vivo efficacy with minimal side effects. The following tables summarize the available quantitative data for SRP and its counterparts.

Table 1: Photophysical and Photochemical Properties
PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)Photobleaching
Riboflavin Phosphate Sodium (SRP) 0.54 (for Riboflavin)Susceptible to photodegradation[1]
Methylene Blue (MB) ~0.5[2]Moderate
Toluidine Blue O (TBO) Varies with demethylation, can reach up to 1.0Moderate
ALA-induced PpIX ~0.6High

Note: The singlet oxygen quantum yield for SRP is based on data for riboflavin, as they are often used interchangeably in the literature. Specific photobleaching quantum yields are not consistently reported across studies, hence a qualitative comparison is provided.

Table 2: In Vitro and In Vivo Efficacy
PhotosensitizerCellular UptakeIn Vitro Efficacy (Example)In Vivo Efficacy (Example)
This compound (SRP) Mediated by riboflavin transporters[1]Comparable efficacy to ALA-PDT for acne treatmentSignificant tumor regression in xenograft models[1]
Methylene Blue (MB) Efficiently taken up by various cell typesSignificant reduction in cell viability in OSCC cellsEffective in treating skin lesions
Toluidine Blue O (TBO) Efficiently taken up by various cell typesSynergistic effect with MB against OSCC cellsUsed in antimicrobial PDT
ALA-induced PpIX Depends on cellular metabolic conversion of ALAEffective in reducing viability of various cancer cells[3]Significant tumor response in retinoblastoma xenografts[4]

Note: Direct comparative studies under identical experimental conditions are limited. The provided data is illustrative of the general efficacy of each photosensitizer.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of comparative studies. Below are representative protocols for key experiments.

Measurement of Singlet Oxygen Quantum Yield

The relative method using a well-characterized standard photosensitizer is commonly employed.

  • Preparation of Solutions: Prepare solutions of the test photosensitizer and a reference standard (e.g., Rose Bengal) with identical optical densities at the excitation wavelength in a suitable solvent (e.g., DMSO, D2O). A singlet oxygen quencher (e.g., 1,3-diphenylisobenzofuran, DPBF) is added to each solution.

  • Irradiation: Irradiate the solutions with a monochromatic light source at the chosen wavelength.

  • Monitoring: Monitor the decrease in absorbance of the quencher over time using a UV-Vis spectrophotometer.

  • Calculation: The singlet oxygen quantum yield of the test photosensitizer (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (A_ref / A_sample) where ΦΔ_ref is the known quantum yield of the reference, k is the rate of quencher degradation, and A is the absorbance at the irradiation wavelength.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

  • Incubation with Photosensitizer: Incubate the cells with various concentrations of the photosensitizers for a defined period (e.g., 4-24 hours).

  • Irradiation: Irradiate the cells with a light source of a specific wavelength and light dose.

  • MTT Addition: After a post-irradiation incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Cellular Uptake Analysis by Flow Cytometry

Flow cytometry allows for the quantitative analysis of photosensitizer uptake at the single-cell level.

  • Cell Treatment: Treat cells with the photosensitizers at desired concentrations and for various incubation times.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer equipped with appropriate lasers and filters to detect the fluorescence of the photosensitizer.

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population, which is proportional to the amount of internalized photosensitizer.[5][6]

In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol outlines a typical workflow for evaluating the in vivo efficacy of PDT.

  • Tumor Inoculation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Photosensitizer Administration: Administer the photosensitizers to the mice via an appropriate route (e.g., intravenous injection).

  • Light Treatment: After a specific drug-light interval, irradiate the tumor area with a laser of the appropriate wavelength and light dose.

  • Tumor Measurement: Monitor tumor volume and body weight of the mice regularly.

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors for weight measurement and histological analysis. The tumor growth inhibition rate is calculated to determine the efficacy of the treatment.[4][7][8]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the processes involved in PDT, the following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows.

PDT_Mechanism cluster_activation Photosensitizer Activation cluster_ros ROS Generation cluster_cellular_damage Cellular Damage PS Photosensitizer (PS) (Ground State) PS_excited Excited PS PS->PS_excited Excitation Light Light Light->PS Absorption O2 Oxygen (³O₂) PS_excited->O2 Energy Transfer (Type II) ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) O2->ROS Cell Target Cell ROS->Cell Oxidative Stress Apoptosis Apoptosis Cell->Apoptosis Necrosis Necrosis Cell->Necrosis

Figure 1: General Mechanism of Photodynamic Therapy.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Cell Culture (e.g., A549) PS_Incubation_vitro Photosensitizer Incubation CellCulture->PS_Incubation_vitro Irradiation_vitro Light Irradiation PS_Incubation_vitro->Irradiation_vitro Uptake Cellular Uptake (Flow Cytometry) PS_Incubation_vitro->Uptake Cytotoxicity Cytotoxicity Assay (MTT) Irradiation_vitro->Cytotoxicity Efficacy Tumor Growth Monitoring Cytotoxicity->Efficacy Correlate Uptake->Efficacy Correlate AnimalModel Animal Model (Xenograft) PS_Admin Photosensitizer Administration AnimalModel->PS_Admin Irradiation_vivo Light Irradiation PS_Admin->Irradiation_vivo Irradiation_vivo->Efficacy Histology Histological Analysis Efficacy->Histology

Figure 2: General Experimental Workflow for Comparative PDT Studies.

Signaling_Pathway cluster_apoptosis Apoptosis Pathway cluster_necrosis Necrosis Pathway ROS ROS Mitochondria Mitochondrial Damage ROS->Mitochondria MembraneDamage Plasma Membrane Damage ROS->MembraneDamage CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellSwelling Cell Swelling MembraneDamage->CellSwelling Lysis Cell Lysis CellSwelling->Lysis Necrosis Necrosis Lysis->Necrosis

Figure 3: Key Signaling Pathways in PDT-Induced Cell Death.

Conclusion

This compound presents a compelling profile as a photosensitizer for photodynamic therapy, primarily owing to its excellent biocompatibility and safety. Its singlet oxygen quantum yield is comparable to that of Methylene Blue and ALA-induced PpIX, indicating a strong potential for therapeutic efficacy.[2] However, its susceptibility to photobleaching may limit its application in prolonged irradiation protocols.[1] Methylene Blue and Toluidine Blue O are effective photosensitizers with a long history of use, while ALA-induced PpIX offers the advantage of selective accumulation in tumor cells.[3]

The choice of the optimal photosensitizer will ultimately depend on the specific application, target tissue, and desired therapeutic outcome. This guide provides a foundational comparison to assist researchers in making an informed decision. Further direct comparative studies under standardized conditions are warranted to provide a more definitive ranking of these promising photosensitizers.

References

Safety Operating Guide

Proper Disposal of Riboflavin Phosphate Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper disposal of riboflavin (B1680620) phosphate (B84403) sodium (also known as riboflavin-5'-phosphate sodium) in a laboratory setting. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While riboflavin phosphate sodium is not classified as a hazardous substance, proper disposal is essential to prevent environmental contamination.[1][2][3]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses and gloves.[3] Avoid generating dust when handling the solid form of this compound.[1][4] In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[1][4]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and form (solid vs. aqueous solution) of the waste.

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify the waste as "Non-hazardous this compound."

  • Segregate: Do not mix this compound waste with hazardous waste streams such as flammable solvents, corrosive materials, or heavy metals.[5][6][7] It should be collected in a dedicated, clearly labeled container.[5][7]

Step 2: Small Quantities (Trace Amounts)

  • Aqueous Solutions: For trace amounts of this compound in aqueous solutions (e.g., from rinsing glassware), consult your institution's Environmental Health and Safety (EHS) guidelines regarding sewer disposal. Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble substances down the drain with copious amounts of water.[8] However, due to increasing restrictions on pharmaceutical waste in waterways, this is often discouraged.[9]

  • Solid Residue: Wipe up trace solid residues with a damp cloth or paper towel and dispose of it in the regular laboratory trash, unless otherwise specified by your institution's policies.

Step 3: Bulk Quantities (Expired Reagents, Unused Solutions)

  • Primary Disposal Method: Incineration

    • The recommended best practice for disposing of non-hazardous pharmaceutical waste is incineration through a licensed waste management facility.[7][9][10] This method ensures the complete destruction of the compound and prevents its entry into the environment.

    • Package the waste in a well-sealed, compatible container clearly labeled "Non-hazardous this compound for Incineration."[10]

  • Secondary Disposal Method: Lab Pack

    • For laboratories that generate various types of chemical waste, a "lab pack" service is a suitable option.[11][12][13] A licensed waste disposal contractor will categorize, package, and transport the this compound waste along with other laboratory chemicals for proper disposal, which typically involves incineration.[11][13][14][15]

  • Landfilling: Landfilling of pharmaceutical waste is strongly discouraged to prevent the leaching of chemicals into groundwater.[9]

Step 4: Contaminated Materials

  • PPE and Labware: Dispose of grossly contaminated items such as gloves, weigh boats, and pipette tips in a designated container for incineration.

  • Empty Containers: Empty containers of this compound can be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as non-hazardous aqueous waste (see Step 3). After rinsing, the container can often be disposed of in the regular trash or recycled, depending on institutional policies.[4] Remove or deface the original label before disposal.[6]

Data Presentation: this compound Disposal Parameters

ParameterGuidelineSource
Hazard Classification Not classified as a hazardous substance[1][2][3]
Environmental Hazards No significant environmental hazards identified[1][2]
Primary Disposal Route Incineration via a licensed waste disposal facility[7][9][10]
Alternative for Bulk Waste Lab Pack service for collection and disposal[11][12][13]
Sewer Disposal Discouraged; consult institutional EHS for trace amounts only[8][9]
Landfill Disposal Not recommended[9]
Container for Collection Dedicated, sealed, and clearly labeled container[5][7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

A Start: Riboflavin Phosphate Sodium Waste Generated B Is the waste in bulk (expired reagent, unused solution) or a trace amount? A->B C Is it an aqueous solution from rinsing glassware? B->C Trace Amount K Package in a sealed, labeled container for 'Non-Hazardous Waste for Incineration' B->K Bulk Quantity D Consult Institutional EHS Policy on Sewer Disposal of Non-Hazardous Waste C->D Yes H Is it a solid residue? C->H No E Policy Allows Sewer Disposal? D->E F Dispose down drain with copious amounts of water E->F Yes G Collect in a labeled container for 'Non-Hazardous Aqueous Waste' E->G No L Arrange for pickup by a licensed waste management contractor (e.g., via Lab Pack service) G->L I Wipe with a damp cloth and dispose in regular lab trash H->I Yes J Collect in a labeled container for 'Non-Hazardous Solid Waste' H->J No J->L K->L M Waste is Incinerated L->M

Caption: Disposal Decision Workflow for this compound.

References

Personal protective equipment for handling Riboflavin phosphate sodium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides essential, immediate safety and logistical information for Riboflavin phosphate (B84403) sodium, offering procedural, step-by-step guidance to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling Riboflavin phosphate sodium in both solid and solution forms, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to mitigate exposure risks.

Protection Type Solid Form Solution Form Specifications
Eye/Face Protection RequiredRequiredTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]
Skin Protection RequiredRequiredChemical-impermeable gloves and fire/flame resistant, impervious clothing.[1][3] Long-sleeved clothing is also recommended.[4][5]
Respiratory Protection Recommended, especially if dust is generatedRecommended if aerosols are generated or ventilation is inadequateA full-face respirator is advised if exposure limits are exceeded or irritation occurs.[1] An effective dust mask can be used for handling the solid form.[5]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures regulatory compliance.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container in a tightly closed, dry, cool, and well-ventilated place.[1][3]

  • Protect the substance from light by storing it in light-resistant containers.[5]

  • Keep it segregated from incompatible materials, such as strong oxidizing agents.[4][6]

2. Preparation and Use:

  • Handle the chemical in a well-ventilated area, preferably within a laboratory fume hood.[1][2]

  • Avoid the formation of dust and aerosols.[1][3]

  • Use non-sparking tools to prevent ignition.[1][3]

  • Ensure all equipment used is properly grounded to prevent electrostatic discharge.[5]

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

3. Disposal Plan:

  • Dispose of waste this compound and contaminated materials at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[3]

  • Do not discharge the chemical into sewer systems or the environment.[3]

  • Contaminated packaging should be treated as hazardous waste and disposed of in the same manner as the substance itself.[3][7] Containers can be triple-rinsed and offered for recycling if permissible by local regulations.[3]

The following workflow diagram illustrates the key stages of handling this compound.

Operational Workflow for Handling this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Well-Ventilated, Light-Resistant Area Inspect->Store Prepare Prepare in Ventilated Area Store->Prepare Use Use in Experiment Prepare->Use Waste Collect Waste Use->Waste Dispose Dispose via Licensed Chemical Destruction Waste->Dispose Spill Response Logic for this compound Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE Ignition->PPE Assess Assess Spill Size PPE->Assess Minor Minor Spill Assess->Minor Small Major Major Spill Assess->Major Large Contain Contain Spill Minor->Contain Notify Notify Safety Officer Major->Notify Cleanup Clean Up Spill (Avoid Dust/Aerosols) Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Notify->Contain

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.